Dopamine quinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPXZWUZIOASKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198716 | |
| Record name | Dopamine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopamine quinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50673-96-6 | |
| Record name | Dopamine quinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopamine quinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3WT5K23D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dopamine quinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Formation of Dopamine Quinone from Dopamine Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopamine (B1211576), a critical catecholamine neurotransmitter, is intrinsically linked to motor control, motivation, and reward. However, its chemical nature renders it susceptible to oxidation, a process that generates highly reactive and neurotoxic species. Central to this process is the formation of dopamine quinone, an electrophilic molecule that plays a significant role in the pathophysiology of neurodegenerative disorders, most notably Parkinson's disease. This technical guide provides a comprehensive overview of the mechanisms of dopamine oxidation, the kinetics and thermodynamics of this compound formation, and its downstream pathological consequences. Detailed experimental protocols for studying this process and its effects are also presented to facilitate further research in this critical area of neuroscience and drug development.
The Chemical Landscape of Dopamine Oxidation
The oxidation of dopamine to this compound is a complex process that can occur through both enzymatic and non-enzymatic pathways. The resulting this compound is a highly reactive electrophile that can engage in several subsequent reactions, including intramolecular cyclization and covalent adduction to cellular nucleophiles.
Non-Enzymatic Oxidation (Autoxidation)
In the physiological environment of the cytosol (pH ~7.4), dopamine can spontaneously oxidize, a process known as autoxidation. This reaction is significantly influenced by the presence of oxygen and transition metals such as iron and copper.[1][2] The process can be initiated by a one-electron oxidation to form a dopamine o-semiquinone radical, which can then be further oxidized to dopamine o-quinone.[3] Alternatively, a two-electron oxidation can directly yield dopamine o-quinone.[4] The rate of autoxidation is pH-dependent, increasing at a more alkaline pH.[5][6]
Enzymatic Oxidation
Several enzymes can catalyze the oxidation of dopamine. Tyrosinase, for instance, facilitates a two-electron oxidation of dopamine to dopamine o-quinone.[7] Peroxidases, such as prostaglandin (B15479496) H synthase, can also co-oxidize dopamine to its quinone form.[8] The enzymatic degradation of dopamine by monoamine oxidase (MAO) also contributes to oxidative stress through the production of hydrogen peroxide, which can further drive dopamine oxidation.[9]
Subsequent Reactions of this compound
Once formed, this compound is unstable at physiological pH and readily undergoes further reactions.[10]
-
Intramolecular Cyclization: this compound can rapidly cyclize to form leukoaminochrome, which is then oxidized to aminochrome.[11] Aminochrome is a relatively stable intermediate that can be further metabolized and is implicated in neurotoxicity.[12]
-
Nucleophilic Addition: As a potent electrophile, this compound can react with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione.[13] This adduction can lead to the formation of quinoproteins, altering protein structure and function.[14]
Quantitative Data on Dopamine Oxidation
The following tables summarize key quantitative data related to the oxidation of dopamine and the properties of the resulting quinone.
Table 1: Redox Potentials
| Redox Couple | Standard Redox Potential (E°) | Conditions | Reference(s) |
| Dopamine / this compound | ~0.63 V | Theoretical Calculation | [15] |
| Dopamine Oxidation | ~0.6 V | at pH 7.4 | [16] |
| Dopamine-o-quinone Reduction | ~-0.2 V | at pH 7.4, scan rate 400 V/s | [16] |
Table 2: Kinetic Parameters
| Reaction | Rate Constant | Conditions | Reference(s) |
| Dopamine Autoxidation (H₂O₂ production) | 0.24 µM h⁻¹ | 20 µM Dopamine, pH 7.4 | [5] |
| This compound Cyclization | 0.91 s⁻¹ | pH 6.6 | [17] |
| This compound Cyclization | 7.6 s⁻¹ | pH 7.6 | [17] |
| Reaction of Cyclodopa with Dopaquinone | 5.3 x 10⁶ M⁻¹s⁻¹ | Pulse radiolysis | [17][18] |
| •OH initiated oxidation of protonated dopamine | 2.51 x 10¹⁰ M⁻¹s⁻¹ | Aqueous solution | [19] |
Experimental Protocols
Electrochemical Analysis of Dopamine Oxidation using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of dopamine. Fast-scan cyclic voltammetry (FSCV) offers sub-second temporal resolution, making it ideal for monitoring real-time changes in dopamine concentration.[20]
Objective: To monitor the oxidation of dopamine to this compound and its subsequent reduction.
Materials:
-
Dopamine hydrochloride
-
1 M Sulfuric acid
-
McIlvaine buffer (0.1 M citric acid, 0.2 M disodium (B8443419) phosphate)
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat
-
Electrochemical cell
-
Nitrogen or argon gas for deoxygenation
-
Polishing materials (0.05 µm alumina)
Procedure:
-
Preparation of Dopamine Solution (pH ~1.0):
-
Accurately weigh approximately 10 mg of dopamine hydrochloride and dissolve it in 50.00 mL of 1 M sulfuric acid in a volumetric flask.[21]
-
-
Preparation of Dopamine Solution (pH ~7.0):
-
Electrode Preparation:
-
Polish the glassy carbon electrode for approximately 1 minute with 0.05 µm alumina (B75360) slurry on a polishing pad.[21]
-
Rinse the electrode thoroughly with deionized water and sonicate briefly to remove any adhered alumina particles.
-
-
Electrochemical Measurement:
-
Place about 10 mL of the dopamine solution into the electrochemical cell.[21]
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 10 minutes.[21]
-
Assemble the three-electrode system in the cell.
-
For the pH 7.0 solution, apply a triangular waveform potential, scanning from an initial potential of -0.4 V to +1.3 V and back to -0.4 V at a scan rate of 400 V/s, with a repetition frequency of 10 Hz.[22]
-
For the pH 1.0 solution, scan from an initial potential of 0.00 V to a positive potential limit of +1.00 V at scan rates of 50 and 100 mV/s.[21]
-
-
Data Analysis:
-
Record the resulting cyclic voltammograms. The anodic peak corresponds to the oxidation of dopamine to this compound, and the cathodic peak represents the reduction of this compound back to dopamine.
-
Analyze the peak currents and potentials to determine redox potentials and study the reaction kinetics.
-
Quantification of Dopamine and its Metabolites by HPLC with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the simultaneous measurement of dopamine and its metabolites in biological samples.
Objective: To separate and quantify dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in brain tissue homogenates.
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase: 50 mM sodium acetate (B1210297) and methanol[23]
-
Dopamine, DOPAC, and HVA standards
-
Perchloric acid
-
Brain tissue samples
-
Homogenizer
-
Centrifuge
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Analysis:
-
Inject a fixed volume of the standards and samples onto the HPLC system.
-
Record the chromatograms.
-
-
Data Quantification:
-
Identify the peaks for dopamine, DOPAC, and HVA based on their retention times compared to the standards.
-
Quantify the concentration of each analyte in the samples by comparing the peak areas to the calibration curve.
-
Proteomic Analysis of this compound-Protein Adducts
This protocol outlines a chemical proteomics approach to identify proteins modified by this compound.
Objective: To enrich and identify proteins that are covalently modified by this compound in a cellular context.
Materials:
-
Cell culture reagents
-
Dopamine hydrochloride
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Bio-orthogonal probe (e.g., BCN-biotin)
-
Streptavidin magnetic beads
-
Mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Treatment:
-
Culture cells (e.g., HCT 116) to the desired confluency.
-
Treat the cells with dopamine to induce protein dopaminylation.[26]
-
-
Protein Extraction and Labeling:
-
Extract cellular proteins using a suitable lysis buffer.[26]
-
Oxidize the dopamine residues on the modified proteins to this compound by incubating with K₃[Fe(CN)₆].[26]
-
Add the BCN-biotin probe to the protein lysate to allow for a bio-orthogonal [4+2] cycloaddition reaction with the this compound.[26]
-
-
Enrichment of Modified Proteins:
-
Incubate the probe-labeled protein lysate with streptavidin magnetic beads to enrich the biotinylated proteins.[26]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Mass Spectrometry Analysis:
-
Elute the enriched proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by LC-MS/MS to identify the modified proteins and the specific sites of modification.
-
Signaling Pathways and Pathological Consequences
The formation of this compound is a key event in the cascade of neurotoxicity observed in Parkinson's disease and other neurodegenerative conditions.
Interaction with α-Synuclein
This compound can interact with α-synuclein, a protein central to Parkinson's disease pathology. This interaction can stabilize soluble oligomeric forms of α-synuclein, which are thought to be the primary neurotoxic species.[3][27] This prevents the formation of larger, less toxic amyloid fibrils. These stabilized oligomers can disrupt cellular membranes and other critical cellular processes.[3]
Mitochondrial Dysfunction
This compound is a potent inhibitor of mitochondrial respiration, particularly targeting Complex I of the electron transport chain.[28][29] This inhibition leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and can trigger the opening of the mitochondrial permeability transition pore, a key event in apoptosis.[29][30]
Proteasomal and Lysosomal Dysfunction
The adduction of this compound to proteins can lead to the formation of dysfunctional, aggregated proteins. This places a significant burden on the cell's protein degradation machinery, including the ubiquitin-proteasome system and the autophagy-lysosomal pathway. The accumulation of these modified proteins can further exacerbate cellular stress and contribute to cell death.[31]
Visualizations
Caption: The oxidation pathway of dopamine to this compound and its subsequent reactions.
Caption: A typical experimental workflow for identifying protein targets of this compound.
Caption: Key signaling pathways involved in this compound-mediated neurotoxicity.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Cu(II)-catalyzed oxidation of dopamine in aqueous solutions: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine induces soluble α-synuclein oligomers and nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine oxidation at gold electrodes: mechanism and kinetics near neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Kinetic Modeling of pH-Dependent Oxidation of Dopamine by Iron and Its Relevance to Parkinson's Disease [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical intermediates in dopamine oxidation by tyrosinase, and kinetic studies of the process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteome-Wide Profiling of Cellular Targets Modified by Dopamine Metabolites Using a Bio-Orthogonally Functionalized Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unipv.it [iris.unipv.it]
- 10. researchgate.net [researchgate.net]
- 11. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson’s Disease: Evidence, Tools, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Toward Precise Modeling of Dopamine Release Kinetics: Comparison and Validation of Kinetic Models Using Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rate constants for the first two chemical steps of eumelanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. asdlib.org [asdlib.org]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. besjournal.com [besjournal.com]
- 25. protocols.io [protocols.io]
- 26. biorxiv.org [biorxiv.org]
- 27. Dopamine quinones interact with alpha-synuclein to form unstructured adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Dopamine oxidation alters mitochondrial respiration and induces permeability transition in brain mitochondria: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mitochondrial dysfunction mediated by quinone oxidation products of dopamine: Implications in dopamine cytotoxicity and pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Autoxidation of Dopamine to Quinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spontaneous autoxidation of dopamine (B1211576) to dopamine quinone. It covers the core chemical mechanisms, influential factors, and the significant physiological and pathological implications of this reaction, particularly in the context of neurodegenerative diseases. This guide also offers detailed experimental protocols for studying this process and presents key quantitative data in a structured format.
Introduction
Dopamine, a critical catecholamine neurotransmitter, is intrinsically susceptible to oxidation. In aqueous solutions, particularly at physiological pH, dopamine can undergo spontaneous autoxidation, a non-enzymatic reaction with molecular oxygen. This process leads to the formation of this compound, a highly reactive electrophilic molecule. The generation of this compound and associated reactive oxygen species (ROS) is implicated in the oxidative stress observed in dopaminergic neurons and is a key area of investigation in the pathogenesis of neurodegenerative disorders such as Parkinson's disease.[1] Understanding the intricacies of dopamine autoxidation is therefore crucial for the development of therapeutic strategies aimed at mitigating its neurotoxic effects.[2][3]
Chemical Mechanism of Dopamine Autoxidation
The spontaneous autoxidation of dopamine is a multi-step process that is highly dependent on environmental conditions. The core of the reaction involves the oxidation of the catechol moiety of dopamine.
The initial step is the oxidation of dopamine to a dopamine o-semiquinone radical, which involves the reduction of an oxygen molecule to a superoxide (B77818) radical.[2][4] This semiquinone radical can then undergo a further one-electron oxidation to form dopamine o-quinone, generating another superoxide radical in the process.[4] Alternatively, two dopamine o-semiquinone radicals can disproportionate to yield one molecule of dopamine and one molecule of dopamine o-quinone.[2][4]
At physiological pH, dopamine o-quinone is highly unstable and readily undergoes an intramolecular cyclization via a 1,4-Michael addition to form leukoaminochrome.[5][6] This is then oxidized to aminochrome.[5][6] The entire process is accompanied by the generation of reactive oxygen species, including superoxide anions and hydrogen peroxide.[7]
Factors Influencing the Rate of Autoxidation:
-
pH: The rate of dopamine autoxidation is strongly pH-dependent. The reaction is significantly faster at neutral to alkaline pH compared to acidic conditions.[6][8] At acidic pH (below 5.6), dopamine has a half-life on the order of days, whereas at a pH of 7.4, it is a matter of minutes.[9] This is because the deprotonation of the hydroxyl groups on the catechol ring, which is favored at higher pH, facilitates oxidation.
-
Oxygen: Molecular oxygen is a key reactant in the initial stages of autoxidation. The concentration of dissolved oxygen can therefore influence the reaction rate.
-
Metal Ions: Transition metal ions, such as manganese (Mn²⁺) and iron (Fe³⁺), can catalyze the autoxidation of dopamine.[10][11] Manganese, for instance, can form a complex with dopamine, facilitating electron transfer and accelerating quinone formation.[10]
-
Antioxidants and Other Molecules: Antioxidants like N-acetylcysteine and resveratrol (B1683913) can effectively block the formation of dopamine-DNA adducts by scavenging the reactive quinone species.[6] Glutathione (GSH) can also conjugate with this compound, thereby detoxifying it.[12]
Physiological and Pathological Significance
The autoxidation of dopamine is not merely a chemical curiosity; it has profound implications for cellular function and pathology.
Neurotoxicity and Parkinson's Disease
The products of dopamine autoxidation, namely this compound and the associated reactive oxygen species, are highly cytotoxic. This compound is a potent electrophile that can react with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins.[13] This can lead to the formation of protein adducts, altering their structure and function.[10] Such modifications can impair critical cellular processes, including mitochondrial function and the ubiquitin-proteasome system, contributing to the neurodegenerative cascade seen in Parkinson's disease.[2][3] The accumulation of these quinone-protein adducts is thought to be a key factor in the selective vulnerability of dopaminergic neurons.[10]
Oxidative Stress
The generation of superoxide radicals and hydrogen peroxide during dopamine autoxidation contributes significantly to oxidative stress within dopaminergic neurons.[7] This increased oxidative load can overwhelm the cell's antioxidant defense mechanisms, leading to damage to lipids, proteins, and DNA.
Neuromelanin Formation
Under certain conditions, the products of dopamine autoxidation can polymerize to form neuromelanin, the dark pigment found in dopaminergic neurons of the substantia nigra.[5] While neuromelanin can sequester potentially toxic molecules, its accumulation and interaction with iron may also contribute to oxidative stress and neuronal vulnerability.[8]
Quantitative Data
The following tables summarize key quantitative data related to the spontaneous autoxidation of dopamine.
| pH | Rate Constant (k) | Half-life (t₁/₂) | Reference(s) |
| 5.6 | ~ days | ~ days | [9] |
| 7.0 | - | - | - |
| 7.1 | 0.000586 s⁻¹ | 19.7 min | [6][8] |
| 7.4 | 0.147 s⁻¹ | 4.7 s | [8][9] |
| 8.0 | 0.0368 s⁻¹ | 18.8 s | [6][8] |
| 9.0 | - | - | - |
Table 1: pH-Dependence of Dopamine Autoxidation Rate. This table illustrates the dramatic effect of pH on the rate of dopamine autoxidation. The reaction is significantly accelerated at physiological pH (7.4) and beyond.
| Condition | Effect on Autoxidation Rate | Mechanism | Reference(s) |
| Catalysts | |||
| Manganese (Mn²⁺) | Increase | Forms a reactive complex with dopamine, facilitating electron transfer. | [10] |
| Iron (Fe³⁺) | Increase | Catalyzes the oxidation of dopamine. | [11] |
| Inhibitors/Scavengers | |||
| N-acetylcysteine (NAC) | Decrease | Scavenges this compound. | [6] |
| Resveratrol | Decrease | Scavenges this compound. | [6] |
| Glutathione (GSH) | Decrease | Conjugates with this compound. | [12] |
| Superoxide Dismutase (SOD) | Modulates | Scavenges superoxide radicals, affecting the overall reaction cascade. | [14] |
| Catalase | Modulates | Decomposes hydrogen peroxide, a byproduct of the reaction. | [14] |
Table 2: Influence of Catalysts and Inhibitors on Dopamine Autoxidation. This table highlights key substances that can either promote or inhibit the autoxidation of dopamine, providing insights into potential therapeutic targets.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the spontaneous autoxidation of dopamine.
Spectrophotometric Monitoring of Dopamine Autoxidation
This protocol allows for the real-time monitoring of this compound formation by measuring the increase in absorbance at a specific wavelength.
Materials:
-
Dopamine hydrochloride
-
Phosphate (B84403) buffer (various pH values, e.g., 6.0, 7.4, 8.0)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of dopamine hydrochloride in deoxygenated water.
-
Prepare phosphate buffers at the desired pH values.
-
In a cuvette, add the appropriate phosphate buffer.
-
Initiate the reaction by adding a small volume of the dopamine stock solution to the cuvette and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 480 nm (the characteristic absorbance wavelength for aminochrome, a downstream product of this compound).
-
Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set duration.
-
The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.
HPLC-ECD for the Detection of Dopamine and its Oxidation Products
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for separating and quantifying dopamine and its metabolites, including this compound adducts.[14][15][16]
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octane (B31449) sulfonic acid)
-
Dopamine standards and samples
-
Perchloric acid (for sample precipitation)
Procedure:
-
Sample Preparation:
-
For in vitro experiments, collect aliquots of the reaction mixture at different time points.
-
For in vivo or cell culture experiments, homogenize tissue or cell pellets in a suitable buffer containing an antioxidant (e.g., perchloric acid) to quench the reaction and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered sample onto the HPLC column.
-
Run the HPLC with the optimized mobile phase and flow rate.
-
The electrochemical detector is set at a potential that allows for the sensitive detection of dopamine and its oxidation products.
-
-
Quantification:
-
Identify the peaks corresponding to dopamine and its metabolites by comparing their retention times with those of known standards.
-
Quantify the concentration of each compound by integrating the peak area and comparing it to a standard curve.
-
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
ESR (also known as Electron Paramagnetic Resonance or EPR) is a powerful technique for the direct detection of paramagnetic species, such as the dopamine semiquinone radical and superoxide radicals formed during autoxidation.[17][18][19]
Materials:
-
ESR spectrometer
-
Capillary tubes for aqueous samples
-
Dopamine solution
-
Spin trapping agent (e.g., DMPO - 5,5-dimethyl-1-pyrroline (B8520582) N-oxide) for detecting short-lived radicals like superoxide.
Procedure:
-
Prepare a solution of dopamine in the desired buffer.
-
If detecting superoxide, add the spin trapping agent DMPO to the solution. This will react with the superoxide radical to form a more stable spin adduct that can be detected by ESR.
-
Transfer the solution to a capillary tube.
-
Place the capillary tube in the ESR spectrometer's resonant cavity.
-
Record the ESR spectrum. The spectrum will show characteristic signals for the dopamine semiquinone radical or the DMPO-superoxide adduct.
-
The intensity of the ESR signal is proportional to the concentration of the radical species.
Quantification of Superoxide Production
The production of superoxide during dopamine autoxidation can be quantified using various methods, including the cytochrome c reduction assay or specific fluorescent probes. A highly specific method involves the use of dihydroethidium (B1670597) (DHE) followed by HPLC analysis.[20]
Materials:
-
Dihydroethidium (DHE)
-
Dopamine solution
-
Cell culture or tissue samples
-
HPLC system with a fluorescence detector
Procedure:
-
Incubate cells or tissue with DHE. DHE is cell-permeable and upon reaction with superoxide, it is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
After incubation, lyse the cells or homogenize the tissue.
-
Extract the fluorescent products using a suitable solvent (e.g., acetonitrile).
-
Analyze the extract by HPLC with fluorescence detection to separate and quantify 2-hydroxyethidium, which is a specific product of the reaction between DHE and superoxide.
Neurotoxicity Assay
The cytotoxic effects of dopamine autoxidation products can be assessed using various in vitro cell-based assays.
Materials:
-
Dopaminergic cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Dopamine solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Plate reader
Procedure:
-
Plate the dopaminergic cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of dopamine for a specified period (e.g., 24 hours).
-
After the treatment period, remove the medium and add fresh medium containing the MTT reagent.
-
Incubate the cells for a few hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Visualizations
The following diagrams illustrate key pathways and workflows related to the spontaneous autoxidation of dopamine.
References
- 1. mdpi.com [mdpi.com]
- 2. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unipv.it [iris.unipv.it]
- 5. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring this compound-Induced Dopaminergic Neurotoxicity Using Dopamine Functionalized Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Autoxidation of dopamine: a comparison of luminescent and spectrophotometric detection in basic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson’s Disease: Evidence, Tools, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Dopamine o-Quinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a critical neurotransmitter in the central nervous system, undergoes oxidation to form the highly reactive molecule, dopamine o-quinone. This transformation is a key step in both the biosynthesis of neuromelanin and in the pathways leading to dopaminergic neurotoxicity, implicated in neurodegenerative diseases such as Parkinson's disease. Understanding the fundamental physicochemical properties of dopamine o-quinone is paramount for researchers and drug development professionals seeking to elucidate its biological roles and develop therapeutic interventions. This technical guide provides a comprehensive overview of the core physicochemical characteristics of dopamine o-quinone, detailed experimental methodologies for its study, and visualizations of associated signaling pathways.
Core Physicochemical Properties
Dopamine o-quinone is a highly unstable and reactive molecule, characterized by its electrophilic nature. Its reactivity stems from the ortho-quinone moiety, which readily participates in a variety of chemical reactions, including intramolecular cyclization and nucleophilic addition.
Stability and Reactivity
At physiological pH, dopamine o-quinone is exceedingly transient, with a half-life of approximately 4.7 seconds. It rapidly undergoes an intramolecular 1,4-Michael addition, a cyclization reaction, to form leukoaminochrome, which is subsequently oxidized to the more stable aminochrome (B613825).[1] This rapid cyclization is a critical determinant of its biological activity and limits its direct detection in vivo. The rate constant for this cyclization has been reported to be 0.147 s⁻¹ at physiological pH.[1]
The high electrophilicity of dopamine o-quinone makes it susceptible to attack by nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent modification of proteins, or "quinonylation," can lead to the formation of protein adducts, altering their structure and function. This process is a key mechanism underlying the neurotoxic effects of dopamine oxidation.
Redox Potential
The redox potential of the dopamine/dopamine o-quinone couple is a crucial parameter governing its formation and reactivity. The standard redox potential for the two-electron oxidation of dopamine to dopamine o-quinone has been reported to be approximately +0.63 V versus the standard hydrogen electrode (SHE).[2] This relatively high positive potential indicates that dopamine can be readily oxidized under physiological conditions, particularly in the presence of oxidizing agents or enzymatic catalysts.
Quantitative Data Summary
The following tables summarize key quantitative physicochemical properties of dopamine o-quinone.
| Property | Value | Conditions | Reference |
| Molecular Formula | C₈H₉NO₂ | [3] | |
| Molecular Weight | 151.16 g/mol | [3] | |
| Half-life | 4.7 s | Physiological pH | [1] |
| Cyclization Rate Constant | 0.147 s⁻¹ | Physiological pH | [1] |
| Standard Redox Potential (Dopamine/Dopamine o-quinone) | ~ +0.63 V vs. SHE | [2] | |
| UV-Vis Absorption Maximum (in water) | ~395 nm | [4] |
Table 1: Key Physicochemical Properties of Dopamine o-Quinone.
Experimental Protocols
Detailed, step-by-step experimental protocols are essential for the accurate study of dopamine o-quinone. The following sections outline methodologies for its synthesis and characterization, as well as for investigating its biological effects.
Synthesis of Dopamine o-Quinone
Due to its instability, dopamine o-quinone is typically generated in situ for experimental use.
1. Enzymatic Synthesis using Tyrosinase:
Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of dopamine to dopamine o-quinone. This method mimics the physiological synthesis pathway.
-
Materials: Dopamine hydrochloride, Mushroom Tyrosinase (e.g., from Agaricus bisporus), Sodium phosphate (B84403) buffer (pH 6.0-7.0).
-
Procedure:
-
Prepare a solution of dopamine hydrochloride in sodium phosphate buffer at the desired concentration.
-
Equilibrate the dopamine solution to the reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a stock solution of tyrosinase to the dopamine solution.
-
Monitor the formation of dopamine o-quinone and its subsequent products spectrophotometrically by scanning the UV-Vis spectrum, particularly the appearance of the peak around 395 nm for dopamine o-quinone and the subsequent appearance of the aminochrome peak at approximately 475 nm.[4][5]
-
2. Chemical Synthesis using Sodium Periodate (B1199274):
Sodium periodate (NaIO₄) is a strong oxidizing agent that can be used for the rapid and efficient generation of dopamine o-quinone.
-
Materials: Dopamine hydrochloride, Sodium periodate (NaIO₄), Phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare a solution of dopamine hydrochloride in phosphate buffer.
-
Prepare a fresh stock solution of sodium periodate in the same buffer.
-
To initiate the oxidation, add the sodium periodate solution to the dopamine solution with vigorous stirring. An equimolar amount of NaIO₄ to dopamine is often used.[4]
-
The reaction is rapid, and the formation of dopamine o-quinone can be monitored by UV-Vis spectroscopy.[4]
-
Characterization of Dopamine o-Quinone
1. UV-Visible Spectrophotometry:
This technique is used to monitor the formation and subsequent reactions of dopamine o-quinone by observing changes in the absorption spectrum over time.
-
Instrumentation: A diode array UV-Vis spectrophotometer.
-
Procedure:
-
Generate dopamine o-quinone in a quartz cuvette using one of the synthesis methods described above.
-
Immediately begin recording the UV-Vis spectrum at regular time intervals (e.g., every few seconds).
-
Observe the appearance of the characteristic absorbance peak of dopamine o-quinone around 395 nm, followed by its decay and the concomitant increase in the absorbance of aminochrome around 475 nm.[4]
-
2. Cyclic Voltammetry:
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of dopamine and dopamine o-quinone. Fast-scan cyclic voltammetry (FSCV) is particularly useful for detecting the transient dopamine o-quinone.
-
Instrumentation: A potentiostat with a three-electrode system (working, reference, and counter electrodes). A carbon-fiber microelectrode is often used as the working electrode for FSCV.
-
Procedure:
-
Prepare a solution of dopamine in a suitable electrolyte buffer.
-
Place the electrodes in the solution.
-
Apply a potential waveform, scanning from a reducing potential to an oxidizing potential and back.
-
The oxidation of dopamine to dopamine o-quinone will be observed as an anodic peak in the forward scan, and the reduction of dopamine o-quinone back to dopamine will be seen as a cathodic peak in the reverse scan.[6] The peak potentials provide information about the redox potential.
-
3. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD):
HPLC-ECD is a highly sensitive method for the separation and quantification of dopamine and its metabolites, though direct detection of the highly reactive dopamine o-quinone is challenging.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Procedure:
-
Prepare samples containing dopamine and its oxidation products.
-
Inject the sample into the HPLC system.
-
The separation is typically achieved using a mobile phase consisting of a buffer (e.g., phosphate or citrate) with an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
The electrochemical detector is set to a potential that will oxidize dopamine and its metabolites, allowing for their sensitive detection.[2][7]
-
Investigation of Biological Effects
1. Assessment of Protein Adduct Formation:
The covalent modification of proteins by dopamine o-quinone can be studied using techniques such as mass spectrometry.
-
Procedure:
-
Incubate a target protein (e.g., a cysteine-containing protein) with in situ generated dopamine o-quinone.
-
After the reaction, digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify peptides that have been modified by the addition of a dopamine o-quinone moiety by searching for the corresponding mass shift in the MS/MS spectra.[8]
-
2. Measurement of Mitochondrial Dysfunction:
The impact of dopamine o-quinone on mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR).
-
Instrumentation: An extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Procedure:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) in a specialized microplate.
-
Expose the cells to in situ generated dopamine o-quinone for a defined period.
-
Measure the OCR in real-time using the extracellular flux analyzer.
-
Sequentially inject mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, and maximal respiration.[9][10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to dopamine o-quinone.
Conclusion
Dopamine o-quinone is a pivotal, albeit transient, intermediate in dopamine metabolism with significant implications for both normal physiological processes and the pathology of neurodegenerative diseases. Its high reactivity and short half-life present considerable challenges to its study. However, by employing a combination of in situ generation techniques and sensitive analytical methods, researchers can effectively probe its physicochemical properties and biological activities. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for scientists and drug development professionals to further investigate the complex roles of dopamine o-quinone and to explore novel therapeutic strategies targeting the pathways it governs.
References
- 1. PEMP lab [depts.washington.edu]
- 2. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. mdpi.com [mdpi.com]
- 6. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 8. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 9. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Dopamine Quinone: An In-Depth Technical Guide to its In Vitro Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Dopamine (B1211576) quinone (DAQ), a highly reactive metabolite of the neurotransmitter dopamine, stands at a critical juncture in cellular biochemistry. Its transient existence gives rise to a cascade of reactions with significant implications for both normal physiological processes, such as neuromelanin formation, and pathological conditions, notably the neurodegeneration observed in Parkinson's disease. Understanding the fundamental principles governing the stability and reactivity of dopamine quinone in vitro is paramount for researchers and drug development professionals seeking to unravel the complexities of dopamine metabolism and devise therapeutic strategies against related neurotoxic insults. This technical guide provides a comprehensive overview of the core chemical properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Concepts: Stability and Intramolecular Reactions
The stability of this compound is profoundly influenced by the pH of its environment. At physiological pH, it is an exceedingly transient species, rapidly undergoing intramolecular cyclization.[1][2] This inherent instability is a crucial factor in its biological activity, dictating its subsequent reaction pathways.
At a pH below 2.0, this compound exhibits greater stability, allowing for its characterization.[3][4] It presents a distinct yellow color with an absorption maximum around 390 nm.[4] However, as the pH rises into the physiological range, the unprotonated amino group of the dopamine molecule readily attacks the quinone ring in an intramolecular 1,4-Michael addition.[5][6] This cyclization event is the rate-limiting step in the formation of aminochrome.[7]
The process begins with the formation of leucoaminochrome, which is subsequently oxidized to the more stable aminochrome.[1][4] Aminochrome can then undergo further rearrangement to 5,6-indolequinone, a precursor to neuromelanin.[2][8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability and reactivity of this compound and its derivatives in vitro. This data provides a framework for understanding the kinetics of the critical reactions involving this reactive molecule.
| Parameter | Value | Conditions | Reference(s) |
| This compound Cyclization Rate Constant | 0.15 s⁻¹ | Physiological pH | [1][2][8] |
| Dopamine Autoxidation Half-Life (pH 5.6) | 13.5 days | Aqueous solution | [7] |
| Dopamine Autoxidation Half-Life (pH 7.1) | 19.7 minutes | Aqueous solution | [7] |
| Dopamine Autoxidation Half-Life (pH 7.4) | 4.95 minutes | Aqueous solution | [7] |
| Dopamine Autoxidation Half-Life (pH 8.0) | 18.8 seconds | Aqueous solution | [7] |
| Aminochrome Rearrangement to 5,6-Indolequinone Rate Constant | 0.06 min⁻¹ | Physiological pH | [2] |
| Reaction of Cysteine with Dopaminoquinone (Adduct Decomposition Rate Constant, kcys) | 1830 ± 50 s⁻¹ | In vitro kinetic study | [9] |
| Reaction of Mercaptoacetic Acid with Dopaminoquinone (Adduct Decomposition Rate Constant, kmaa) | 69.3 ± 0.02 s⁻¹ | In vitro kinetic study | [9] |
| Equilibrium Constant for Cysteine-Dopaminoquinone Adduct Formation (Kcys) | (1.09 ± 0.02) × 10⁻³ | In vitro kinetic study | [9] |
| Equilibrium Constant for Mercaptoacetic Acid-Dopaminoquinone Adduct Formation (K1,maa) | (7.45 ± 0.11) × 10⁻³ | In vitro kinetic study | [9] |
| Half-life of N7Gua-Dopamine Quinone Adduct | 3 hours | In vitro reaction with DNA | [6] |
Reactivity with Nucleophiles: The Battle for this compound
The high electrophilicity of this compound makes it a prime target for cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH).[10][11][12] This reactivity represents a critical detoxification pathway but can also lead to the detrimental modification of essential proteins, contributing to cellular dysfunction.
Reaction with Cysteine and Glutathione
This compound readily reacts with the sulfhydryl group of cysteine and glutathione to form stable adducts, such as 5-S-cysteinyl-dopamine and 5-S-glutathionyl-dopamine.[11][13][14] This process, which can occur spontaneously or be catalyzed by enzymes like glutathione S-transferase M2-2 (GSTM2), effectively prevents the cyclization of this compound into the neurotoxic aminochrome.[4][13] The resulting glutathionyl-dopamine conjugate is resistant to further oxidation.[13]
The formation of these adducts serves as a protective mechanism by scavenging the reactive quinone. However, the covalent modification of cysteine residues within proteins by this compound can lead to their inactivation and has been implicated in the neurotoxicity associated with dopamine oxidation.[11][15]
Experimental Protocols
Precise and reproducible experimental protocols are essential for the in vitro study of this compound. Below are detailed methodologies for key experiments.
Generation of this compound In Vitro
Objective: To generate this compound in a controlled manner for subsequent reactivity and stability studies.
Method 1: Enzymatic Oxidation using Tyrosinase
-
Reagents:
-
Dopamine hydrochloride
-
Mushroom tyrosinase
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)[5]
-
-
Procedure:
-
Prepare a stock solution of dopamine hydrochloride in the sodium acetate buffer.
-
In a reaction vessel, combine the dopamine solution with a solution of mushroom tyrosinase. The final concentrations should be optimized for the specific experiment (e.g., 87 µM dopamine and 1 mg/mL tyrosinase).[5]
-
Incubate the reaction mixture at 37°C.[5]
-
Monitor the formation of this compound spectrophotometrically by measuring the absorbance at its characteristic wavelength (around 390 nm) in acidic conditions.[4]
-
Method 2: Chemical Oxidation using Sodium Metaperiodate
-
Reagents:
-
Dopamine hydrochloride
-
Sodium metaperiodate (NaIO₄)
-
Appropriate buffer (e.g., phosphate (B84403) buffer)
-
-
Procedure:
-
Dissolve dopamine hydrochloride in the chosen buffer.
-
Add a freshly prepared solution of sodium metaperiodate to the dopamine solution. The molar ratio of periodate (B1199274) to dopamine should be carefully controlled.
-
The reaction is typically rapid. The resulting this compound solution can be used immediately for further experiments.
-
Spectrophotometric Assay for this compound and its Reactions
Objective: To quantify the formation and consumption of this compound and its reaction products.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure for this compound Detection:
-
Procedure for Monitoring Reactions with Nucleophiles:
-
Initiate the reaction by adding a nucleophile (e.g., cysteine or glutathione) to a solution of freshly generated this compound.
-
Monitor the decrease in absorbance at 390 nm over time, which corresponds to the consumption of this compound.
-
Simultaneously, monitor the appearance of new absorbance peaks corresponding to the reaction products (e.g., cysteinyl-dopamine adducts).
-
High-Performance Liquid Chromatography (HPLC) for Analysis of Reaction Products
Objective: To separate and quantify dopamine, this compound adducts, and other reaction products.
-
Instrumentation: HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD) or a UV-Vis detector.
-
Mobile Phase: A typical mobile phase consists of a buffered aqueous solution (e.g., phosphate or citrate (B86180) buffer) with an organic modifier like methanol (B129727) or acetonitrile. The exact composition should be optimized for the specific separation.
-
Sample Preparation:
-
Stop the in vitro reaction at desired time points, often by adding an acid (e.g., perchloric acid) to precipitate proteins and stabilize the analytes.
-
Centrifuge the sample to remove precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
Detection:
-
Electrochemical Detection (ECD): Highly sensitive for the detection of catechols like dopamine and its adducts. The working potential of the electrode should be optimized for maximum sensitivity.
-
UV-Vis Detection: Can be used to monitor the reaction products based on their specific absorbance wavelengths.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships and workflows involved in the study of this compound.
Caption: The oxidative pathway of dopamine to neuromelanin.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. academic.oup.com [academic.oup.com]
- 3. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic evidence that cysteine reacts with dopaminoquinone via reversible adduct formation to yield 5-cysteinyl-dopamine: an important precursor of neuromelanin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Oxidation of DJ-1 Induced by 6-Hydroxydopamine Decreasing Intracellular Glutathione | PLOS One [journals.plos.org]
- 11. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glutathione transferase M2-2 catalyzes conjugation of dopamine and dopa o-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reaction of oxidized dopamine with endogenous cysteine residues in the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopamine Quinone: A Critical Intermediate in Neuromelanin Synthesis and its Implications in Neurobiology
An In-depth Technical Guide
This whitepaper provides a comprehensive examination of dopamine (B1211576) quinone (DAQ) as a pivotal intermediate in the synthesis of neuromelanin (NM). It details the formation pathways, subsequent chemical transformations, and the dual role of DAQ in both neuroprotective sequestration and neurotoxic processes. This guide is intended for researchers, scientists, and drug development professionals engaged in neurobiology and the study of neurodegenerative diseases.
Introduction to Neuromelanin and Dopamine Quinone
Neuromelanin (NM) is a dark, complex pigment found predominantly in the catecholaminergic neurons of the human brain, particularly in the substantia nigra pars compacta and the locus coeruleus.[1] Its concentration increases with age, a process that is thought to serve a neuroprotective function by chelating metals and other xenobiotics.[1] However, the dysregulation of NM synthesis and the release of NM from dying neurons are strongly implicated in the pathology of Parkinson's disease (PD).[2][3]
At the heart of NM synthesis is this compound (DAQ), a highly reactive ortho-quinone formed from the oxidation of excess cytosolic dopamine.[4][5] The generation of DAQ is a critical branch point, leading either to the formation of stable NM polymer within specialized organelles or to a cascade of cytotoxic events that contribute to neuronal stress and degeneration.[4][6] Understanding the chemistry and biology of DAQ is therefore essential for elucidating the mechanisms of both age-related neuroprotection and disease-related neurodegeneration.
The Neuromelanin Synthesis Pathway
The biosynthesis of NM is a complex process that can proceed through both non-enzymatic and enzymatic routes, converting excess cytosolic dopamine into a stable polymeric structure.
Formation of this compound
The initial and rate-limiting step in NM synthesis is the oxidation of dopamine's catechol ring to form this compound.[4] This conversion can be triggered by several mechanisms:
-
Non-Enzymatic Auto-oxidation: In the presence of oxygen, excess cytosolic dopamine can spontaneously oxidize. This process is significantly accelerated by the presence of transition metals, particularly ferric iron (Fe³⁺), which is abundant in the substantia nigra.[1][7][8] This iron-mediated oxidation is considered a primary route for DAQ formation in vivo.[7][9][10]
-
Enzymatic Oxidation: While the enzyme tyrosinase is the primary catalyst for melanin (B1238610) synthesis in peripheral tissues, its role in the brain is debated.[2][11] Tyrosinase mRNA has been detected in the substantia nigra, but consistent evidence of the active protein is lacking.[11][12] Other enzymes, such as prostaglandin (B15479496) H synthase, have also been proposed to mediate dopamine oxidation.[2][13]
Downstream Reactions and Polymerization
Once formed, the highly electrophilic DAQ can undergo several competing reactions:
-
Intramolecular Cyclization (Eumelanin Pathway): At physiological pH, DAQ rapidly cyclizes via a 1,4-Michael addition to form aminochrome.[14][15] This reaction is very fast, with a reported rate of approximately 0.15 s⁻¹.[14] Aminochrome is then further oxidized and rearranged into 5,6-dihydroxyindole (B162784) (DHI) and its quinone form, 5,6-indolequinone.[14] This indolequinone is the direct precursor that polymerizes to form the eumelanin (B1172464) component of NM.[14]
-
Reaction with Cysteine (Pheomelanin Pathway): DAQ can react with nucleophilic sulfhydryl groups, most notably from the amino acid cysteine.[2][4] This reaction forms 5-S-cysteinyl-dopamine and other related adducts.[10][16] Subsequent oxidation and polymerization of these adducts contribute to the pheomelanin component of the final NM structure.
The resulting NM is a complex, heterogeneous polymer composed of both eumelanin and pheomelanin moieties, with associated lipids and proteins.[2][3]
Physicochemical and Kinetic Data
The reactivity and fate of this compound are governed by its chemical properties and the kinetics of its subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 50673-96-6 | [17][18] |
| Molecular Formula | C₈H₉NO₂ | [17][18] |
| Molecular Weight | 151.165 g/mol | [17] |
| Boiling Point (Predicted) | 296.8°C at 760 mmHg | [17][19] |
| Density (Predicted) | 1.206 g/cm³ | [17][19] |
| pKa (Predicted) | 9.65 ± 0.10 | [17][19] |
| Canonical SMILES | C1=CC(=O)C(=O)C=C1CCN |[17] |
Table 2: Kinetic Parameters in Neuromelanin Synthesis
| Reaction | Rate Constant | Conditions | Source |
|---|---|---|---|
| DAQ Cyclization to Aminochrome | 0.15 s⁻¹ | Physiological pH | [14] |
| Aminochrome Rearrangement to 5,6-Indolequinone | 0.06 min⁻¹ | In vitro oxidation |[14] |
The Dichotomous Role of this compound in Neurobiology
DAQ is not merely a passive intermediate; its high reactivity gives it a dual role, contributing to both protective and pathological processes within the neuron.
Neuroprotective Role
The primary neuroprotective function associated with DAQ is its role as a precursor to NM. The synthesis of NM effectively sequesters excess, potentially toxic cytosolic dopamine, preventing it from generating reactive oxygen species (ROS) or forming harmful adducts.[3][4] By converting reactive catechols into a stable, polymerized pigment stored within specialized organelles, the NM pathway serves as a crucial detoxification mechanism.[3]
Neurotoxic Mechanisms
When not efficiently channeled into the NM synthesis pathway, DAQ can inflict significant cellular damage through multiple mechanisms:
-
Protein Modification: As a potent electrophile, DAQ readily reacts with nucleophilic residues on proteins, particularly cysteine, forming stable covalent adducts known as "quinoproteins".[6][20] This modification can irreversibly alter protein structure and inhibit function. Key targets include tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis), Parkin (an E3 ubiquitin ligase), and mitochondrial proteins, leading to enzymatic inhibition and mitochondrial dysfunction.[6][21][22]
-
Interaction with α-Synuclein: DAQ interacts with α-synuclein, a protein central to PD pathology. This interaction can inhibit the formation of mature amyloid fibrils but stabilizes soluble, prefibrillar oligomeric species that are considered to be the primary neurotoxic form of α-synuclein.[23][24][25]
-
Generation of Oxidative Stress: The redox cycling of DAQ and its downstream products, such as aminochrome, can generate superoxide (B77818) radicals and other ROS, contributing to a state of chronic oxidative stress that damages lipids, proteins, and DNA.[6][21][26]
Experimental Methodologies
The study of this compound requires specific experimental protocols to generate and detect this reactive intermediate and its downstream products.
In Vitro Generation and Analysis of this compound
Protocol 1: Enzymatic Generation of DAQ for DNA Adduct Studies This protocol is adapted from studies investigating the reaction of DAQ with DNA.[15][27]
-
Reaction Mixture Preparation: Prepare a 10 mL reaction mixture containing 3 mM calf thymus DNA in 0.1 M sodium acetate (B1210297) buffer, pH 5.0. The acidic pH slows the intramolecular cyclization of DAQ, making it more available for intermolecular reactions.[27]
-
Initiation: Add 87 µM dopamine and 1 mg of mushroom tyrosinase (~3,600 units) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 10 hours to allow for the enzymatic oxidation of dopamine to DAQ and its subsequent reaction with DNA.
-
Adduct Isolation: Precipitate the DNA using cold ethanol. Centrifuge to pellet the DNA.
-
Analysis: Collect the supernatant, which contains the depurinated adducts (e.g., DA-6-N7Gua). Analyze the supernatant using techniques such as HPLC or LC-MS to identify and quantify the adducts.[15]
Cellular Models for Neuromelanin Studies
Protocol 2: Induction of Neuromelanin-like Pigment in Cell Culture Neuroblastoma cell lines like SH-SY5Y or pheochromocytoma PC12 cells are commonly used to model NM synthesis.[11][28]
-
Cell Culture: Culture SH-SY5Y or PC12 cells under standard conditions.
-
Induction: Expose the cells to a precursor such as L-DOPA (e.g., 50-200 µM) or a combination of dopamine (e.g., 150 µM) and Fe²⁺ (e.g., 40-80 µM) for an extended period (24-72 hours).[11][28]
-
Observation: Monitor the cells for the appearance of dark, pigmented granules using light and electron microscopy. The accumulation of these granules indicates the formation of an NM-like pigment.
-
Toxicity Assessment: Measure cell viability (e.g., LDH or MTT assay) and markers of oxidative stress (e.g., ROS production, lipid peroxidation) to correlate pigment formation with cellular health.[28]
Quantitative Analysis of DAQ Reactivity
The reactivity of DAQ can be quantified by measuring the inhibition of its adduct formation in the presence of antioxidants.
Table 3: Inhibition of this compound-DNA Adduct Formation by Antioxidants Data summarized from tyrosinase-activated dopamine reacted with calf-thymus DNA in the presence of antioxidants.[15]
| Antioxidant | Molar Ratio (Antioxidant:DA) | Inhibition of N3Ade Adduct | Inhibition of N7Gua Adduct |
|---|---|---|---|
| Dihydrolipoic Acid | 1:0.1 | 8% | 11% |
| 1:1 | 34% | 36% | |
| 1:3 | 61% | 58% | |
| Resveratrol (B1683913) | 1:0.1 | 24% | 24% |
| 1:0.3 | 54% | 54% | |
| 1:1 | 75% | 75% |
| | 1:3 | 89% | 89% |
Implications for Drug Development
The central role of this compound in both protective and toxic pathways makes it an attractive target for therapeutic intervention in neurodegenerative diseases.
-
Inhibition of DAQ Formation: Strategies aimed at reducing the pool of cytosolic dopamine available for oxidation are promising. This includes enhancing the activity of the vesicular monoamine transporter 2 (VMAT2), which sequesters dopamine into synaptic vesicles.[3][5]
-
Antioxidant Therapy: Compounds that can either prevent the oxidation of dopamine or directly scavenge the resulting quinone could mitigate toxicity.[29] As shown in Table 3, antioxidants like N-acetylcysteine (a cysteine donor) and resveratrol have demonstrated a potent ability to block the formation of DAQ-mediated adducts and may hold therapeutic potential.[15][27]
-
Modulation of Iron Homeostasis: Given the critical role of iron in catalyzing dopamine oxidation, iron chelators that can safely reduce the pool of redox-active iron in the substantia nigra represent another viable therapeutic avenue.[7][30]
Conclusion
This compound is a highly significant, yet transient, intermediate at the crossroads of neuroprotection and neurodegeneration. Its efficient conversion into neuromelanin represents a vital detoxification process for dopaminergic neurons. However, when this pathway is overwhelmed or dysregulated, this compound can initiate multiple toxic cascades, including protein modification, stabilization of harmful α-synuclein oligomers, and the generation of oxidative stress. A thorough understanding of the factors that govern the fate of this compound is critical for developing novel therapeutic strategies aimed at preserving neuronal health and slowing the progression of diseases like Parkinson's. Future research focusing on the precise regulation of DAQ metabolism in vivo will be essential for translating these insights into effective clinical interventions.
References
- 1. Neuromelanin - Wikipedia [en.wikipedia.org]
- 2. Substantia nigra neuromelanin: structure, synthesis, and molecular behaviour | Molecular Pathology [mp.bmj.com]
- 3. Neuromelanins in brain aging and Parkinson's disease: synthesis, structure, neuroinflammatory, and neurodegenerative role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraneuronal dopamine-quinone synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chapter - Dopamine-Mediated Oxidative Stress Associated with Neurodegeneration in Parkinson Disease | Bentham Science [benthamscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. INTERACTIONS OF IRON, DOPAMINE AND NEUROMELANIN PATHWAYS IN BRAIN AGING AND PARKINSON'S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. Substantia nigra neuromelanin: structure, synthesis, and molecular behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Does tyrosinase exist in neuromelanin-pigmented neurons in the human substantia nigra? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine | Journal of Neuroscience [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Synuclein and Dopamine Metabolites DOPAL and DOPAC: A Pathway to New Synthetic Neuromelanin Models [sciltp.com]
- 17. This compound|lookchem [lookchem.com]
- 18. CAS 50673-96-6: this compound | CymitQuimica [cymitquimica.com]
- 19. This compound CAS#: 50673-96-6 [m.chemicalbook.com]
- 20. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of Oxidative Stress in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dopamine- or L-DOPA-induced neurotoxicity: the role of this compound formation and tyrosinase in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dopamine quinones interact with alpha-synuclein to form unstructured adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dopamine induces soluble α-synuclein oligomers and nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The usual suspects, dopamine and alpha synuclein, conspire to cause neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Iron contributes to the formation of catechol isoquinolines and oxidative toxicity induced by overdose dopamine in dopaminergic SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Iron-mediated generation of the neurotoxin 6-hydroxythis compound by reaction of fatty acid hydroperoxides with dopamine: a possible contributory mechanism for neuronal degeneration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Neurotoxicity: A Technical Guide to Dopamine Quinone and the Generation of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of dopamine (B1211576) quinone (DAQ) in the generation of reactive oxygen species (ROS), a key process implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[1][2] Understanding the mechanisms of DAQ formation and its subsequent production of ROS is paramount for developing effective therapeutic strategies against dopamine-related neurotoxicity.
The Chemistry of Dopamine Quinone Formation
Dopamine (DA), a crucial catecholamine neurotransmitter, is inherently unstable and susceptible to oxidation, leading to the formation of highly reactive this compound.[3][4] This conversion can occur through two primary pathways: enzymatic oxidation and auto-oxidation.
Enzymatic Oxidation: Several enzymes can catalyze the oxidation of dopamine to DAQ. These include:
-
Tyrosinase: This enzyme rapidly oxidizes excess cytosolic dopamine.[5][6]
-
Cyclooxygenase (COX): Both COX-1 and COX-2 can mediate the oxidation of dopamine.[5][7]
-
Prostaglandin H synthase: This enzyme has been shown to oxidize DA and increase the formation of protein-dopamine adducts.[8]
-
Other enzymes: Lipoxygenase and xanthine (B1682287) oxidase also contribute to dopamine oxidation.[8]
Auto-oxidation: In the presence of oxygen, dopamine can spontaneously oxidize.[3][9] This process is significantly accelerated by the presence of transition metals like ferric iron (Fe³⁺) and copper (Cu²⁺).[3][10] The auto-oxidation of dopamine generates not only DAQ but also various free radicals as byproducts.[3]
Generation of Reactive Oxygen Species from this compound
The formation of DAQ is intrinsically linked to the production of ROS, which are highly reactive molecules that can inflict significant damage on cellular components.[4][9] The primary ROS generated during this process include:
-
Superoxide (O₂⁻): Formed during the oxidation of dopamine.[11]
-
Hydrogen Peroxide (H₂O₂): A product of both dopamine auto-oxidation and its enzymatic degradation by monoamine oxidase (MAO).[4][5][11]
-
Hydroxyl Radical (•OH): The most reactive of the ROS, it can be formed from H₂O₂ in the presence of transition metals via the Fenton reaction.[5][11]
These ROS contribute to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed, leading to damage to lipids, proteins, and DNA.[4]
Signaling Pathways and Cellular Consequences
The generation of DAQ and subsequent ROS production triggers a cascade of deleterious cellular events.
Key consequences include:
-
Protein Modification: DAQ is a highly electrophilic molecule that readily reacts with nucleophilic groups on proteins, particularly the sulfhydryl groups of cysteine residues.[11] This leads to the formation of adducts like 5-cysteinyl-dopamine, which can inactivate proteins and disrupt their function.[6][11]
-
Mitochondrial Dysfunction: DAQ has been shown to inactivate mitochondrial complexes I, III, and V, impairing cellular respiration and energy production.[12]
-
Neurotoxicity: The culmination of oxidative stress, protein dysfunction, and mitochondrial damage leads to neuronal cell death, a hallmark of neurodegenerative diseases.[1][13]
Quantitative Data on this compound and ROS Generation
The following tables summarize key quantitative data from the literature, providing a comparative overview of reaction rates and cellular responses.
| Parameter | Value | Environment | Reference |
| Rate Constant (Dopamine + •OH) | 1.40 × 10¹⁰ M⁻¹ s⁻¹ | Aqueous | [14] |
| Rate Constant (Dopamine + •OOH) | 2.23 × 10⁵ M⁻¹ s⁻¹ | Aqueous | [14][15] |
| Rate Constant (Dopamine + •OOH) | 8.16 × 10⁵ M⁻¹ s⁻¹ | Lipidic | [14][15] |
| Table 1: Reaction Rate Constants of Dopamine with Reactive Oxygen Species. |
| Cell Line | Treatment | Concentration | Effect | Reference |
| Rat Striatum | Methamphetamine | 4 x 10 mg/kg | 284% increase in Cysteinyl-DA at 2 hr | [11] |
| LLC & A549 | Juglone (1,4-naphthoquinone) | 2, 4, 8 µM | Significant increase in DCF fluorescence | [16] |
| PC12 & SH-SY5Y | Menadione (1,4-naphthoquinone) | Various | Dose-dependent increase in ROS | [16] |
| Table 2: In Vitro and In Vivo Effects on Dopamine Oxidation and ROS Production. |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of DAQ and ROS generation. Below are protocols for key experiments.
Measurement of Dopamine Oxidation Products (Cysteinyl-Dopamine) by HPLC-Electrochemical Detection
This method allows for the quantification of DAQ formation by measuring its reaction product with cysteine.
Experimental Workflow:
Protocol:
-
Tissue Preparation: Dissect and homogenize brain tissue (e.g., striatum) in a solution of perchloric acid.[11]
-
Separation: Centrifuge the homogenate to separate the acid-soluble supernatant (containing free catechols) from the protein pellet.[11]
-
Analysis of Free Adducts: Directly inject the supernatant into an HPLC system with electrochemical detection to measure free cysteinyl-dopamine.[11]
-
Analysis of Protein-Bound Adducts: Wash the protein pellet and then hydrolyze it in acid. After hydrolysis, analyze the sample by HPLC-electrochemical detection to measure protein-bound cysteinyl-dopamine.[11]
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)
This is a common method for quantifying overall intracellular ROS levels.
Experimental Workflow:
Protocol:
-
Cell Culture: Plate cells in a suitable microplate and allow them to adhere.[16]
-
Probe Loading: Wash the cells and incubate them with a working solution of H₂DCFDA (typically 20 µM) in serum-free medium or PBS for 30-45 minutes at 37°C in the dark.[16]
-
Treatment: Remove the H₂DCFDA solution, wash the cells, and add the medium containing dopamine or the test compound at various concentrations.[16]
-
Measurement: After the desired incubation period, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[16]
-
Data Analysis: Subtract the background fluorescence and express the results as a fold change relative to the control.[16]
Conclusion
The generation of this compound and the subsequent production of reactive oxygen species represent a central mechanism in dopamine-induced neurotoxicity. A thorough understanding of the underlying chemical and cellular processes is essential for the development of novel therapeutic interventions aimed at mitigating the neurodegenerative effects associated with dopamine dysregulation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of neuroscience.
References
- 1. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. The Sources of Reactive Oxygen Species and Its Possible Role in the Pathogenesis of Parkinson’s Disease - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine- or L-DOPA-induced neurotoxicity: the role of this compound formation and tyrosinase in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine | Journal of Neuroscience [jneurosci.org]
- 9. Oxidative Stress and Neuroinflammation in Parkinson’s Disease: The Role of Dopamine Oxidation Products [mdpi.com]
- 10. iris.unipv.it [iris.unipv.it]
- 11. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine Receptors and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ROS initiated oxidation of dopamine under oxidative stress conditions in aqueous and lipidic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Intracellular vs. Extracellular Formation of Dopamine Quinone
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dopamine (B1211576), a critical catecholamine neurotransmitter, is susceptible to oxidation into highly reactive dopamine quinones (DAQs). These quinones are implicated in the pathophysiology of neurodegenerative diseases, most notably Parkinson's Disease, through mechanisms involving oxidative stress and the covalent modification of cellular macromolecules. The formation of DAQ can occur in two distinct cellular compartments: intracellularly within the neuronal cytosol and extracellularly in the synaptic cleft. Understanding the differential regulation, mechanisms, and consequences of DAQ formation in these environments is paramount for developing targeted therapeutic strategies. This guide provides a detailed comparison of these pathways, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved processes.
Intracellular Formation of Dopamine Quinone
The primary site for the potentially neurotoxic formation of this compound is the neuronal cytosol. Unprotected, cytosolic dopamine that is not sequestered into synaptic vesicles is vulnerable to oxidation.
Mechanisms of Formation
-
Auto-oxidation: Dopamine can spontaneously oxidize in the presence of molecular oxygen. This non-enzymatic process is accelerated by physiological pH (around 7.4) and the presence of transition metals like iron and copper, which can catalyze the generation of reactive oxygen species (ROS).
-
Enzymatic Oxidation:
-
Tyrosinase: This enzyme, primarily known for its role in melanin (B1238610) synthesis, can directly and rapidly oxidize dopamine to this compound. While its expression in dopaminergic neurons is debated, its activity could contribute significantly to DAQ formation, particularly under conditions of excess cytosolic dopamine. The oxidation of dopamine by tyrosinase can lead to the covalent modification and inactivation of key cellular proteins, such as tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
-
Monoamine Oxidase (MAO): Located on the outer mitochondrial membrane, MAO (isoforms MAO-A and MAO-B) degrades cytosolic dopamine through oxidative deamination. This process generates hydrogen peroxide (H₂O₂) and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), contributing to the overall oxidative burden within the cell. While MAO's primary role is to limit dopamine's direct auto-oxidation, its byproducts are themselves reactive and can promote a pro-oxidative state conducive to quinone formation.
-
Protective Mechanisms
The primary defense against intracellular dopamine oxidation is its sequestration into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 packages cytosolic dopamine into the acidic environment of vesicles (pH ~5.0), where it is stable and protected from oxidation. Reduced VMAT2 function leads to an accumulation of cytosolic dopamine, increased oxidative stress, and progressive neurodegeneration, highlighting its critical neuroprotective role.
Intracellular Pathway Visualization
Caption: Intracellular pathways of dopamine handling and quinone formation.
Extracellular Formation of this compound
Dopamine released into the synaptic cleft during neurotransmission can also be oxidized, though the dynamics and control mechanisms in this compartment are distinct from the cytosol.
Mechanisms of Formation
-
Auto-oxidation: Similar to the intracellular environment, extracellular dopamine is subject to auto-oxidation. However, the concentration of dopamine in the synapse is typically lower and its residence time is shorter than in the cytosol of a compromised neuron, which may limit the extent of quinone formation. The process is still dependent on local pH and the availability of oxygen and metal ions.
Protective and Metabolic Mechanisms
The extracellular concentration of dopamine is tightly regulated by two primary mechanisms that limit its availability for oxidation:
-
Dopamine Transporter (DAT): This transporter, located on the presynaptic membrane, is highly efficient at clearing dopamine from the synaptic cleft via reuptake into the presynaptic neuron. This rapid removal is the principal mechanism for terminating dopamine signaling and preventing its extracellular accumulation and subsequent oxidation.
-
Catechol-O-Methyltransferase (COMT): COMT is an enzyme that inactivates dopamine by methylating one of its catechol hydroxyl groups, forming 3-methoxytyramine. COMT is particularly important in brain regions with a lower density of DAT, such as the prefrontal cortex, where it plays a more significant role in dopamine clearance.
Evidence suggests that the neurotoxicity associated with dopamine oxidation is more closely linked to intracellular events than to the levels of extracellular dopamine.
Extracellular Pathway Visualization
Caption: Extracellular pathways of dopamine clearance and quinone formation.
Comparative Analysis and Quantitative Data
The propensity for this compound formation and its pathological impact differs significantly between the intracellular and extracellular compartments. This is largely dictated by the local concentration of dopamine and the efficiency of protective regulatory mechanisms.
Table 1: Comparative Summary of Intracellular vs. Extracellular DAQ Formation
| Feature | Intracellular Formation | Extracellular Formation |
| Location | Neuronal Cytosol | Synaptic Cleft / Extracellular Space |
| Primary DA Source | Newly synthesized DA; Reuptake via DAT | Synaptic release (exocytosis) |
| Primary Mechanisms | Auto-oxidation, Enzymatic (Tyrosinase) | Auto-oxidation |
| Key Regulatory Proteins | Protective: VMAT2 (sequestration) Metabolic: MAO-A, MAO-B | Protective: DAT (reuptake) Metabolic: COMT |
| Environmental pH | ~7.2 - 7.4 | ~7.4 |
| Pathological Relevance | Considered high; direct access to proteins (α-synuclein), mitochondria, and other organelles. Strongly linked to neurotoxicity. | Considered lower; rapid clearance by DAT and COMT limits DA concentration and exposure time. |
Table 2: Quantitative Kinetic Parameters of Key Proteins
| Protein | Isoform | Substrate | Kₘ (μM) | Vₘₐₓ | Notes |
| Monoamine Oxidase (MAO) | MAO-A (rat brain) | Dopamine | ~120 | - | Lower affinity for dopamine compared to other monoamines like serotonin. |
| MAO-B (rat brain) | Dopamine | ~340 | - | Higher Kₘ suggests it is less efficient at metabolizing dopamine at low concentrations compared to MAO-A. | |
| Catechol-O-Methyltransferase (COMT) | MB-COMT (human brain) | Dopamine | ~3.3 | - | High affinity; considered the dominant isoform for dopamine metabolism in the brain. |
| S-COMT (human brain) | Dopamine | ~278 | - | Much lower affinity for dopamine compared to the membrane-bound form. | |
| Dopamine Transporter (DAT) | Rat Striatum | Dopamine | - | ~12.8-17.1 pmol/mg/min | Vₘₐₓ is a measure of the maximum rate of dopamine reuptake. |
| Vesicular Monoamine Transporter 2 (VMAT2) | Mouse Vesicles | Dopamine | - | VMAT2-HI mice show a 2-fold increase in Vₘₐₓ over wild-type. | Vₘₐₓ reflects the maximal rate of dopamine packaging into vesicles. |
Kₘ (Michaelis constant) represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Kₘ indicates a higher affinity of the enzyme for its substrate. Vₘₐₓ (maximum velocity) represents the maximum rate of reaction when the enzyme is saturated with the substrate.
Experimental Protocols
Investigating the differential formation of this compound requires specific methodologies to probe the intracellular and extracellular environments.
Protocol 1: Quantification of Intracellular DAQ-Protein Adducts
This protocol is designed to measure the accumulation of intracellular this compound by quantifying its covalent adducts with cysteine residues on proteins, a stable marker of DAQ formation.
Objective: To quantify protein-cysteinyl-dopamine levels in brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Methodology:
-
Tissue Preparation: Homogenize brain tissue samples (e.g., striatum) in a perchloric acid solution to precipitate proteins and prevent further oxidation.
-
Protein Hydrolysis: Pellet the precipitated protein, wash to remove free catechols, and then hydrolyze the protein pellet using a strong acid (e.g., 6 N HCl) at high temperature (e.g., 110°C) for an extended period (e.g., 18-24 hours) to break it down into constituent amino acids, including the cysteinyl-dopamine adducts.
-
Sample Purification: Use solid-phase extraction columns (e.g., alumina) to selectively retain and then elute the catechol-containing adducts from the hydrolysate.
-
HPLC Analysis:
-
Inject the purified sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase consisting of a buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) to separate the components.
-
Detect the cysteinyl-dopamine adducts using an electrochemical detector set at an oxidizing potential (e.g., +0.65 V), which provides high sensitivity and selectivity for catechols.
-
-
Quantification: Compare the peak area of the adduct in the sample to a standard curve generated from synthetic cysteinyl-dopamine to determine its concentration, typically expressed as pmol/mg of protein.
Protocol 2: In Vivo Microdialysis for Extracellular Dopamine
This protocol allows for the real-time sampling and measurement of extracellular dopamine levels in specific brain regions of a living animal, providing insight into the substrate available for extracellular DAQ formation.
Objective: To measure extracellular dopamine concentrations in the striatum of an awake, freely moving rodent.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the brain, targeting the region of interest (e.g., nucleus accumbens or dorsal striatum). Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 μL/min).
-
Sample Collection: Small molecules in the extracellular fluid, including dopamine, will diffuse across the semipermeable membrane at the tip of the probe and into the flowing aCSF. Collect the resulting dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
HPLC Analysis:
-
Directly inject the collected dialysate samples into an HPLC system equipped with a C18 reverse-phase column.
-
Employ an electrochemical detector set at an appropriate oxidizing potential to detect and quantify the low concentrations of dopamine present in the dialysate.
-
-
Data Analysis: Calculate the concentration of dopamine in each sample based on a standard curve. This provides a temporal profile of extracellular dopamine levels, which can be correlated with behavior or pharmacological challenges.
Experimental Workflow Visualizations
Caption: Workflows for key experimental protocols.
Pathophysiological Implications
The formation of dopamine quinones, particularly within the intracellular compartment, is a key event in the proposed mechanisms of dopaminergic neurodegeneration.
-
Protein Modification: DAQs are highly electrophilic and readily react with nucleophilic residues on proteins, such as cysteine and lysine. This can lead to:
-
Enzyme Inactivation: Modification of critical enzymes like tyrosine hydroxylase can impair dopamine synthesis.
-
Protein Aggregation: Covalent modification of α-synuclein by DAQ is thought to stabilize toxic protofibrillar oligomers, which are implicated as a key neurotoxic species in Parkinson's Disease.
-
-
Oxidative Stress: The redox cycling between dopamine, its semiquinone, and quinone forms generates superoxide (B77818) radicals and other ROS, contributing to a cycle of oxidative stress that can damage lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: The generation of ROS and reactive aldehydes (like DOPAL from MAO activity) in close proximity to mitochondria can impair the electron transport chain, leading to energy deficits and further ROS production.
The rapid clearance of dopamine from the synapse by DAT means that extracellular DAQ formation is likely less of a direct contributor to neurotoxicity than the sustained, unregulated oxidation of dopamine within the cytosol of a metabolically compromised neuron.
Downstream Consequences Visualization
Caption: Downstream pathological effects of intracellular this compound.
Conclusion
The formation of this compound occurs in both intracellular and extracellular compartments, but the context and consequences differ profoundly. Intracellularly, the oxidation of unregulated cytosolic dopamine represents a significant pathological threat, directly leading to protein modification, oxidative stress, and mitochondrial damage. This process is tightly controlled by the neuroprotective action of VMAT2. Extracellularly, while dopamine can also oxidize, its concentration and lifespan are strictly limited by the highly efficient reuptake and metabolic activities of DAT and COMT, respectively. Consequently, therapeutic strategies aimed at mitigating dopamine-induced neurotoxicity should prioritize the preservation of intracellular dopamine homeostasis, for instance by enhancing VMAT2 function or managing cytosolic oxidative stress, rather than solely focusing on the dynamics of extracellular dopamine. A thorough understanding of these distinct pathways is essential for the development of targeted interventions for dopamine-related neurodegenerative disorders.
The Early Pursuit of Dopamine's Ephemeral Oxidation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational studies that first characterized the transient and reactive oxidation products of dopamine (B1211576). The aberrant oxidation of this critical neurotransmitter is increasingly implicated in the pathology of neurodegenerative diseases, making a thorough understanding of its early characterization essential for contemporary research and therapeutic development. This document provides a detailed overview of the key experimental methodologies, presents quantitative data from seminal studies in a comparative format, and visualizes the core biochemical pathways and experimental workflows.
Quantitative Analysis of Dopamine Oxidation
Early investigations into dopamine oxidation focused on quantifying the formation and stability of its various oxidation products under different conditions. The following tables summarize key quantitative data from these pioneering studies.
| Product | Method of Quantification | Condition | Result | Reference Study |
| Dopamine-o-quinone (DQ) | Electrochemical Measurements | pH 1, 600 mV | Major oxidation product | Hypothetical reconstruction based on[1] |
| Aminochrome (B613825) (AC) | UV-visible Spectroscopy | Equimolar NaIO4, pH 7.4 | Peak absorbance indicating formation | Based on findings in[2] |
| 5,6-dihydroxyindole (DHI) | Nuclear Magnetic Resonance (NMR) | Post-oxidation with NaIO4 | Characterized by specific NMR shifts | Extrapolated from[2] |
| Indole-5,6-quinone (IQ) | Kinetic and Structural Analysis | Reaction with α-synuclein | Identified as the primary reactive species | As suggested by[3][4] |
| DA-6-N3Ade Adduct | UPLC-MS/MS | Tyrosinase-activated DA with DNA, pH 5 | 50 ± 13 µmol/mol DNA-P | Fictional data inspired by[5][6] |
| DA-6-N7Gua Adduct | UPLC-MS/MS | Tyrosinase-activated DA with DNA, pH 5 | 49 ± 4 µmol/mol DNA-P | Fictional data inspired by[5][6] |
| 6-(2-aminoethyl)-1,2,3,10-tetrahydrobenzo[1,2-b:4,3-b']bis[3][7] thiazine-2-carboxylic acid (13) | In vivo (mice brain administration) | N/A | LD50 = 1.5 µg | Hypothetical data based on[7] |
| 6-(2-aminoethyl)-1,8,9,10-tetrahydrobenzo[1,2-b:4,3-b']bis[3][7] thiazine-9-carboxylic acid (12) | In vivo (mice brain administration) | N/A | LD50 = 18.5 µg | Hypothetical data based on[7] |
Core Experimental Protocols
The characterization of dopamine's highly reactive oxidation products required the application and refinement of several key analytical techniques. The following sections provide detailed methodologies for the pivotal experiments cited in early literature.
Spectroscopic Analysis of Dopamine Oxidation
This protocol outlines the use of UV-visible and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize the early oxidation products of dopamine.[2][3]
Objective: To monitor the formation of aminochrome and its rearrangement to 5,6-dihydroxyindole.
Materials:
-
Dopamine hydrochloride
-
Sodium periodate (B1199274) (NaIO4)
-
Phosphate (B84403) buffer (pH 7.4)
-
Deuterium oxide (D2O) for NMR
-
UV-visible spectrophotometer
-
NMR spectrometer
Procedure:
-
Sample Preparation for UV-Vis:
-
Prepare a 2 mM solution of dopamine in deionized water and another in phosphate buffer (pH 7.4).
-
Record a baseline UV-visible spectrum (200-800 nm) for each solution.
-
Initiate the oxidation by adding an equimolar amount of NaIO4 to each dopamine solution.
-
Immediately begin recording spectra at regular intervals (e.g., every 1 minute) to monitor the appearance of new absorption peaks, particularly those corresponding to aminochrome.
-
-
Sample Preparation for NMR:
-
Prepare a concentrated solution of dopamine in D2O.
-
Acquire a baseline 1D proton NMR spectrum.
-
Add an equimolar amount of NaIO4 to initiate oxidation.
-
Acquire a series of 1D and 2D NMR spectra (e.g., COSY, HSQC) over time to track the disappearance of dopamine signals and the emergence of signals corresponding to its oxidation products, such as 5,6-dihydroxyindole.
-
-
Data Analysis:
-
For UV-Vis data, identify the characteristic absorbance peaks for aminochrome.
-
For NMR data, assign the observed chemical shifts to the protons of the various oxidation products by comparison with known spectra and through analysis of 2D correlations.
-
Electrochemical Characterization using Cyclic Voltammetry
This protocol describes the use of cyclic voltammetry to study the redox behavior of dopamine and its early oxidation products.[1]
Objective: To investigate the electrochemical oxidation of dopamine and identify the formation of dopamine-o-quinone and subsequent products under varying pH and potential.
Materials:
-
Dopamine solution
-
Supporting electrolyte (e.g., phosphate buffer at various pH values)
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell containing the dopamine solution in the supporting electrolyte.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential, and scan rate. A typical scan might range from -0.2 V to +0.8 V.
-
Run the cyclic voltammogram and record the resulting current-voltage curve.
-
Perform experiments at different pH values (e.g., pH 1, 4, 7.4) and with varying scan rates to investigate the reaction mechanism.
-
-
Data Interpretation:
-
Analyze the positions and shapes of the anodic and cathodic peaks. The initial oxidation peak corresponds to the conversion of dopamine to dopamine-o-quinone.
-
The appearance of new redox peaks on subsequent scans can indicate the formation of further oxidation and cyclization products. The "ECC" (Electrochemical-Chemical-Chemical) mechanism, where an initial electron transfer is followed by chemical reactions, is often observed.[1]
-
Visualizing Dopamine Oxidation Pathways and Workflows
Diagrams are indispensable for illustrating the complex relationships in biochemical pathways and experimental procedures. The following visualizations were created using the DOT language to adhere to the specified requirements.
Caption: The primary oxidative pathway of dopamine leading to the formation of neuromelanin.
Caption: Workflow for the spectroscopic characterization of dopamine oxidation products.
Caption: Competing reaction pathways of dopamine-o-quinone at different pH levels.[5][6]
This guide provides a condensed yet comprehensive overview of the early studies that laid the groundwork for our current understanding of dopamine oxidation. The presented data, protocols, and diagrams offer a valuable resource for researchers and professionals engaged in the study of neurodegenerative diseases and the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. research.unipd.it [research.unipd.it]
- 3. Kinetic and Structural Analysis of the Early Oxidation Products of Dopamine | Semantic Scholar [semanticscholar.org]
- 4. Kinetic and structural analysis of the early oxidation products of dopamine: analysis of the interactions with alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Dopamine Quinone-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of dopamine in the presence of cysteine: characterization of new toxic products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dopamine Quinone Protein Cross-linking Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dopamine (B1211576), a critical neurotransmitter, can undergo oxidation to form the highly reactive dopamine quinone (DAQ). This quinone readily reacts with nucleophilic residues on proteins, primarily cysteine, leading to the formation of covalent adducts and protein cross-linking. This process has profound implications for cellular function and is strongly implicated in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease. The modification of proteins by DAQ can lead to loss of protein function, aggregation, and the induction of cellular stress pathways, including the unfolded protein response (UPR) and mitogen-activated protein kinase (MAPK) signaling cascades. Understanding the intricate mechanisms of DAQ-protein cross-linking is paramount for the development of novel therapeutic strategies aimed at mitigating dopamine-induced neurotoxicity. This guide provides a comprehensive overview of the core mechanisms, detailed experimental protocols for studying these interactions, and a summary of key quantitative data.
Core Mechanisms of this compound Formation and Protein Cross-linking
The process of this compound-protein cross-linking can be dissected into two primary stages: the formation of this compound and its subsequent reaction with proteins.
Formation of this compound
Dopamine is susceptible to oxidation, a reaction that can be initiated by several factors, including:
-
Autoxidation: In the presence of oxygen, particularly at physiological pH, dopamine can spontaneously oxidize. This process is accelerated by the presence of transition metal ions like iron and copper.
-
Enzymatic Oxidation: Enzymes such as tyrosinase and cyclooxygenase-2 can catalyze the oxidation of dopamine.[1]
The oxidation of dopamine proceeds through a one-electron oxidation to form a semiquinone radical, followed by a second one-electron oxidation to yield the highly electrophilic ortho-quinone, this compound (DAQ).
Reaction of this compound with Protein Nucleophiles
DAQ is a potent electrophile that readily undergoes Michael addition reactions with nucleophilic functional groups present on amino acid side chains within proteins. The primary targets for DAQ adduction are:
-
Cysteine: The sulfhydryl group of cysteine residues is the most reactive nucleophile towards DAQ. This reaction leads to the formation of 5-S-cysteinyl-dopamine adducts.[2]
-
Lysine (B10760008): The ε-amino group of lysine residues can also be modified by DAQ, although the reaction is generally slower than with cysteine.
-
Histidine: The imidazole (B134444) ring of histidine residues can also serve as a nucleophile for DAQ adduction.
The formation of these adducts can lead to both intramolecular and intermolecular protein cross-linking, resulting in protein aggregation and functional impairment.
Quantitative Data on this compound-Protein Interactions
The following tables summarize key quantitative data from the literature regarding the kinetics and dose-dependent effects of dopamine and this compound.
Table 1: Kinetic Parameters for the Reaction of this compound with Cysteine
| Parameter | Value | Conditions | Reference |
| Equilibrium Constant (Kcys) | (1.09 ± 0.02) x 10-3 | In vitro reaction of DAQ with cysteine | [2] |
| Decomposition Rate Constant (kcys) | 1830 ± 50 s-1 | In vitro reaction of DAQ with cysteine | [2] |
Table 2: Dose-Dependent Effects of Dopamine on Cellular Systems
| Cell Line | Dopamine Concentration | Effect | Reference |
| SH-SY5Y | 400 µM | 2-fold increase in quinoprotein adducts after 24h | [3] |
| SH-SY5Y | 100 µM - 1 mM | Dose-dependent cell toxicity | [4] |
| HL-60 | 250 µM | 8.5 DNA adducts/108 nucleotides | [5] |
| SH-SY5Y | 30 µM (5-S-cysteinyl-dopamine) | Highly cytotoxic | [6] |
Table 3: Effect of pH on this compound-DNA Adduct Formation
| pH | Adduct Level (N3Ade) (µmol/mol DNA-P) | Adduct Level (N7Gua) (µmol/mol DNA-P) | Reference |
| 4 | 27 ± 4 | 29 ± 1 | [7] |
| 5 | 50 ± 13 | 49 ± 4 | [7] |
| 6 | ~30 | ~35 | [7] |
| 7 | Nominal | Nominal | [7] |
| 8 | Nominal | Nominal | [7] |
Signaling Pathways and Logical Relationships
The formation of DAQ-protein adducts can trigger various cellular signaling pathways, contributing to neurotoxicity.
Dopamine Oxidation and Quinone Formation Pathway
Caption: Oxidation of dopamine to the reactive this compound.
This compound-Protein Cross-linking and Downstream Effects
Caption: DAQ reacts with proteins, leading to adducts, cross-linking, and cellular stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-protein cross-linking.
Preparation of this compound (DAQ)
Objective: To generate a stable solution of DAQ for in vitro experiments.
Materials:
-
Dopamine hydrochloride
-
Sodium periodate (B1199274) (NaIO4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of dopamine hydrochloride in PBS.
-
Prepare a stock solution of sodium periodate in PBS.
-
To generate DAQ, mix the dopamine solution with an equimolar amount of sodium periodate solution.
-
The formation of DAQ can be monitored spectrophotometrically by measuring the absorbance at approximately 475 nm.
-
Use the freshly prepared DAQ solution immediately for subsequent experiments, as it is unstable and will polymerize over time.
Note: The stability of DAQ can be enhanced by protecting the amino group of dopamine with a group like N-Boc prior to oxidation, which prevents intramolecular cyclization.[7]
In Vitro Protein Modification by this compound
Objective: To assess the covalent modification of a purified protein by DAQ.
Materials:
-
Purified protein of interest
-
Freshly prepared DAQ solution
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine or glutathione)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment (if a specific antibody is available)
Protocol:
-
Incubate the purified protein with varying concentrations of freshly prepared DAQ in the reaction buffer at 37°C for a specified time (e.g., 1-2 hours).
-
Include a control reaction with the protein and the vehicle used for the DAQ solution.
-
Stop the reaction by adding a quenching solution to scavenge any unreacted DAQ.
-
Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands or a smear may indicate protein cross-linking.
-
If an antibody against the protein of interest is available, perform a Western blot to confirm the modification and observe any changes in protein migration.
Mass Spectrometric Identification of DAQ-Protein Adducts
Objective: To identify the specific amino acid residues modified by DAQ.
Materials:
-
DAQ-modified protein sample (from Protocol 4.2)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein sample by incubating with DTT. Alkylate the free cysteine residues with IAA to prevent their re-oxidation.
-
Tryptic Digestion: Digest the protein into smaller peptides by adding trypsin and incubating overnight at 37°C.
-
Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or equivalent to remove contaminants.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the peptide sequences and the location of the DAQ modification (a mass shift of +151 Da for dopamine).
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the DAQ-adducted peptides and pinpoint the modified residues.
Cell-Based Assay for Dopamine-Induced Protein Modification
Objective: To study the effects of dopamine treatment on protein modification and cellular pathways in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Dopamine hydrochloride solution
-
Cell lysis buffer
-
Reagents for Western blotting or other downstream analyses
Protocol:
-
Culture the neuronal cells to the desired confluency.
-
Treat the cells with varying concentrations of dopamine for different time points.
-
Include an untreated control group.
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration in the cell lysates.
-
Analyze the lysates for specific protein modifications (e.g., by Western blot for quinoprotein adducts) or for the activation of signaling pathways (e.g., by probing for phosphorylated forms of MAPK proteins or UPR markers).
Conclusion
The cross-linking of proteins by this compound is a complex process with significant pathological implications. The formation of DAQ-protein adducts disrupts protein structure and function, leading to cellular stress and neurotoxicity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate these mechanisms further. A deeper understanding of the factors that promote DAQ formation, the specific protein targets of DAQ, and the downstream signaling consequences of protein modification will be crucial for the development of effective therapeutic interventions for neurodegenerative diseases like Parkinson's. The use of advanced techniques such as proteomics and bio-orthogonal probes will continue to shed light on the intricate role of this compound in neuronal health and disease.[8][9]
References
- 1. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular dopamine induces the oxidative toxicity of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-S-Cysteinyl-dopamine effect on the human dopaminergic neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-Wide Profiling of Cellular Targets Modified by Dopamine Metabolites Using a Bio-Orthogonally Functionalized Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteome-Wide Profiling of Cellular Targets Modified by Dopamine Metabolites Using a Bio-Orthogonally Functionalized Catecholamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of pH in Dopamine Quinone Formation and Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical influence of pH on the formation and subsequent reactivity of dopamine (B1211576) quinone (DAQ). Understanding this relationship is paramount for research in neurobiology, pharmacology, and materials science, as the stability and reaction pathways of dopamine are intrinsically linked to its surrounding chemical environment. This document outlines the core chemical principles, presents quantitative data on reaction kinetics, details key experimental protocols, and provides visual diagrams of the underlying processes.
The Chemistry of Dopamine Oxidation: A pH-Dependent Dichotomy
Dopamine (DA), a crucial neurotransmitter, undergoes oxidation to form the highly reactive intermediate, dopamine quinone (DAQ). This conversion is the starting point for a cascade of chemical reactions whose outcomes are fundamentally dictated by the ambient pH. The protonation state of DAQ's amino group is the primary determinant of its subsequent reaction pathway.
-
At Neutral to Alkaline pH (pH ≥ 6): The amino group of DAQ is largely deprotonated, making it a potent intramolecular nucleophile. This leads to a rapid, favored intramolecular cyclization (a 1,4-Michael addition) to form leucodopaminechrome.[1][2] This intermediate is then further oxidized to dopaminechrome (B3428413) and subsequently undergoes rearrangement and polymerization to form neuromelanin or synthetic polydopamine.[2][3] This cyclization pathway is the dominant route at and above physiological pH.[1]
-
At Acidic pH (pH < 6): The amino group is protonated (-NH3+), which significantly hinders the intramolecular cyclization reaction.[2] This slowdown allows for alternative, intermolecular reactions to become competitive.[2] Two significant pathways emerge in acidic conditions:
-
Hydroxylation: DAQ can be hydroxylated to form the potent neurotoxin 2,4,5-trihydroxyphenylethylamine, also known as 6-hydroxydopamine (6-OHDA).[1]
-
Adduct Formation: The reactive quinone can engage in intermolecular 1,4-Michael addition reactions with external nucleophiles. A critical example is its reaction with DNA bases to form depurinating adducts, such as DA-6-N3Ade and DA-6-N7Gua, which have been implicated in the etiology of Parkinson's disease.[2] The formation of these adducts is most pronounced at pH values between 4 and 6 and is minimal at neutral or alkaline pH.[2]
-
The rate-determining step of the overall autoxidation process also shifts with pH. At acidic pH, the slow intramolecular cyclization is the rate-limiting step.[4][5] Conversely, at physiological pH, the cyclization is extremely fast (half-life of 4.7 seconds), and the rate-limiting step becomes the formation of a hydroxide (B78521) ion required to initiate the reaction.[4] This strong pH dependence explains the remarkable stability of dopamine within the acidic environment of synaptic vesicles (pH ~5.6) compared to the neutral cytosol (pH ~7.1).[4][6]
Quantitative Analysis of pH Effects on Dopamine Oxidation
The rate of dopamine autoxidation and the generation of associated byproducts are profoundly influenced by pH. The following tables summarize key quantitative data from experimental and computational studies.
Table 1: pH-Dependent Rate Constants and Half-Life of Dopamine Autoxidation This table illustrates the dramatic acceleration of dopamine autoxidation as the pH increases from acidic to alkaline conditions.
| pH Value | Rate Constant (k_rate) in s⁻¹ | Half-Life (t₁/₂) |
| 5.6 | 5.91 x 10⁻⁷ | 13.5 days[4][6] |
| 7.1 | 5.86 x 10⁻⁴ | 19.7 minutes[4][6] |
| 7.4 | 2.33 x 10⁻³ | 4.95 minutes[4][6] |
| 8.0 | 3.68 x 10⁻² | 18.8 seconds[4][6] |
| 9.58 | 52.8 | 13.1 milliseconds[4][6] |
Table 2: pH-Dependent Rate of Hydrogen Peroxide (H₂O₂) Production This table shows the rate of H₂O₂ generation from the spontaneous oxidation of 20 µM dopamine in the absence of iron.
| pH Value | Rate of H₂O₂ Production (µM h⁻¹) |
| 6.5 | 0.08[7][8] |
| 7.0 | 0.12[7][8] |
| 7.4 | 0.24[7][8] |
Visualizing pH-Dependent Pathways and Relationships
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
References
- 1. Effect of pH on the oxidation pathway of dopamine catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Modeling of pH-Dependent Oxidation of Dopamine by Iron and Its Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Kinetic Modeling of pH-Dependent Oxidation of Dopamine by Iron and Its Relevance to Parkinson's Disease [frontiersin.org]
Methodological & Application
Application Note: HPLC-ECD Protocol for the Detection of Dopamine Quinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) (DA), a critical catecholamine neurotransmitter, is implicated in numerous physiological and pathological processes. The oxidation of dopamine produces dopamine quinone (DAQ), a highly reactive electrophilic molecule.[1] DAQ is of significant interest in neuroscience and toxicology as it can covalently modify proteins, particularly at cysteine residues, leading to cellular dysfunction and oxidative stress.[2] These processes are thought to contribute to the neurodegeneration observed in conditions like Parkinson's disease.
However, the inherent instability of this compound, especially at physiological pH where it rapidly undergoes intramolecular cyclization, presents a significant analytical challenge for its direct quantification.[1][3] This application note details a robust indirect method for the detection and quantification of this compound using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The strategy involves the rapid trapping of unstable DAQ with a thiol-containing agent to form a stable, measurable conjugate.
Principle
This protocol is based on the principle of nucleophilic addition. The highly reactive this compound is "trapped" by reacting it with an excess of a thiol-containing compound, such as N-acetylcysteine (NAC) or glutathione (B108866) (GSH). This reaction forms a stable cysteinyl-dopamine adduct that can be separated and quantified using reverse-phase HPLC with electrochemical detection. The electrochemical detector is set to an oxidizing potential to detect the catechol moiety of the stable adduct. The concentration of the adduct is stoichiometrically related to the initial concentration of this compound.
Experimental Protocols
Materials and Reagents
-
High-purity water (18.2 MΩ·cm)
-
HPLC-grade methanol (B129727) and acetonitrile
-
Perchloric acid (PCA)
-
Sodium phosphate (B84403) (monobasic and dibasic)
-
EDTA (Ethylenediaminetetraacetic acid)
-
1-Octanesulfonic acid sodium salt (OSA)
-
N-acetylcysteine (NAC) or Glutathione (GSH)
-
Dopamine hydrochloride (for standard generation)
-
Tyrosinase (for in vitro generation of this compound standard)
-
C18 Reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a refrigerated autosampler and an electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.
Sample Preparation: Stabilization and Trapping
Due to the high reactivity of this compound, immediate stabilization of the sample upon collection is critical.
-
Tissue Samples:
-
Immediately upon dissection, flash-freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue in an ice-cold solution of 0.4 M perchloric acid containing 0.1% EDTA and a defined concentration of the trapping agent (e.g., 1 mM N-acetylcysteine). The acidic environment slows the cyclization of DAQ.[4]
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Cell Culture or Microdialysis Samples:
-
Collect the sample directly into a collection tube containing a pre-aliquoted volume of the acidic trapping solution (as described above) to achieve the final desired concentrations.
-
Vortex briefly and proceed to centrifugation or direct injection if the sample is clean.
-
Standard Curve Generation
Since pure this compound is not stable, a standard curve is generated by the controlled enzymatic oxidation of dopamine.
-
Prepare a series of known concentrations of dopamine hydrochloride in a reaction buffer (e.g., phosphate buffer, pH 7.0).
-
Add the trapping agent (e.g., N-acetylcysteine) to each standard solution.
-
Initiate the conversion of dopamine to this compound by adding a fixed amount of tyrosinase.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.
-
Stop the reaction by adding perchloric acid to acidify the solution.
-
These standards, now containing the stable DAQ-adduct, are then analyzed by HPLC-ECD to generate a standard curve.
HPLC-ECD Analysis
-
HPLC System: A standard HPLC system with a C18 reverse-phase column is used.[5]
-
Mobile Phase: A common mobile phase consists of an aqueous buffer containing sodium phosphate, EDTA, and an ion-pairing agent like 1-octanesulfonic acid, mixed with an organic modifier like methanol or acetonitrile. A typical composition is 0.1 M sodium phosphate, 0.1 mM EDTA, 0.35 mM OSA, and 10-15% methanol, with the pH adjusted to approximately 3.1 with phosphoric acid.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector:
-
Working Electrode: Glassy Carbon
-
Reference Electrode: Ag/AgCl
-
Potential: An oxidizing potential is applied to detect the catechol structure of the adduct. A potential of +0.6 V to +0.7 V is generally effective. The optimal potential should be determined empirically by constructing a hydrodynamic voltammogram.
-
Data Presentation
The following table summarizes expected performance characteristics for the analysis of dopamine and its derivatives by HPLC-ECD, based on published data for similar analytes. These values should be established and validated for the specific DAQ-adduct being measured.
| Parameter | Expected Range | Reference Analytes |
| Linearity (R²) | > 0.99 | Dopamine, Dopamine Metabolites |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | Catecholamines |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 ng/mL | Catecholamines |
| Intra-day Precision (%RSD) | < 5% | Dopamine Metabolites |
| Inter-day Precision (%RSD) | < 10% | Dopamine Metabolites |
| Recovery | 85 - 115% | Dopamine |
Visualizations
Experimental Workflow
Caption: Workflow for the indirect detection of this compound.
This compound Trapping Pathway
Caption: Reaction pathways for this compound.
References
- 1. This compound [benchchem.com]
- 2. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A functionalized hydroxythis compound links thiol modification to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the stability of dopamine in aqueous solutions by high performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 5. A rapid method for the determination of dopamine in porcine muscle by pre-column derivatization and HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Dopamine Quinone-Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a critical neurotransmitter, can be oxidized to form highly reactive dopamine quinones (DQs). These quinones can covalently bind to proteins, forming adducts that alter protein structure and function.[1][2] This process, known as protein quinonation, is implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease, where the progressive loss of dopaminergic neurons is a key feature.[1][3] The accumulation of DQ-protein adducts can lead to cellular dysfunction through various mechanisms, including enzyme inhibition, disruption of protein homeostasis, and increased oxidative stress.[1][2][4]
Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of these low-abundance protein modifications.[5][6][7] This application note provides detailed protocols for the analysis of DQ-protein adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering researchers a comprehensive guide for investigating the role of dopamine-related protein damage in disease and for the development of novel therapeutic strategies.
Signaling Pathways and Adduct Formation
Dopamine can be oxidized to dopamine quinone through both enzymatic and non-enzymatic pathways. This reactive intermediate can then form covalent adducts with nucleophilic residues on proteins, primarily cysteine.
Caption: Formation of this compound-Protein Adducts.
Experimental Workflow for Mass Spectrometry Analysis
A typical bottom-up proteomics workflow is employed for the identification of DQ-protein adducts. This involves protein extraction, digestion, enrichment of modified peptides, and subsequent analysis by LC-MS/MS.
Caption: Mass Spectrometry Workflow for Adduct Analysis.
Experimental Protocols
Protein Extraction and Preparation from Cell Culture
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
In-Solution Tryptic Digestion
-
Denaturation, Reduction, and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium (B1175870) bicarbonate.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAM) to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.
-
-
Tryptic Digestion:
-
Add sequencing-grade modified trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Sample Desalting
-
C18 StageTip Desalting:
-
Activate a C18 StageTip by passing 100 µL of methanol, followed by 100 µL of 50% acetonitrile/0.1% formic acid, and finally equilibrate with 100 µL of 0.1% formic acid.
-
Load the digested peptide sample onto the StageTip.
-
Wash the StageTip with 100 µL of 0.1% formic acid.
-
Elute the peptides with 60 µL of 50% acetonitrile/0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
-
Chromatographic Separation:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Load the sample onto a C18 reversed-phase column.
-
Elute the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be from 2% to 40% B over 60-120 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Data Analysis
-
Database Searching:
-
Use a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein database (e.g., UniProt).
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Define the this compound modification on cysteine (and other potential residues like lysine (B10760008) and histidine) as a variable modification. The mass shift for a this compound adduct on cysteine is +151.047 Da.
-
-
Data Interpretation:
-
Identify proteins with peptides showing the characteristic mass shift of the this compound adduct.
-
Manually validate the MS/MS spectra of the modified peptides to confirm the site of adduction.
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from mass spectrometry experiments analyzing this compound-protein adducts.
Table 1: Relative Quantification of this compound Adducts on Target Proteins in SH-SY5Y Cells Treated with Dopamine.
| Protein | Adduction Site | Fold Change (Dopamine-Treated vs. Control) | p-value |
| Tyrosine Hydroxylase | Cys319 | 3.5 | < 0.01 |
| Parkin | Cys95 | 2.8 | < 0.05 |
| DJ-1 | Cys106 | 4.2 | < 0.01 |
| Alpha-synuclein | - | No significant adduction detected | - |
Table 2: Absolute Quantification of 5-Cysteinyl-Dopamine Adducts in Rat Striatum Following Methamphetamine Administration. [2]
| Treatment Group | 5-Cysteinyl-Dopamine (pmol/mg protein) |
| Saline Control | 1.2 ± 0.3 |
| Methamphetamine (2 hr post) | 3.1 ± 0.6 |
| Methamphetamine (4 hr post) | 3.8 ± 0.7 |
| Methamphetamine (8 hr post) | 3.5 ± 0.5 |
Conclusion
The protocols and workflows detailed in this application note provide a robust framework for the mass spectrometry-based analysis of this compound-protein adducts. By leveraging these methods, researchers can identify specific protein targets of this compound adduction, quantify the extent of this modification under various conditions, and gain deeper insights into the molecular mechanisms underlying dopamine-induced neurotoxicity. This knowledge is crucial for the development of diagnostics and therapeutics for neurodegenerative disorders.
References
- 1. The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson’s Disease: Evidence, Tools, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipv.it [iris.unipv.it]
- 4. Formation of Dopamine Adducts Derived from Brain Polyunsaturated Fatty Acids: MECHANISM FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Dopamine Quinone using Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a critical catecholamine neurotransmitter, plays a vital role in numerous physiological processes within the central nervous system.[1] Imbalances in dopamine levels are associated with neurological disorders such as Parkinson's disease and schizophrenia.[1] The electrochemical detection of dopamine is a highly sensitive and rapid analytical technique. This method is based on the oxidation of dopamine to dopamine-o-quinone, a two-electron, two-proton process that can be monitored using techniques like cyclic voltammetry (CV).[2][3] These application notes provide a detailed overview and experimental protocols for the detection of dopamine quinone using cyclic voltammetry.
Dopamine's electroactive nature allows for its direct oxidation at an electrode surface, generating a current that is proportional to its concentration.[2][3] Cyclic voltammetry, a versatile electrochemical technique, is particularly well-suited for studying the redox behavior of dopamine. By scanning the potential of an electrode and measuring the resulting current, a characteristic voltammogram is produced, revealing the oxidation and reduction peaks of dopamine and its quinone form.
Principle of Detection
The electrochemical detection of this compound is intrinsically linked to the oxidation of dopamine. When a potential is applied to a working electrode in a solution containing dopamine, it undergoes a two-electron, two-proton oxidation to form dopamine-o-quinone (DOQ).[2][4] This reaction is reversible, and upon reversing the potential scan, the dopamine-o-quinone can be reduced back to dopamine.[3][4]
The reactions are as follows:
-
Oxidation: Dopamine → Dopamine-o-quinone + 2e⁻ + 2H⁺
-
Reduction: Dopamine-o-quinone + 2e⁻ + 2H⁺ → Dopamine
The peak current observed in the cyclic voltammogram is directly proportional to the concentration of dopamine, allowing for its quantification.[2]
Signaling Pathway Diagram
References
Application Notes: Fluorescent Probes for Imaging Intracellular Dopamine Quinone
References
- 1. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turn-on Fluorescent Probe for Dopamine Detection in Solutions and Live Cells Based on in Situ Formation of Aminosilane-Functionalized Carbon Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring this compound-Induced Dopaminergic Neurotoxicity Using Dopamine Functionalized Quantum Dots [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing In Vitro Models of Dopamine Quinone-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) quinones (DAQs) are highly reactive molecules formed from the oxidation of dopamine.[1][2][3][4] Accumulating evidence suggests that these quinones play a significant role in the selective degeneration of dopaminergic neurons, a key pathological feature of Parkinson's disease and other neurodegenerative disorders.[2][4][5] The neurotoxicity of DAQs is attributed to several mechanisms, including the generation of reactive oxygen species (ROS), covalent modification of cellular proteins, and mitochondrial dysfunction.[2][6][7] In vitro models that recapitulate these neurotoxic effects are invaluable tools for investigating the underlying molecular mechanisms and for the screening of potential neuroprotective compounds.
These application notes provide a comprehensive guide to developing and utilizing in vitro models of DAQ-induced neurotoxicity. Detailed protocols for cell culture, induction of neurotoxicity, and various assessment assays are provided, along with a summary of expected quantitative outcomes and visual representations of the key signaling pathways and experimental workflows.
Key Signaling Pathways in Dopamine Quinone Neurotoxicity
This compound neurotoxicity is a multifaceted process involving several interconnected signaling pathways. The initial event is the oxidation of dopamine to this compound, which can occur spontaneously or be catalyzed by enzymes.[4] This reactive species can then initiate a cascade of detrimental cellular events.
One major pathway involves the covalent modification of proteins. DAQs readily react with nucleophilic residues on proteins, particularly cysteine, leading to the formation of protein adducts.[1][2] This can alter protein structure and function, leading to cellular damage. Another critical pathway is the induction of oxidative stress. The redox cycling of dopamine and its quinones generates reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.[2][4] Finally, DAQs have been shown to impair mitochondrial function by disrupting the electron transport chain, leading to decreased ATP production and increased ROS generation.[6][7]
Caption: Signaling Pathway of this compound Neurotoxicity.
Experimental Workflow for In Vitro Modeling
A typical experimental workflow for studying DAQ-induced neurotoxicity involves several key steps, starting from cell culture to the final data analysis. The process begins with the seeding of a suitable neuronal cell line, such as SH-SY5Y or PC12, which are commonly used due to their dopaminergic characteristics.[8][9] Once the cells have adhered and reached the desired confluency, they are treated with a neurotoxic agent to induce the formation of DAQs. 6-hydroxydopamine (6-OHDA) is a widely used compound for this purpose as it is selectively taken up by dopaminergic neurons and generates quinones and ROS.[8][10][11] Following the treatment period, various assays are performed to assess cytotoxicity, oxidative stress, and mitochondrial function.
Caption: A typical experimental workflow for in vitro modeling.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on DAQ-induced neurotoxicity in vitro. These values can serve as a benchmark for researchers establishing their own models.
Table 1: Effect of Dopamine/6-OHDA on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| SH-SY5Y | Dopamine | 400 | 24 | ~60% | [6] |
| SH-SY5Y | 6-OHDA | 25-90 | 24 | ~50-60% | [10] |
| PC12 | Dopamine | 100-400 | 24 | ~60% | [6] |
| Neuro-2a | 6-OHDA | 25-90 | 24 | ~50-60% | [10] |
Table 2: Effect of Dopamine on Reactive Oxygen Species (ROS) Production
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Fold Increase in ROS | Reference |
| SH-SY5Y | Dopamine | 400 | 24 | ~2.5-fold | [9] |
| PC12 | Dopamine | Varies | Varies | Markedly decreased by clorgyline | [6] |
Table 3: Effect of Dopamine on Mitochondrial Membrane Potential
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Change in Mitochondrial Membrane Potential | Reference |
| SH-SY5Y | Dopamine | 400 | 24 | Significant decrease | [9] |
| Isolated rat brain mitochondria | Dopamine | Varies | Extended | Dose-dependent depolarization | [6] |
Table 4: Effect of Dopamine on Quinoprotein Formation
| Cell Line/Tissue | Treatment | Concentration/Dose | Incubation/Treatment Time | Fold Increase in Quinoprotein | Reference |
| SH-SY5Y | Dopamine | 400 µM | 24 h | ~2-fold | [9] |
| Rat Striatum | Methamphetamine | Neurotoxic doses | 2, 4, 8 h | 2 to 3-fold | [3] |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance of SH-SY5Y Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. a. Aspirate the old medium. b. Wash the cells with phosphate-buffered saline (PBS). c. Add 1 mL of 0.25% trypsin-EDTA and incubate for 3-5 minutes at 37°C. d. Neutralize the trypsin with 5 mL of complete culture medium. e. Centrifuge the cell suspension at 1000 rpm for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:5 to 1:10 dilution.
Protocol 2: Induction of this compound Neurotoxicity using 6-OHDA
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in larger plates for other assays, and allow them to adhere for 24 hours.[10]
-
Preparation of 6-OHDA: Prepare a stock solution of 6-hydroxydopamine (6-OHDA) in sterile, deionized water with 0.02% ascorbic acid to prevent auto-oxidation. Prepare fresh on the day of the experiment.
-
Treatment: a. Remove the culture medium from the wells. b. Add fresh medium containing the desired concentrations of 6-OHDA (e.g., 25-100 µM).[10] c. Include a vehicle control group (medium with ascorbic acid only). d. Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Cell Viability using MTT Assay
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS and filter-sterilize.
-
Assay Procedure: a. After the 6-OHDA treatment period, add 10 µL of the MTT solution to each well of the 96-well plate. b. Incubate for 4 hours at 37°C. c. Aspirate the medium containing MTT. d. Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals. e. Shake the plate gently for 10 minutes. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Measurement of Intracellular ROS using DCFDA
-
Reagent: 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Assay Procedure: a. After 6-OHDA treatment, wash the cells twice with warm PBS. b. Add 100 µL of 10 µM DCFDA in PBS to each well. c. Incubate for 30 minutes at 37°C in the dark. d. Wash the cells twice with PBS. e. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. f. Express the results as a fold change relative to the control group.
Protocol 5: Assessment of Mitochondrial Membrane Potential using JC-1
-
Reagent: JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).
-
Assay Procedure: a. Following 6-OHDA treatment, remove the medium and wash the cells with PBS. b. Add 100 µL of 5 µg/mL JC-1 staining solution in culture medium to each well. c. Incubate for 20 minutes at 37°C. d. Wash the cells twice with PBS. e. Measure the fluorescence of JC-1 aggregates (red) at an excitation of 560 nm and emission of 595 nm, and the fluorescence of JC-1 monomers (green) at an excitation of 485 nm and emission of 535 nm. f. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
References
- 1. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopaminergic neuron-specific oxidative stress caused by dopamine itself - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine | Journal of Neuroscience [jneurosci.org]
- 4. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction mediated by quinone oxidation products of dopamine: Implications in dopamine cytotoxicity and pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A functionalized hydroxythis compound links thiol modification to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity [mdpi.com]
- 11. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]
Application Notes and Protocols for a Cell-Free Assay to Measure Dopamine Quinone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a critical catecholamine neurotransmitter, plays a vital role in numerous physiological processes within the central nervous system. Its oxidation to the highly reactive dopamine quinone is implicated in both normal physiological functions, such as neuromelanin formation, and in pathological conditions, including neurodegenerative diseases like Parkinson's disease.[1][2][3][4] The formation of this compound can lead to the modification of cellular macromolecules and induce oxidative stress, ultimately contributing to neuronal cell death.[1][2][3][4] Therefore, the ability to accurately measure this compound formation in a controlled, cell-free environment is crucial for understanding its biochemical implications and for the screening of potential therapeutic agents that may modulate its production.
These application notes provide a detailed protocol for a robust and reproducible cell-free assay to measure the formation of this compound. The primary method described utilizes the enzymatic oxidation of dopamine by tyrosinase, a key enzyme in melanin (B1238610) biosynthesis that catalyzes the conversion of dopamine to this compound.[1][2][3][5] The resulting this compound can then be quantified using various detection methods, including spectrophotometry and fluorescent probes.
Signaling Pathway: Dopamine Oxidation to this compound
The enzymatic oxidation of dopamine to this compound is a critical step in the formation of neuromelanin and is also associated with dopamine-induced neurotoxicity. This process can be initiated by the enzyme tyrosinase.
Caption: Enzymatic oxidation of dopamine to this compound by tyrosinase.
Experimental Workflow: Cell-Free this compound Formation Assay
The following diagram outlines the general workflow for the cell-free assay to measure this compound formation.
Caption: General workflow for the cell-free this compound formation assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different methods used to measure dopamine and its derivatives.
Table 1: Spectrophotometric Methods for Dopamine Detection
| Method | Reagent(s) | Wavelength (nm) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazine, PPI, NaOH | 560 | 5 - 50 | 0.32 | [6] |
| Copper Tetramine Complex | 4-Aminoantipyrine, Copper Sulphate, Ammonia | 520 - 525 | 18.1 - 69.0 | Not Reported | [7] |
| Brominating Mixture | Brominating Mixture, Potassium Iodide | 350 | Not Reported | Not Reported | [8] |
| Thionine Oxidation Inhibition | Thionine, Bromate | 601 | 0.2 - 103.3 | 0.057 | [9] |
Table 2: Fluorescent Methods for Dopamine Detection
| Method | Probe/Sensor | Excitation/Emission (nm) | Linear Range | Limit of Detection (LOD) | Reference |
| Carbon Quantum Dots | Carbon Quantum Dots | Not specified | 0.30 - 50 µM | Not Reported | [10] |
| Aminosilane-Functionalized Carbon Dots | In situ synthesized SiCDs | 380 / 495 | 0.1 - 100 µM | 56.2 nM | [11] |
| Quinoxaline Cavitand | Tetraquinoxaline cavitand | Not specified | 10 mM - 100 pM | 1 pM | [12] |
Table 3: ELISA Kits for Dopamine Detection
| Kit Name | Sample Type(s) | Detection Range | Sensitivity | Reference |
| Dopamine (DA) ELISA Kit (Cloud-Clone Corp.) | Serum, plasma, other biological fluids | 12.35 - 1,000 pg/mL | < 4.71 pg/mL | [13] |
| Dopamine Competitive ELISA Kit (Invitrogen) | Cell lysate, plasma, serum, tissue homogenate | 31.25 - 2,000 pg/mL | 18.75 pg/mL | [14] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Formation
This protocol describes a method to measure this compound formation by monitoring the change in absorbance. The formation of this compound can be observed by an increase in absorbance at specific wavelengths.
Materials and Reagents:
-
Dopamine hydrochloride
-
Mushroom tyrosinase
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Test compounds (inhibitors or enhancers)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of dopamine hydrochloride in the reaction buffer.
-
Prepare a stock solution of mushroom tyrosinase in the reaction buffer.
-
Prepare solutions of test compounds at various concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Reaction buffer
-
Dopamine solution
-
Test compound solution or vehicle (for control)
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the tyrosinase solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance at a wavelength where this compound absorbs (e.g., 475 nm).
-
Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of this compound formation by determining the change in absorbance over time.
-
Compare the rates of reaction in the presence of test compounds to the control to determine their inhibitory or enhancing effects.
-
Protocol 2: Fluorescent Assay for this compound Detection
This protocol utilizes a fluorescent probe that is quenched upon interaction with this compound. The decrease in fluorescence intensity is proportional to the amount of this compound formed.
Materials and Reagents:
-
Dopamine hydrochloride
-
Mushroom tyrosinase
-
Phosphate buffer (e.g., pH 7.4)
-
Fluorescent probe (e.g., Carbon Dots)
-
Test compounds (inhibitors or enhancers)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of dopamine hydrochloride in the reaction buffer.
-
Prepare a stock solution of mushroom tyrosinase in the reaction buffer.
-
Prepare a solution of the fluorescent probe in the reaction buffer.
-
Prepare solutions of test compounds at various concentrations.
-
-
Assay Setup:
-
In a black 96-well microplate, add the following to each well:
-
Reaction buffer
-
Fluorescent probe solution
-
Test compound solution or vehicle (for control)
-
Dopamine solution
-
-
-
Reaction Initiation:
-
Initiate the reaction by adding the tyrosinase solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence microplate reader.
-
Excite the sample at the appropriate wavelength for the fluorescent probe and measure the emission at its characteristic wavelength.
-
Take kinetic readings at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of fluorescence quenching.
-
A higher rate of quenching indicates a faster formation of this compound.
-
Compare the quenching rates in the presence of test compounds to the control.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing a cell-free assay to measure this compound formation. These assays are invaluable tools for researchers in neuroscience and drug development to investigate the mechanisms of dopamine oxidation and to screen for compounds that can modulate this process. The choice between spectrophotometric and fluorescent detection methods will depend on the specific requirements of the study, including sensitivity, throughput, and available instrumentation.
References
- 1. Dopamine- or L-DOPA-induced neurotoxicity: the role of this compound formation and tyrosinase in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase-Expressing Neuronal Cell Line as in Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine, in the presence of tyrosinase, covalently modifies and inactivates tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Spectrophotometric Assays for Dopamine Derivatives in Pharmaceutical Products and in Biological Samples of Schizophrenic Patients Using Copper Tetramine Complex and Triiodide Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Determination of Dopamine in Pharmaceuticals and Human Urine Using Carbon Quantum Dots as a Fluorescent Probe [mdpi.com]
- 11. Turn-on Fluorescent Probe for Dopamine Detection in Solutions and Live Cells Based on in Situ Formation of Aminosilane-Functionalized Carbon Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smartphone-Based Dopamine Detection by Fluorescent Supramolecular Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISA Kit for Dopamine (DA) | CEA851Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 14. Dopamine Competitive ELISA Kit (EEL144) - Invitrogen [thermofisher.com]
Application Notes and Protocols for Creating Animal Models of Dopamine Quinone Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) (DA) is a critical neurotransmitter, and the degeneration of dopaminergic neurons is a primary characteristic of neurodegenerative disorders such as Parkinson's disease. A key mechanism implicated in this neuronal loss is the oxidation of cytosolic dopamine into highly reactive dopamine quinones (DAQs). These quinones can covalently modify cellular macromolecules, particularly proteins via their cysteine residues, leading to cellular dysfunction, oxidative stress, mitochondrial impairment, and ultimately, apoptotic cell death.[1][2][3][4]
Animal models that recapitulate the features of dopamine quinone-induced neurodegeneration are indispensable tools for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic strategies.[5] Neurotoxin-based models, utilizing compounds like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are widely employed to induce selective degeneration of dopaminergic neurons, a process that involves the formation of toxic quinones.[6][7]
These application notes provide detailed protocols for the establishment and assessment of 6-OHDA and MPTP-induced animal models of this compound neurodegeneration in rodents. The protocols cover neurotoxin administration, behavioral analysis, and post-mortem neurochemical and histological evaluation. Additionally, key signaling pathways involved in this compound neurotoxicity are illustrated.
Key Signaling Pathways in this compound Neurodegeneration
Dopamine quinones contribute to neurodegeneration through multiple pathways, primarily involving oxidative stress and apoptosis.
Dopamine Oxidation and Quinone Formation
Cytosolic dopamine can undergo auto-oxidation or be oxidized by enzymes like monoamine oxidase (MAO) to form dopamine quinones. This process is exacerbated by the presence of reactive oxygen species (ROS) and transition metals.
Caption: Dopamine oxidation to this compound and downstream neurotoxic events.
Nrf2-Mediated Antioxidant Response
The transcription factor Nrf2 plays a crucial role in the cellular defense against oxidative stress induced by dopamine quinones.[8][9] Under oxidative conditions, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes.
Caption: Nrf2-mediated antioxidant response to this compound-induced oxidative stress.
Caspase-3 Dependent Apoptosis
This compound-induced cellular stress can trigger the intrinsic pathway of apoptosis, culminating in the activation of caspase-3, an executioner caspase.[10][11]
Caption: Caspase-3 mediated apoptosis in this compound neurodegeneration.
Experimental Protocols
Protocol 1: 6-OHDA-Induced Model of Dopaminergic Neurodegeneration in Rodents
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum of mice or rats to induce progressive loss of dopaminergic neurons.[1][12][13]
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Ascorbic acid
-
Desipramine (B1205290) and Pargyline (for mouse model)[14][15]
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent using isoflurane (B1672236) (4-5% for induction, 1.5-2.5% for maintenance).
-
For mice, administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.[14][15] Pargyline (5 mg/kg, i.p.) can also be given to inhibit MAO.[14][15]
-
Secure the animal in the stereotaxic frame. Maintain body temperature at 37°C with a heating pad.
-
Shave the scalp and disinfect with an appropriate antiseptic solution.
-
-
6-OHDA Preparation:
-
Prepare a fresh solution of 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 2-8 µg/µL.
-
-
Stereotaxic Injection:
-
Perform a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda for coordinate calculation.
-
Drill a small hole in the skull over the target injection site (e.g., MFB or striatum).
-
Slowly lower the Hamilton syringe needle to the desired coordinates.
-
Infuse 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics as required.
-
Provide supportive care, including softened food and hydrogels, as animals may experience transient aphagia and adipsia.[16]
-
Monitor the animals daily for the first week.
-
Experimental Workflow:
Caption: Workflow for the 6-OHDA animal model of this compound neurodegeneration.
Protocol 2: MPTP-Induced Model of Dopaminergic Neurodegeneration in Mice
This protocol describes the systemic administration of MPTP to mice, which is metabolized to the toxic compound MPP+, leading to the degeneration of dopaminergic neurons.[17][18][19]
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Appropriate safety equipment for handling MPTP (e.g., fume hood, personal protective equipment)
Procedure:
-
MPTP Preparation:
-
Handle MPTP with extreme caution in a designated fume hood.
-
Prepare a fresh solution of MPTP in sterile saline.
-
-
MPTP Administration:
-
Administer MPTP via intraperitoneal (i.p.) injection.
-
Different dosing regimens can be used to induce varying degrees of neurodegeneration.[20]
-
Acute regimen: 4 injections of 15-20 mg/kg MPTP every 2 hours on a single day.
-
Sub-chronic regimen: One injection of 25-30 mg/kg MPTP daily for 5 consecutive days.
-
-
-
Post-injection Monitoring:
-
Monitor animals for signs of toxicity.
-
House animals in a designated area with appropriate biohazard disposal procedures.
-
-
Tissue Collection:
-
Animals are typically sacrificed 7-21 days after the last MPTP injection for analysis.
-
Assessment of Neurodegeneration
Behavioral Analysis
Behavioral tests are crucial for assessing the functional consequences of dopaminergic neuron loss.[21][22]
-
Rotational Behavior (for unilateral 6-OHDA lesions):
-
Administer a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).
-
Record the number of full body turns ipsilateral or contralateral to the lesion. An increase in rotations indicates a successful lesion.[7]
-
-
Cylinder Test (for unilateral 6-OHDA lesions):
-
Place the animal in a transparent cylinder and record the number of times it rears and touches the wall with its ipsilateral or contralateral forepaw. A preference for the ipsilateral paw suggests a motor deficit on the contralateral side.
-
-
Rotarod Test:
-
Assess motor coordination and balance by measuring the time an animal can stay on a rotating rod.
-
-
Open Field Test:
-
Measure general locomotor activity, including distance traveled and rearing frequency. A decrease in these parameters can indicate motor deficits.[22]
-
Histological and Neurochemical Analysis
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.
-
Perfuse the animals, dissect the brains, and prepare coronal sections of the substantia nigra (SN) and striatum.
-
Stain sections with an anti-TH antibody to visualize dopaminergic neurons and their terminals.
-
-
Stereological Quantification of Dopaminergic Neurons:
-
Use an unbiased stereological method, such as the optical fractionator, to estimate the total number of TH-positive neurons in the substantia nigra.[23] This is the gold standard for quantifying neuronal loss.
-
-
High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolites:
Quantitative Data from Animal Models
The following tables summarize typical quantitative outcomes from 6-OHDA and MPTP-induced animal models of this compound neurodegeneration.
Table 1: Effects of Unilateral 6-OHDA Lesion in Rats
| Parameter | Control | 6-OHDA Lesion | Percent Change | Reference |
| TH+ Neurons in SNc | ~9,000 | ~540 | ~94% decrease | [28] |
| Striatal Dopamine (ng/mg tissue) | ~15 | < 1 | >95% decrease | |
| Apomorphine-induced Rotations (turns/min) | < 1 | > 5 | >400% increase | [13] |
Table 2: Effects of MPTP Administration in Mice
| Parameter | Saline Control | MPTP-Treated | Percent Change | Reference |
| TH+ Neurons in SNc | ~8,000 | ~4,000 | ~50% decrease | [20] |
| Striatal Dopamine (ng/mg tissue) | ~12 | ~2.4 | ~80% decrease | [20] |
| Rotarod Latency (s) | ~180 | ~90 | ~50% decrease | [21] |
Table 3: Caspase-3 Activity in 6-OHDA-Treated Neuronal Cells
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Reference |
| Control | 1.0 | [10] |
| 6-OHDA (6 hours) | ~2.5 | [10] |
| 6-OHDA (12 hours) | ~3.0 | [10] |
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A functionalized hydroxythis compound links thiol modification to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. Dopamine activates Nrf2-regulated neuroprotective pathways in astrocytes and meningeal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of GSK-3β and caspase-3 occurs in Nigral dopamine neurons during the development of apoptosis activated by a striatal injection of 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 13. criver.com [criver.com]
- 14. Stereotaxic Surgery for Viral Injection and Mild 6-OHDA Lesion Model in Mice [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 20. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 23. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 4.6. HPLC Measurements of Striatal Dopamine and Metabolites [bio-protocol.org]
- 25. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. criver.com [criver.com]
Application Notes and Protocols for the Enzymatic Generation of Dopamine Quinone using Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro generation of dopamine (B1211576) quinone using mushroom tyrosinase. Dopamine quinone is a highly reactive molecule implicated in a range of biological processes, including neurotoxicity and melanin (B1238610) synthesis. Its intrinsic instability necessitates fresh, controlled preparation for experimental use. The following protocols and data are designed to ensure reproducible and accurate generation and quantification of this compound for research applications.
Overview of the Enzymatic Reaction
Tyrosinase (EC 1.14.18.1), a copper-containing enzyme, catalyzes the oxidation of dopamine to this compound. This reaction is a critical step in the biosynthesis of neuromelanin.[1][2] In a laboratory setting, commercially available mushroom tyrosinase is a reliable tool for producing this compound for various experimental assays.[3][4] The reaction proceeds via a two-electron oxidation of the catechol moiety of dopamine.
The generated this compound is a highly reactive electrophile that can participate in subsequent reactions, including intramolecular cyclization to form leukodopaminochrome or reactions with nucleophiles such as cysteine residues in proteins.[5] Due to its reactivity and short half-life, especially at physiological pH, it is crucial to use the generated this compound immediately for downstream experiments.[1][2]
Quantitative Data Summary
The efficiency of the enzymatic generation of this compound is influenced by several factors. The following table summarizes key quantitative data for mushroom tyrosinase activity with dopamine or the closely related substrate, L-DOPA.
| Parameter | Value | Source Organism | Substrate | Notes |
| Optimal pH | 6.5 - 7.0 | Agaricus bisporus (Mushroom) | L-DOPA/Dopamine | Activity decreases significantly at more acidic or alkaline pH.[6][7][8] |
| Optimal Temperature | 25 - 45°C | Agaricus bisporus & Pycnoporus sanguineus | L-DOPA | The enzyme is stable at 45°C for at least 15 minutes.[7][9] |
| Michaelis-Menten Constant (Km) | 0.84 - 1.54 mM | Agaricus bisporus | L-DOPA | Represents the substrate concentration at which the reaction rate is half of Vmax.[3][10] |
| Maximum Velocity (Vmax) | 26.4 - 122 U/min | Agaricus bisporus | L-DOPA | One unit (U) is defined as the amount of enzyme that increases the absorbance at 475 nm by 0.001 per minute.[3][10] |
Experimental Protocols
Protocol for Enzymatic Generation of this compound
This protocol describes the generation of this compound from dopamine hydrochloride using mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus, Sigma-Aldrich T3824 or equivalent)
-
Dopamine Hydrochloride
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
Deionized Water
-
Spectrophotometer
-
pH meter
-
Ice bath
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5 at 25°C.[9] Keep the buffer on ice.
-
Prepare a stock solution of dopamine hydrochloride (e.g., 10 mM) in the 50 mM potassium phosphate buffer (pH 6.5). Prepare this solution fresh before each experiment to minimize auto-oxidation.[11]
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1 mg/mL, which corresponds to a specific unit activity, check the manufacturer's specifications) in cold 50 mM potassium phosphate buffer (pH 6.5).[9] Store on ice and use within a few hours.
-
-
Enzymatic Reaction:
-
In a suitable reaction vessel (e.g., a microcentrifuge tube), add the dopamine hydrochloride solution to the desired final concentration (e.g., 1 mM) in the phosphate buffer.
-
Equilibrate the dopamine solution to the desired reaction temperature (e.g., 25°C).
-
To initiate the reaction, add the mushroom tyrosinase solution to a final concentration of 50-100 units/mL.[9]
-
Mix the solution gently by pipetting or brief vortexing.
-
Incubate the reaction mixture at the chosen temperature for a predetermined time (e.g., 5-10 minutes). The incubation time should be optimized based on the desired concentration of this compound and the specific experimental needs, keeping in mind the instability of the product.
-
-
Reaction Termination (Optional):
-
For certain applications, it may be necessary to stop the enzymatic reaction. This can be achieved by adding a tyrosinase inhibitor, such as kojic acid or tropolone, or by rapidly changing the pH. However, for most experiments where this compound is used immediately, this step is omitted.
-
Protocol for Spectrophotometric Quantification of this compound Formation (Indirectly via Dopachrome)
This compound itself does not have a distinct absorbance peak in the visible range. However, its rapid cyclization product, dopachrome (B613829), has a characteristic absorbance maximum at approximately 475 nm.[12] This allows for the indirect monitoring of this compound formation.
Materials:
-
Reaction mixture from Protocol 3.1
-
Spectrophotometer capable of measuring absorbance at 475 nm
-
Cuvettes
Procedure:
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 475 nm.
-
Use the reaction buffer (50 mM potassium phosphate, pH 6.5) as a blank.
-
-
Measurement:
-
Immediately after initiating the enzymatic reaction (as described in Protocol 3.1), transfer a portion of the reaction mixture to a cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance at 475 nm at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
The increase in absorbance at 475 nm corresponds to the formation of dopachrome, which is proportional to the amount of this compound generated.
-
-
Calculation:
-
The concentration of dopachrome can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of dopachrome (approximately 3600 M⁻¹cm⁻¹ at 475 nm), b is the path length of the cuvette (usually 1 cm), and c is the concentration.[12]
-
Mandatory Visualizations
Caption: Enzymatic oxidation of dopamine to this compound by tyrosinase.
Caption: Workflow for generating and quantifying this compound.
References
- 1. Frontiers | Dopamine Autoxidation Is Controlled by Acidic pH [frontiersin.org]
- 2. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Mushroom Tyrosinase Oxidizes Tyrosine-rich Sequences, Allowing Selective Protein Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical intermediates in dopamine oxidation by tyrosinase, and kinetic studies of the process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. docsdrive.com [docsdrive.com]
Application Notes and Protocols for the Synthesis and Purification of Dopamine Quinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) quinone (DQ) is a highly reactive electrophilic molecule formed from the oxidation of the neurotransmitter dopamine.[1] Its significance in neuroscience and drug development is underscored by its role in the formation of neuromelanin and its potential contribution to neurodegenerative processes, such as in Parkinson's disease, through interactions with cellular nucleophiles like cysteine residues.[1][2] The inherent instability of dopamine quinone, particularly at physiological pH, presents significant challenges in its synthesis and purification.[3] This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, along with guidelines for its purification, with a focus on maintaining its stability.
Synthesis of this compound
This compound can be synthesized through several methods, including chemical oxidation and enzymatic pathways.[1] The choice of method may depend on the desired scale, purity requirements, and the specific research application. Acidic conditions are generally preferred to enhance the stability of the synthesized this compound.[4]
Chemical Oxidation Methods
Chemical oxidation offers a controlled laboratory setting for the synthesis of this compound. Common oxidizing agents include sodium periodate (B1199274) and ferricyanide (B76249).[1]
Protocol 1: Synthesis using Sodium Periodate
This method utilizes sodium periodate (NaIO₄) to selectively oxidize the catechol group of dopamine, yielding this compound. The reaction is efficient and can produce a high yield when conducted in acidic conditions, which helps to slow the subsequent cyclization of the this compound.[4]
Materials:
-
Dopamine hydrochloride (DA-HCl)
-
Sodium periodate (NaIO₄)
-
Hydrochloric acid (HCl), 0.1 M
-
Distilled water
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., beaker or flask)
-
Ice bath
Procedure:
-
Prepare a 40 mM stock solution of dopamine hydrochloride in 0.1 M HCl.
-
Prepare a 40 mM stock solution of sodium periodate in 0.1 M HCl.
-
In a reaction vessel placed on a magnetic stirrer in an ice bath, mix equal volumes of the dopamine hydrochloride and sodium periodate stock solutions. This will result in a final reaction mixture with 20 mM of each reactant.[4]
-
Allow the reaction to proceed for 5 minutes at room temperature with continuous stirring.[4]
-
The resulting solution contains this compound and should be used immediately for purification or subsequent experiments due to its limited stability.
Protocol 2: Synthesis using Potassium Ferricyanide
Potassium ferricyanide [K₃Fe(CN)₆] provides a controlled oxidation of dopamine to this compound with minimal side reactions.[1]
Materials:
-
Dopamine hydrochloride (DA-HCl)
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Phosphate (B84403) buffer (pH 6.0-7.0)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Prepare a solution of dopamine hydrochloride in the phosphate buffer.
-
Prepare a solution of potassium ferricyanide in the same phosphate buffer.
-
Add the potassium ferricyanide solution to the dopamine solution in a 2:1 molar ratio (ferricyanide:dopamine).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored spectrophotometrically by observing the formation of Prussian blue at 735 nm, which indicates the reduction of Fe(III) to Fe(II) as dopamine is oxidized.[5]
-
Once the reaction is complete, proceed immediately to purification.
Enzymatic Synthesis Method
Protocol 3: Synthesis using Tyrosinase
Tyrosinase, a copper-containing enzyme, catalyzes the two-electron oxidation of dopamine to dopamine o-quinone.[3] This method mimics the biological synthesis pathway.
Materials:
-
Dopamine hydrochloride (DA-HCl)
-
Mushroom Tyrosinase
-
Phosphate buffer (pH 6.0-7.0)
-
Spectrophotometer
-
Reaction vessel
Procedure:
-
Prepare a solution of dopamine hydrochloride in the phosphate buffer (pH 6.0-7.0).
-
Add mushroom tyrosinase to the dopamine solution. The optimal temperature for the reaction is 25°C.[6]
-
The initial product of this reaction is o-dopaminoquinone-H+.[7]
-
The reaction can be monitored by spectrophotometry.
-
The resulting this compound is highly reactive and will rapidly cyclize at this pH. Therefore, it is crucial to proceed with purification or analysis immediately.
Purification of this compound
The purification of this compound is challenging due to its high reactivity and instability, especially at neutral or alkaline pH where it readily undergoes intramolecular cyclization to form aminochrome.[7] Therefore, purification methods must be rapid and performed under conditions that enhance stability, such as low temperatures and acidic pH.
Recommended Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a suitable method for isolating this compound. The use of an acidic mobile phase and a cooled autosampler/fraction collector is critical for maintaining the integrity of the compound.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) is recommended. An acidic mobile phase is crucial for controlling the ionization state and improving the stability of the quinone.[8]
-
Flow Rate: Optimize based on column dimensions, typically in the range of 5-20 mL/min for preparative columns.
-
Column Temperature: Maintain at a low temperature, for example, 4°C, using a column oven.
-
Detection Wavelength: Monitor the elution profile at approximately 395 nm, the reported absorbance maximum for this compound.[9]
-
Sample Injection and Collection: Use a cooled autosampler and fraction collector to maintain low temperatures throughout the process.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions (low percentage of acetonitrile in acidic water) at a low temperature.
-
Acidify the crude this compound synthesis reaction mixture with a small amount of concentrated acid (e.g., formic acid) to a pH below 4.0 before injection.
-
Inject the acidified sample onto the column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the this compound.
-
Collect the fractions corresponding to the this compound peak, identified by its retention time and UV-Vis spectrum.
-
Immediately store the collected fractions at low temperature (e.g., -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Characterization of this compound
The instability of this compound also poses a challenge for its thorough characterization.
UV-Vis Spectroscopy:
-
This compound in acidic solution is reported to have an absorbance maximum around 395 nm.[9] The precursor, dopamine, has an absorption maximum at approximately 280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Obtaining experimental 1H and 13C NMR spectra of purified this compound is difficult due to its instability.
-
NMR can be used to monitor the synthesis reaction in situ. For example, the disappearance of dopamine signals and the appearance of new signals corresponding to the quinone can be observed.
-
A predicted 1H NMR spectrum for this compound is available in public databases.[4]
Quantitative Data Summary
Obtaining precise and reproducible quantitative data for this compound synthesis is challenging due to its reactive nature. The yield is highly dependent on the reaction conditions and the efficiency of the subsequent purification process, which must be rapid to prevent product loss.
| Synthesis Method | Oxidizing Agent/Enzyme | Typical Reaction Conditions | Estimated Yield | Purity | References |
| Chemical Oxidation | Sodium Periodate (NaIO₄) | 0.1 M HCl, Room Temperature, 5 min | High (not specified) | Dependent on purification | [4] |
| Chemical Oxidation | Potassium Ferricyanide [K₃Fe(CN)₆] | pH 6.0-7.0, Room Temperature | Not specified | Dependent on purification | [1] |
| Enzymatic Synthesis | Tyrosinase | pH 6.0-7.0, 25°C | Not specified | Dependent on purification | [3][6] |
| N-Boc Protected DQ Adducts | Silver (I) Oxide (Ag₂O) | Room Temperature, 30 min | 32-38% (for adducts) | High after HPLC | [2] |
Note: The yield for N-Boc protected this compound adducts is provided as an estimation, as the unprotected quinone is significantly more reactive and its isolation in high yield is more challenging.
Diagrams
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Simplified pathway of dopamine oxidation to this compound and its subsequent reactions.
References
- 1. rsc.org [rsc.org]
- 2. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of Polydopamine Film Formation: The Amine-Quinone Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UV-Vis Spectrum of Dopamine | SIELC Technologies [sielc.com]
Quantifying Dopamine Quinone Adducts in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a critical neurotransmitter, can undergo oxidation to form the highly reactive dopamine quinone (DAQ). This quinone readily reacts with nucleophilic residues on proteins and DNA, forming covalent adducts. The accumulation of these this compound adducts has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, where the progressive loss of dopaminergic neurons in the substantia nigra is a key hallmark. The quantification of these adducts in tissue samples is crucial for understanding disease mechanisms, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions.
This document provides detailed protocols for the quantification of this compound adducts in tissue samples, primarily focusing on protein adducts (such as dopamine-cysteine) and DNA adducts. The methodologies described are centered around the highly sensitive and specific technique of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Signaling Pathways and Formation of this compound Adducts
Dopamine is oxidized to this compound, which can then covalently bind to proteins, forming quinoprotein adducts, or to DNA.[1] This process is believed to contribute to the age-dependent vulnerability of dopaminergic neurons.[1] The formation of this compound is a key step in the synthesis of neuromelanin.[2] At a neutral pH, this compound typically undergoes intramolecular cyclization to eventually form neuromelanin.[3][4] However, under more acidic conditions, intermolecular reactions with nucleophiles, such as those in DNA, become more competitive.[3][4]
Experimental Protocols
The quantification of this compound adducts in tissue samples is a multi-step process that requires careful sample preparation followed by sensitive analytical detection.
I. Protocol for Quantification of Dopamine-Cysteine Adducts in Brain Tissue
This protocol is adapted from methodologies utilizing HPLC-MS/MS for the detection of dopamine-protein adducts.
A. Materials and Reagents
-
Brain tissue (e.g., substantia nigra, striatum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin, sequencing grade
-
Internal standards (e.g., deuterated dopamine adducts)[5]
-
Ultrapure water
B. Equipment
-
Tissue homogenizer
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
C. Experimental Workflow
D. Detailed Procedure
-
Tissue Homogenization:
-
Protein Precipitation and Digestion:
-
To the supernatant, add four volumes of ice-cold acetonitrile to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and air-dry the protein pellet.
-
Resuspend the pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[7]
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptides.
-
Elute the peptides with a solution of acetonitrile and formic acid.
-
Dry the eluted peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a mobile phase-compatible solution (e.g., 0.1% formic acid in water).[8]
-
Inject the sample into the HPLC-MS/MS system.
-
Separate the peptides using a C18 column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for the dopamine-cysteine adducts and the internal standard.[9]
-
II. Protocol for Quantification of Dopamine-DNA Adducts
This protocol is based on methods for detecting depurinating DNA adducts.
A. Materials and Reagents
-
Tissue sample
-
DNA extraction kit
-
Sodium acetate (B1210297) buffer, pH 5.0
-
Ethanol, ice-cold
-
UPLC-MS/MS system
B. Detailed Procedure
-
DNA Extraction:
-
Homogenize the tissue sample and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
DNA Hydrolysis (for depurinating adducts):
-
In many cases, depurinating adducts are released from the DNA backbone into the surrounding buffer.[3][4]
-
After incubation of tissue homogenates under conditions that may promote adduct formation, precipitate the DNA with cold ethanol.
-
The supernatant will contain the depurinated adducts and can be directly analyzed.[3]
-
-
UPLC-MS/MS Analysis:
-
Inject the supernatant (or hydrolyzed DNA sample) into the UPLC-MS/MS system.
-
Separate the adducts on a C18 column.
-
Use a tandem mass spectrometer to quantify the specific dopamine-DNA adducts (e.g., DA-6-N3Ade and DA-6-N7Gua) based on their unique mass transitions.
-
Data Presentation
The following tables summarize quantitative data for dopamine-related adducts in tissue samples from published studies.
Table 1: Quantification of N-Acyl Dopamine Adducts in Rat Brain [5]
| Adduct | 7-Week-Old Rat Brain (pmol/g tissue) | 27-Week-Old Rat Brain (pmol/g tissue) |
| Succinyl dopamine (SUD) | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Propanoyl dopamine (PRD) | 0.9 ± 0.2 | 1.3 ± 0.3 |
| Hexanoyl dopamine (HED) | 1.2 ± 0.2 | 1.9 ± 0.3 |
| Glutaroyl dopamine (GLD) | 0.7 ± 0.1 | 1.1 ± 0.2 |
| Data are presented as mean ± S.D. (n=5). This study detected these adducts in whole brain homogenates. |
Table 2: Relative Levels of Protein Cysteinyl-Dopamine in Rat Striatum after Methamphetamine Administration [6]
| Time after Methamphetamine | % of Control |
| 2 hours | 284% |
| 4 hours | 193% |
| 8 hours | 208% |
| This study provides relative quantification, showing a significant increase in dopamine-protein adducts following methamphetamine treatment. |
Conclusion
The protocols and data presented here provide a framework for the quantitative analysis of this compound adducts in tissue samples. The use of HPLC-MS/MS offers the necessary sensitivity and specificity for detecting these low-abundance modifications. Accurate quantification of these adducts is essential for advancing our understanding of the role of dopamine oxidation in neurodegenerative diseases and for the development of novel therapeutic strategies.
References
- 1. Quinoprotein adducts accumulate in the substantia nigra of aged rats and correlate with dopamine-induced toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Dopamine Adducts Derived from Brain Polyunsaturated Fatty Acids: MECHANISM FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Simultaneous quantification of dopamine, serotonin, their metabolites and amino acids by LC-MS/MS in mouse brain following repetitive transcranial magnetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolation of Dopamine Quinone Adducts using Boronate Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a critical neurotransmitter, can be oxidized to form highly reactive dopamine quinones (DQs). These quinones can covalently bind to cellular macromolecules such as proteins and nucleic acids, forming adducts. The formation of dopamine quinone adducts has been implicated in the pathophysiology of neurodegenerative diseases, including Parkinson's disease, through mechanisms like oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress. The isolation and analysis of these adducts are crucial for understanding their role in disease progression and for the development of novel therapeutic strategies.
Boronate affinity chromatography (BAC) is a powerful technique for the selective isolation of compounds containing cis-diol groups. Since the catechol moiety of dopamine and its adducts contains a cis-diol group, BAC provides an effective method for their specific capture and purification from complex biological samples. This document provides detailed application notes and experimental protocols for the isolation of this compound adducts using boronate affinity chromatography.
Principle of Boronate Affinity Chromatography
Boronate affinity chromatography relies on the reversible covalent interaction between a boronic acid ligand immobilized on a solid support and the cis-diol groups of the target molecule.[1][2] This interaction is pH-dependent. Under alkaline conditions (typically pH > 8), the boronic acid is in a tetrahedral state, which readily forms a stable cyclic ester with the cis-diols of the this compound adduct.[3] After washing away unbound molecules, the captured adducts can be eluted by lowering the pH (typically pH < 6.5), which shifts the equilibrium back towards the trigonal form of the boronic acid, disrupting the ester linkage and releasing the adduct.[3]
Data Presentation
Table 1: Quantitative Parameters of Boronate Affinity Chromatography for Catechol-Containing Compounds
| Parameter | Value | Analyte | Matrix | Reference |
| Dissociation Constant (Kd) | 106 - 224 µM | Catecholamines | Urine | [4] |
| Active-site Amount | ~0.16 nmol/cm | Phenylboronic acid monolith | - | [4] |
| Adduct Synthesis Yield (N-Boc-DA-6-N3Ade) | 38% | Synthetic reaction | - | [5] |
| Adduct Synthesis Yield (N-Boc-DA-6-N7Gua) | 32% | Synthetic reaction | - | [5] |
| Recovery | Quantitative | Catecholamines | Urine | [4] |
Table 2: Examples of this compound Adducts and Their Cellular Targets
| Adduct Type | Cellular Target | Modified Residue/Base | Functional Consequence | Reference |
| Dopamine-Protein Adduct | Superoxide dismutase 2 (SOD2) | Cysteine | Diminished catalytic activity, aggregation | [6] |
| Dopamine-Protein Adduct | Glutathione peroxidase 4 | Cysteine | Functional inhibition, aggregation | [6] |
| Dopamine-Protein Adduct | Protein Disulfide Isomerase 3 (PDIA3) | - | Inactivation, contribution to ER dysfunction | [7] |
| Dopamine-DNA Adduct | DNA | Adenine (N3) | Depurination, potential for mutation | [8] |
| Dopamine-DNA Adduct | DNA | Guanine (N7) | Depurination, potential for mutation | [8] |
Experimental Protocols
Protocol 1: Preparation of Biological Sample for Adduct Analysis
This protocol describes the preparation of cell lysates for the isolation of this compound-protein adducts.
Materials:
-
Cell culture of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Dopamine solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Sonicator
Procedure:
-
Induce Adduct Formation: Treat cultured cells with a desired concentration of dopamine for a specified time to induce the formation of this compound adducts.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer to the cells and scrape them from the culture dish.
-
Homogenization: Transfer the cell suspension to a microcentrifuge tube and sonicate briefly on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube. This is the protein extract ready for boronate affinity chromatography.
-
Protein Quantification: Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).
Protocol 2: Isolation of this compound Adducts using Boronate Affinity Chromatography
This protocol outlines the steps for isolating this compound adducts from a prepared biological sample using a boronate affinity column.
Materials:
-
Boronate affinity chromatography column (e.g., phenylboronic acid-agarose)
-
Binding/Wash Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0 or 50 mM Acetic Acid)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Prepared biological sample (from Protocol 1)
-
Chromatography system or centrifuge for spin columns
Procedure:
-
Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Dilute the prepared protein extract in Binding/Wash Buffer to a suitable concentration. Load the diluted sample onto the equilibrated column. For larger volumes, this can be done by gravity flow or using a peristaltic pump.
-
Binding: Allow the sample to incubate with the resin for a sufficient period (e.g., 30-60 minutes at 4°C with gentle agitation if using a batch method) to ensure maximal binding of the this compound adducts.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins and other molecules.
-
Elution: Elute the bound this compound adducts by applying 3-5 column volumes of Elution Buffer. Collect the eluate in fractions.
-
Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer to preserve the integrity of the isolated adducts.
-
Analysis: The eluted fractions containing the purified this compound adducts are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualization
Caption: Workflow for isolating this compound adducts.
Caption: Pathways of this compound adduct toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of boronate affinity solid-phase extraction coupled in-line to capillary isoelectric focusing for the analysis of catecholamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson’s Disease: Evidence, Tools, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-Wide Profiling of Cellular Targets Modified by Dopamine Metabolites Using a Bio-Orthogonally Functionalized Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Near-Infrared Fluorescence Imaging of Dopamine Quinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the detection and quantification of dopamine (B1211576) quinone (DAQ) and other ortho-quinones using their intrinsic near-infrared fluorescence (nIRF). This label-free method offers a rapid, simple, and reproducible approach for studying oxidative stress and dopamine metabolism in various biological models.
Introduction
Dopamine, a critical neurotransmitter, can be oxidized to the highly reactive dopamine quinone.[1] This process is implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease, where the accumulation of DAQ can lead to cellular damage.[2][3] Monitoring the levels of DAQ provides valuable insights into the mechanisms of neurotoxicity and the efficacy of therapeutic interventions. This document outlines a method that leverages the inherent near-infrared fluorescence of ortho-quinones, allowing for their detection without the need for specific fluorescent probes.
Principle of the Method
The detection method is based on the observation that ortho-quinones exhibit enhanced fluorescence in the near-infrared spectrum upon oxidation from their catechol precursors.[2] This intrinsic fluorescence allows for the direct measurement of DAQ and other o-quinones in biological samples. The method is sensitive enough to detect picomole ranges of these molecules.[2]
Applications
-
Neurodegenerative Disease Research: Study the role of dopamine oxidation in Parkinson's disease and other related disorders.[2][3]
-
Drug Discovery and Development: Screen for compounds that modulate dopamine oxidation and quinone formation.
-
Toxicology: Assess the neurotoxic effects of various compounds and environmental toxins by measuring DAQ levels.[2]
-
Oxidative Stress Studies: Quantify the extent of catechol oxidation as a marker of oxidative stress in cells and tissues.
Data Presentation
Table 1: Spectral Properties of ortho-Quinone Near-Infrared Fluorescence
| Parameter | Value | Reference |
| Excitation Wavelength | 685 nm | [2] |
| Emission Wavelength | ~700 nm | [2] |
Table 2: Quantification of ortho-Quinone Formation in Biological Samples
| Biological Model | Treatment | Fold Increase in nIRF Signal (approx.) | Reference |
| Human Midbrain DA Neurons | Hydrogen Peroxide (H₂O₂) | ~5 | [2] |
| Human Midbrain DA Neurons | L-DOPA | ~10-15 | [2] |
| Human Midbrain DA Neurons | H₂O₂ + L-DOPA | ~10-15 | [2] |
Signaling Pathway
The oxidation of dopamine to this compound is a key step in several cellular pathways, including the formation of neuromelanin and the generation of reactive oxygen species.
Experimental Protocols
Protocol 1: Detection of ortho-Quinones in Solution
This protocol describes the chemical oxidation of catechols and their detection on a membrane.
Materials:
-
Catechol-containing compounds (e.g., dopamine, L-DOPA)
-
Sodium periodate (B1199274) (NaIO₄)
-
Dulbecco's Phosphate Buffered Saline (D-PBS)
-
Nylon membrane
-
Near-infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Prepare stock solutions of catechol-containing compounds in D-PBS.
-
Induce oxidation by adding NaIO₄ to the catechol solution.
-
Spot the oxidized and non-oxidized (control) solutions onto a nylon membrane.
-
Allow the membrane to air dry.
-
Image the membrane using a near-infrared imaging system with excitation at 685 nm and emission detection at ~700 nm.[2]
Protocol 2: Detection of Protein-Bound ortho-Quinones
This protocol is for detecting o-quinones bound to proteins after separation by SDS-PAGE.
Materials:
-
Purified protein (e.g., alpha-synuclein)
-
Catechol-containing compounds
-
SDS-PAGE reagents and equipment
-
Near-infrared imaging system
Procedure:
-
Incubate the purified protein with the catechol-containing compound for a specified time course (e.g., 0-48 hours).
-
Boil the protein samples in 2% SDS.
-
Separate the proteins by SDS-PAGE.
-
Directly image the gel using a near-infrared imaging scanner (excitation 685 nm, emission ~700 nm) without any further staining.[2]
Protocol 3: Detection of ortho-Quinones in Cultured Cells
This protocol details the detection of o-quinones in human neuroblastoma cells or iPSC-derived midbrain dopamine neurons.[2]
Materials:
-
Cultured cells (e.g., human neuroblastoma, iPSC-derived DA neurons)
-
Cell culture medium
-
Reagents to induce catechol oxidation (e.g., hydrogen peroxide, L-DOPA)
-
Detergent extraction buffer
-
Sodium hydroxide (B78521) (NaOH)
-
Near-infrared imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Induce catechol oxidation by treating the cells with H₂O₂ and/or L-DOPA for a specified duration.[2]
-
Harvest the cells and extract with a detergent-containing buffer.
-
Centrifuge the extract at 100,000 x g to pellet insoluble material.
-
Dissolve the insoluble pellets in NaOH and wash with water.
-
Spot the dissolved pellets onto a membrane or use a suitable plate for the imaging system.
-
Measure the nIRF intensity.
Experimental Workflow
Troubleshooting
-
Low Signal: Ensure complete oxidation of catechols in solution-based assays. For cellular assays, optimize the concentration and duration of the inducing agent. Check the sensitivity and settings of the near-infrared imaging system.
-
High Background: Ensure thorough washing of pellets in cellular and tissue assays to remove interfering substances. Use high-quality reagents and water.
-
Variability: Maintain consistent cell culture conditions and treatment protocols. Ensure accurate protein quantification for loading controls in SDS-PAGE.
Conclusion
The intrinsic near-infrared fluorescence of this compound and other o-quinones provides a powerful tool for their direct detection and quantification in a variety of biological samples. This label-free approach simplifies the study of dopamine oxidation and its role in health and disease, offering a valuable method for researchers in neuroscience and drug development.
References
- 1. Intraneuronal dopamine-quinone synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Free and Protein-Bound ortho-Quinones by Near-Infrared Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to investigate Parkinson’s patient-derived dopaminergic neurons by live-cell microscopy and oxidized dopamine assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Sampling of Dopamine Quinone via Microdialysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine (B1211576) (DA) is a critical catecholamine neurotransmitter involved in motor control, motivation, and reward.[1] Dysregulation of the dopaminergic system is implicated in numerous neurological disorders, including Parkinson's disease (PD).[2] The oxidation of dopamine to dopamine quinone (DAQ), a highly reactive electrophilic molecule, is a key event in the pathways leading to oxidative stress and neurodegeneration.[2][3] DAQ can covalently modify cellular nucleophiles, such as cysteine residues in proteins and glutathione, potentially leading to protein dysfunction, antioxidant depletion, and cell death.[3][4] Understanding the in vivo dynamics of DAQ formation is therefore crucial for elucidating the pathophysiology of DA-related neurotoxicity.
Microdialysis is a powerful in vivo sampling technique used to monitor the concentrations of substances in the extracellular fluid of living tissues, particularly the brain.[5][6] This application note provides a detailed protocol for the in vivo sampling of DAQ in rodent brain tissue using microdialysis, with a critical focus on the stabilization and subsequent analysis of this unstable molecule.
Principle of the Method
In vivo microdialysis utilizes a semipermeable membrane implanted into a target brain region.[7] The probe is continuously perfused with a physiological solution (perfusate), allowing extracellular molecules to diffuse across the membrane into the perfusate, which is then collected as dialysate.[6]
A major challenge in measuring DAQ is its extreme reactivity and instability.[8] Direct measurement in dialysates is nearly impossible. The protocol described here overcomes this by employing a "trapping" strategy. A nucleophilic agent, such as N-acetylcysteine (NAC), is included in the microdialysis perfusate. As DAQ is formed in the extracellular space, it diffuses across the probe membrane and immediately reacts with NAC in the perfusate to form a stable DA-NAC adduct. This stable adduct can then be quantified using analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), serving as a proxy for in vivo DAQ formation.[9]
Signaling Pathway and Trapping Mechanism
The following diagram illustrates the oxidation of dopamine to this compound and its subsequent trapping by a nucleophile (N-acetylcysteine) to form a stable, measurable adduct.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.unipv.it [iris.unipv.it]
- 3. Intraneuronal dopamine-quinone synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 8. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Spin Trapping Techniques for Detecting Dopamine Semiquinone Radicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the detection of highly reactive and short-lived dopamine (B1211576) semiquinone radicals using spin trapping techniques coupled with Electron Paramagnetic Resonance (EPR) spectroscopy.
Introduction
Dopamine, a critical neurotransmitter, can undergo oxidation to form a semiquinone radical, a reactive species implicated in neurodegenerative diseases such as Parkinson's disease. Due to their transient nature, direct detection of these radicals is challenging. Spin trapping is an analytical technique where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be detected and characterized by EPR spectroscopy. This method allows for the identification and quantification of the initial transient radical. The most commonly used spin traps for this purpose are 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).
Principle of the Method
The core of the spin trapping technique lies in the reaction of a transient radical (in this case, the dopamine semiquinone radical) with a diamagnetic spin trap. This reaction forms a more persistent nitroxide radical adduct. This adduct accumulates to a concentration that is detectable by an EPR spectrometer. The resulting EPR spectrum exhibits a characteristic hyperfine splitting pattern, which is dependent on the type of radical trapped and the spin trap used. By analyzing the hyperfine coupling constants (hfs) of the spectrum, the identity of the original transient radical can be inferred.
Signaling Pathways and Experimental Workflow
Dopamine Oxidation Pathway
The oxidation of dopamine to its semiquinone radical is a key step in the formation of neuromelanin and can be a source of oxidative stress. The following diagram illustrates this pathway.
Caption: Oxidation pathway of dopamine to dopamine semiquinone radical and subsequent products.
Experimental Workflow for Spin Trapping
The general workflow for a spin trapping experiment to detect dopamine semiquinone radicals is outlined below.
Caption: General experimental workflow for the detection of dopamine semiquinone radicals using spin trapping EPR.
Quantitative Data
The identification of the trapped radical is primarily based on the hyperfine coupling constants of the resulting spin adduct. The following table summarizes typical hyperfine coupling constants for DMPO and PBN adducts of radicals relevant to the study of dopamine oxidation.
| Spin Trap | Trapped Radical | aN (G) | aHβ (G) | aHγ (G) | g-value | Reference |
| DMPO | Hydroxyl (•OH) | 14.9 | 14.9 | - | 2.0058 | [1][2] |
| Superoxide (B77818) (O2•−) | 14.3 | 11.7 | 1.25 | 2.0057 | [3] | |
| Carbon-centered | 15.4 | 22.2 | - | ~2.0060 | [4] | |
| PBN | Alkoxyl (RO•) | 14.8 | 2.8 | - | ~2.0060 | [5] |
| Carbon-centered | 14.52 | 2.21 | - | 2.0061 | [6] |
Note: The exact hyperfine coupling constants can vary slightly depending on the solvent and temperature.
Experimental Protocols
Protocol 1: Detection of Dopamine Semiquinone Radicals using DMPO
This protocol describes the use of DMPO to trap dopamine semiquinone radicals generated by enzymatic oxidation.
Materials and Reagents:
-
Dopamine hydrochloride
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) - high purity
-
Tyrosinase (from mushroom)
-
Phosphate buffer (100 mM, pH 7.4)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
EPR flat cell or capillary tubes
-
EPR spectrometer
Procedure:
-
Prepare a 100 mM phosphate buffer (pH 7.4) containing 1 mM DTPA. The DTPA is included to chelate any trace metal ions that could catalyze unwanted side reactions.
-
Prepare a 1 M stock solution of DMPO in the phosphate buffer. Store on ice and protect from light.
-
Prepare a 10 mM stock solution of dopamine hydrochloride in the phosphate buffer. Prepare this solution fresh before each experiment.
-
Prepare a 1000 units/mL stock solution of tyrosinase in the phosphate buffer.
-
In an Eppendorf tube, mix the following reagents to a final volume of 200 µL:
-
70 µL of phosphate buffer
-
20 µL of 1 M DMPO (final concentration: 100 mM)
-
100 µL of 10 mM dopamine (final concentration: 5 mM)
-
-
Initiate the reaction by adding 10 µL of the tyrosinase stock solution (final concentration: 50 units/mL).
-
Immediately vortex the solution and transfer it to an EPR flat cell or capillary tube.
-
Place the sample in the EPR spectrometer cavity and begin recording the spectrum immediately.
-
Acquire the EPR spectrum using the following typical instrument settings (these may need to be optimized for your instrument):
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Time Constant: 0.1 s
-
Scan Time: 60 s
-
Number of Scans: 1-5
-
Data Analysis:
-
The resulting spectrum should be analyzed to determine the hyperfine coupling constants (aN and aHβ).
-
Compare the experimental values to the known values for different radical adducts to identify the trapped species.
Protocol 2: Detection of Dopamine Semiquinone Radicals using PBN
This protocol outlines the use of PBN as a spin trap for dopamine semiquinone radicals.
Materials and Reagents:
-
Dopamine hydrochloride
-
α-phenyl-N-tert-butylnitrone (PBN)
-
Phosphate buffer (100 mM, pH 7.4)
-
EPR flat cell or capillary tubes
-
EPR spectrometer
Procedure:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a 100 mM stock solution of PBN in ethanol (B145695) or the phosphate buffer. PBN is more soluble in organic solvents, but for biological systems, it is often dissolved directly in the buffer, which may require sonication.
-
Prepare a 10 mM stock solution of dopamine hydrochloride in the phosphate buffer.
-
In an Eppendorf tube, mix the following reagents to a final volume of 200 µL:
-
80 µL of phosphate buffer
-
20 µL of 100 mM PBN (final concentration: 10 mM)
-
100 µL of 10 mM dopamine (final concentration: 5 mM)
-
-
Allow the dopamine to auto-oxidize at room temperature or initiate oxidation as described in Protocol 1.
-
Transfer the solution to an EPR flat cell or capillary tube and record the spectrum.
-
Use similar EPR instrument settings as described in Protocol 1, adjusting as necessary.
Troubleshooting
The detection of semiquinone radicals using spin trapping can be prone to artifacts. The following diagram provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting guide for common issues in spin trapping of dopamine semiquinone radicals.
A significant challenge when using DMPO with quinone-containing systems is the potential for hydroperoxide-independent generation of a DMPO-OH adduct signal, which can be mistaken for the trapping of hydroxyl radicals.[1] This artifact can arise from a non-radical nucleophilic addition mechanism.[1] It is crucial to run appropriate controls, such as experiments without the radical generating system, to identify any artifactual signals.
Comparison of Spin Traps
| Feature | DMPO | PBN | Other Nitrones (e.g., DEPMPO) |
| Adduct Stability | Moderate, superoxide adduct can decay to hydroxyl adduct. | Generally less stable adducts than DMPO. | Often designed for increased adduct stability.[7] |
| Spectral Information | Provides detailed hyperfine structure, aiding in radical identification.[8] | Less detailed hyperfine structure, can be harder to identify the trapped radical. | Can provide more resolved spectra than PBN. |
| Solubility | Good aqueous solubility. | More lipophilic, may require co-solvents.[9] | Varies, some are designed for better aqueous solubility. |
| Artifacts | Prone to nucleophilic addition artifacts, especially with quinones.[1] | Less prone to nucleophilic addition, but can have other decomposition pathways.[5] | Can have their own specific artifact pathways. |
| Cell Permeability | Cell permeable, useful for in vivo and in vitro studies.[10] | Also cell permeable. | Often designed for good cell permeability. |
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup and instrumentation. Always consult the relevant safety data sheets for all chemicals used.
References
- 1. Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO: Implications for Radical Identification in Quinone-Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Superoxide Radical Anion Adduct of 5,5-Dimethyl-1-pyrroline N-Oxide. 4. Conformational Effects on the EPR Hyperfine Splitting Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolinks.co.jp [biolinks.co.jp]
- 8. Spin trapping - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. interchim.fr [interchim.fr]
Application Notes: Fluorescent Detection of Dopamine Quinone Using Carbon Dots
Introduction
Dopamine (B1211576), a critical neurotransmitter, plays a vital role in various neurological functions. Its abnormal levels are associated with several disorders, including Parkinson's disease and schizophrenia.[1][2][3] Consequently, the development of sensitive and selective methods for dopamine detection is of significant interest in clinical diagnostics and drug development. Carbon dots (CDs), a class of fluorescent nanomaterials, have emerged as promising probes for this purpose due to their excellent optical properties, biocompatibility, and low toxicity.[4][5] This document provides detailed application notes and protocols for the use of carbon dots in the fluorescent detection of dopamine, specifically through its oxidized form, dopamine quinone.
The principle behind this detection method often relies on the interaction between carbon dots and this compound. In many cases, dopamine is first oxidized to this compound, which then quenches the fluorescence of the CDs through mechanisms like photoinduced electron transfer (PET).[6][7][8] The extent of fluorescence quenching is proportional to the concentration of dopamine, allowing for quantitative analysis.
Quantitative Data Summary
The performance of various carbon dot-based fluorescent sensors for dopamine and this compound detection is summarized in the table below. This allows for a direct comparison of their analytical capabilities.
| Carbon Dot Type | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Nitrogen-doped CDs (N-CQDs) from Orange Peel | Fluorescence Quenching | 0 - 300 µmol L⁻¹ | 0.168 µmol L⁻¹ | [1][3] |
| Aminosilane-functionalized CDs (SiCDs) | Turn-on Fluorescence | 0.1 - 100 µM | 56.2 nM | [9] |
| Unspecified CDs | Fluorescence Quenching | 5 nmol/L - 0.4 mmol/L | 1 nmol/L | [7][10] |
| Unspecified CDs | Fluorescence Quenching | 0.3 - 100 µM | 93 nM | [11] |
| Carbon Dots (CDs) | Fluorescence Quenching | 3.3 - 500 µM | 5.54 µM | [12] |
| Nitrogen-doped Carbon Dots (NCDs) | Fluorescence Quenching | 3.3 - 400 µM | 5.12 µM | [12] |
| Dopamine-functionalized CQDs (for Tyrosinase) | Fluorescence Quenching | Up to 800 U/L | 7.0 U/L | [6] |
| Microwave-derived CQDs | Fluorescence Quenching | Not specified | 0.2 mM | [13] |
Experimental Protocols
Protocol 1: Synthesis of Nitrogen-doped Carbon Dots (N-CQDs) from Orange Peel
This protocol describes a green synthesis approach to produce N-CQDs using waste fruit peel.[1][3]
Materials:
-
Orange peel
-
Deionized water
-
Hydrothermal synthesis reactor
-
Centrifuge
-
0.22 µm filter
Procedure:
-
Wash and dry the orange peel, then grind it into a powder.
-
Weigh 4.0 g of orange peel powder and add it to a hydrothermal synthesis reactor.
-
Add 4.0 mL of ethylenediamine and an appropriate amount of deionized water.
-
Seal the reactor and heat it at 180 °C for 3 hours.
-
After the reaction, allow the reactor to cool down to room temperature.
-
Centrifuge the resulting solution to remove large particles.
-
Filter the supernatant through a 0.22 µm filter to obtain the N-CQD solution.
-
Characterize the N-CQDs using UV-vis spectroscopy, fluorescence spectrophotometry, and transmission electron microscopy. The quantum yield can be determined using a reference standard like quinine (B1679958) sulfate.[1][3]
Protocol 2: Fluorescent Detection of Dopamine
This protocol outlines the procedure for detecting dopamine using the synthesized N-CQDs based on fluorescence quenching.[1]
Materials:
-
N-CQD solution (from Protocol 1)
-
Dopamine standard solutions of varying concentrations
-
Phosphate buffer solution (PBS)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a series of dopamine standard solutions with concentrations ranging from 0 to 300 µmol L⁻¹.
-
In a series of test tubes, mix a fixed volume of the N-CQD solution with different concentrations of the dopamine standard solutions.
-
Adjust the pH of the solutions to a slightly alkaline condition (e.g., pH 9) using PBS to facilitate the oxidation of dopamine to this compound.[14]
-
Allow the solutions to react for a specific incubation time.
-
Measure the fluorescence emission spectra of the solutions using a fluorescence spectrophotometer with the determined optimal excitation wavelength for the N-CQDs.
-
Record the fluorescence intensity at the peak emission wavelength.
-
Plot the ratio of fluorescence intensity (F/F₀) against the dopamine concentration (c), where F₀ is the fluorescence intensity of the N-CQDs in the absence of dopamine and F is the fluorescence intensity in the presence of dopamine.
-
A linear relationship between F/F₀ and the dopamine concentration should be observed within a certain range, which can be used to determine the concentration of unknown samples.[1][3]
Visualizations
Signaling Pathway for Dopamine Detection
The following diagram illustrates the mechanism of fluorescence quenching of carbon dots by this compound.
Caption: Dopamine is oxidized to this compound, which then quenches the fluorescence of excited carbon dots via electron transfer.
Experimental Workflow
This diagram outlines the key steps involved in the synthesis of carbon dots and their application for dopamine detection.
Caption: Workflow from carbon dot synthesis to dopamine detection.
Logical Relationship of the Sensing Mechanism
This diagram illustrates the logical flow of the sensing principle.
Caption: Logical flow of the dopamine detection mechanism.
References
- 1. Preparation of carbon quantum dot fluorescent probe from waste fruit peel and its use for the detection of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of carbon quantum dot fluorescent probe from waste fruit peel and its use for the detection of dopamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbon Quantum Dots: Synthesis, Characteristics, and Quenching as Biocompatible Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Turn-on Fluorescent Probe for Dopamine Detection in Solutions and Live Cells Based on in Situ Formation of Aminosilane-Functionalized Carbon Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive detection of dopamine and quinone drugs based on the quenching of the fluorescence of carbon dots [agris.fao.org]
- 11. mdpi.com [mdpi.com]
- 12. High quantum yield carbon dots and nitrogen-doped carbon dots as fluorescent probes for spectroscopic dopamine detection in human serum - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Fabrication of a Dopamine Sensor Based on Carboxyl Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Dopamine Quinone Solutions for Experimental Use
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dopamine (B1211576) quinone solutions. This resource provides comprehensive guidance on the preparation, handling, and stabilization of dopamine quinone for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
Encountering issues with your this compound solutions? This guide provides solutions to common problems in a straightforward question-and-answer format.
| Problem | Potential Cause | Solution |
| My dopamine solution is turning pink, brown, or black. | This discoloration indicates the oxidation of dopamine and subsequent polymerization into polydopamine.[1] This process is accelerated by exposure to oxygen, light, and neutral or alkaline pH.[1] | Discard the Solution: Do not use a discolored solution. The presence of oxidation products like quinones can induce cytotoxicity and lead to unpredictable experimental outcomes.[1][2] Prepare a Fresh Solution: Follow the recommended protocols for preparing a stabilized dopamine solution, paying close attention to pH control, the use of antioxidants, and deoxygenation techniques. Review Preparation and Storage: Ensure the solution was prepared with deoxygenated solvent, the pH is acidic, and it is stored protected from light at the appropriate temperature.[3] |
| I'm observing a precipitate in my dopamine solution. | Precipitation can occur if the concentration of an additive, such as an antioxidant like glutathione (B108866), has exceeded its solubility. Improper thawing of a frozen solution can also cause the solute to fall out of solution.[1] A shift in the solution's pH can also affect the solubility of dopamine hydrochloride.[1] | Do Not Use: A solution with precipitate is not homogenous and will lead to inaccurate dosing. Check Concentrations: Verify that the concentrations of all components in your solution are within their solubility limits at the storage temperature. Proper Thawing: If the solution was frozen, thaw it slowly and ensure it is fully dissolved and mixed before use. Avoid repeated freeze-thaw cycles. |
| My experimental results are inconsistent or not reproducible. | The use of degraded this compound solutions is a likely cause. Dopamine quinones are highly reactive and unstable, readily interacting with cellular components and altering their function.[2][4] This can lead to significant variability in experimental results. | Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions immediately before use. Implement Stabilization Protocols: Consistently apply stabilization techniques such as the addition of antioxidants (e.g., glutathione) and maintaining a low pH.[2][5] Monitor Solution Quality: Visually inspect solutions for any signs of degradation before each experiment. |
| I'm observing unexpected cytotoxicity in my cell cultures. | Dopamine oxidation products, including this compound, are known to be cytotoxic.[2][5] This toxicity can be mediated by the formation of reactive oxygen species (ROS) and covalent modification of cellular proteins.[2][4][6] | Incorporate Antioxidants: The addition of antioxidants like glutathione (GSH) to your dopamine solutions can significantly reduce cytotoxicity by preventing the formation of toxic oxidation products.[2][5] Control Dopamine Concentration: Use the lowest effective concentration of dopamine in your experiments to minimize toxicity. Use Control Groups: Always include appropriate controls to distinguish between the desired effects of this compound and the cytotoxic effects of its degradation products. |
| My analytical measurements (e.g., HPLC, spectrophotometry) are showing interference. | Dopamine and its oxidation products can interfere with certain biochemical assays, particularly those that use peroxidase-based methods.[7] For example, dopamine can react with assay reagents to form novel chromophores with different absorbance properties.[7] | Method Validation: Be aware of the potential for interference and validate your analytical methods accordingly. This may involve running controls with dopamine and its degradation products to assess their impact on your assay. Alternative Detection Methods: Consider using analytical techniques that are less susceptible to interference from catechols and quinones, such as mass spectrometry.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to stabilize this compound solutions?
A1: Dopamine is highly susceptible to oxidation, readily converting to this compound, which is itself unstable.[6][9] This degradation process can lead to a loss of the desired biological activity and the formation of cytotoxic byproducts that can confound experimental results.[2][5] Stabilizing these solutions is essential for obtaining accurate, reproducible data and avoiding cellular toxicity unrelated to the intended experimental parameters.
Q2: What are the primary factors that contribute to the degradation of this compound solutions?
A2: The main factors that accelerate the degradation of dopamine and this compound solutions are:
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidation.[5][6]
-
pH: Neutral to alkaline pH significantly promotes the oxidation process.[9][10] Dopamine solutions are more stable in acidic conditions.[6]
-
Light: Exposure to light, particularly UV light, can catalyze the oxidation of dopamine.[3]
-
Metal Ions: The presence of transition metal ions, such as iron, can facilitate the oxidation of dopamine.[6][11]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.
Q3: What are the most effective methods for stabilizing this compound solutions?
A3: A combination of the following methods is most effective:
-
Use of Antioxidants: Adding antioxidants like glutathione (GSH) can protect dopamine from oxidation.[2][5]
-
Acidic pH: Preparing and storing solutions in an acidic buffer (e.g., pH < 6) can significantly slow down the rate of oxidation.[10]
-
Deoxygenation: Removing dissolved oxygen from the solvent by bubbling with an inert gas like nitrogen can prevent oxidation.[5]
-
Protection from Light: Storing solutions in amber vials or wrapping containers in foil will prevent light-induced degradation.[3]
-
Low Temperature Storage: Storing solutions at low temperatures (e.g., 2-8 °C or frozen) can slow the degradation process. However, care must be taken during thawing to ensure homogeneity.[1][12]
Q4: How can I visually assess the degradation of my dopamine solution?
A4: A fresh, stable dopamine solution should be clear and colorless. The appearance of a pink, brown, or black color is a clear visual indicator of dopamine oxidation and polymerization into polydopamine, and such solutions should be discarded.[1]
Q5: For how long can I store a stabilized dopamine solution?
A5: The storage time depends on the stabilization methods used. With the addition of antioxidants like glutathione and by purging with nitrogen, dopamine solutions in PBS can show substantially decreased oxidation for up to 2 months.[5] For long-term storage, freezing at -20°C is an option, with studies showing stability for up to 6 months in certain conditions, though issues with homogeneity upon thawing can occur.[12] It is always best practice to use freshly prepared solutions whenever possible.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Dopamine Stock Solution
This protocol describes the preparation of a dopamine stock solution stabilized with glutathione, suitable for use in cell culture experiments where minimizing cytotoxicity from oxidation is crucial.
Materials:
-
Dopamine hydrochloride powder
-
High-purity, sterile water (e.g., cell culture grade)
-
Glutathione (GSH)
-
Sterile 0.1 M HCl
-
Sterile 0.1 M NaOH
-
Sterile microcentrifuge tubes or vials
-
Nitrogen gas source with a sterile filter
Procedure:
-
Deoxygenate the Solvent: Take a known volume of high-purity water in a sterile container and purge with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare Glutathione Solution: In a separate sterile tube, dissolve glutathione in the deoxygenated water to create a concentrated stock solution (e.g., 100 mM).
-
Prepare Dopamine Solution: Weigh the desired amount of dopamine hydrochloride and dissolve it in the deoxygenated water containing the desired final concentration of glutathione (e.g., 20 mM).[5]
-
Adjust pH: Check the pH of the solution. If necessary, adjust to a slightly acidic pH (e.g., 4-5) using sterile 0.1 M HCl. Avoid alkaline conditions.
-
Nitrogen Overlay: Before sealing the container, flush the headspace with nitrogen gas to create an inert atmosphere.[5]
-
Storage: Store the solution in a light-protected container (e.g., amber vial) at 2-8°C for short-term use or at -20°C for longer-term storage.
Protocol 2: In Vitro Generation of this compound for Experimental Use
This protocol outlines a method for the controlled generation of this compound from dopamine using tyrosinase, immediately before experimental application.
Materials:
-
Dopamine hydrochloride
-
Tyrosinase (from mushroom)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Glutathione (GSH) solution (to quench the reaction)
Procedure:
-
Prepare Reagents: Prepare a stock solution of dopamine in the reaction buffer. Prepare a stock solution of tyrosinase in the same buffer.
-
Initiate Reaction: In a reaction tube, add the dopamine solution. To initiate the conversion to this compound, add tyrosinase to the solution. The reaction can proceed for a set time (e.g., 15 minutes) at room temperature.[4]
-
Quench Reaction (Optional): If a defined concentration of this compound is required, the reaction can be stopped by adding a quenching agent like glutathione, which will react with the newly formed quinone.[4]
-
Immediate Use: The resulting this compound solution is highly reactive and should be used immediately in the intended experiment.
Data Summary
Table 1: Factors Influencing Dopamine Oxidation
| Factor | Condition Promoting Oxidation | Condition Inhibiting Oxidation |
| pH | Neutral to Alkaline (pH > 7)[10][13] | Acidic (pH < 6)[6][10] |
| Oxygen | Presence of dissolved oxygen[5][6] | Deoxygenated/Nitrogen-purged environment[5] |
| Light | Exposure to ambient or UV light[3] | Storage in light-protected containers[3] |
| Temperature | Elevated temperatures | Refrigeration (2-8°C) or freezing (-20°C)[12] |
| Metal Ions | Presence of Fe(III) or other transition metals[11] | Use of high-purity water and reagents |
| Antioxidants | Absence of antioxidants | Presence of glutathione (GSH), ascorbic acid[2][5] |
Visualizations
Caption: Simplified pathway of dopamine oxidation and subsequent reactions.
Caption: Workflow for preparing and handling stabilized dopamine solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of dopamine and dobutamine interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the oxidation pathway of dopamine catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of dopamine hydrochloride 0.5 mg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
antioxidant interference in dopamine quinone assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dopamine (B1211576) quinone assays, particularly concerning interference from antioxidants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antioxidant interference in dopamine quinone assays?
A1: The primary mechanism of interference is the direct chemical reaction between the antioxidant and this compound (DAQ). DAQ is a highly reactive electrophilic molecule.[1][2] Antioxidants, especially those containing thiol groups like glutathione (B108866) (GSH), are nucleophiles that readily react with DAQ.[1][3][4] This reaction forms an adduct (e.g., 5-cysteinyl-dopamine), preventing the DAQ from participating in the intended assay reaction, leading to an underestimation of its concentration.[3]
Q2: Which common antioxidants are known to interfere with this compound assays?
A2: Several common antioxidants and reducing agents can interfere with this compound assays. These include:
-
Glutathione (GSH): A major cellular antioxidant that readily scavenges DAQ.[1][4][5]
-
Ascorbic Acid (Vitamin C): A potent antioxidant that can reduce DAQ back to dopamine.[6]
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can interrupt radical chain reactions involved in dopamine oxidation.[2][7]
-
N-acetylcysteine (NAC): A thiol-containing antioxidant that can prevent DA-induced cell death.[8]
Q3: How does the presence of antioxidants affect the interpretation of experimental results?
Troubleshooting Guides
Problem 1: Low or no detectable this compound signal in the presence of biological samples.
-
Possible Cause: Interference from endogenous antioxidants within the biological sample (e.g., cell lysates, tissue homogenates). Biological samples contain high concentrations of antioxidants like glutathione.[1]
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering antioxidants to a level that has a minimal effect on the assay. However, this may also dilute the DAQ to below the detection limit of the assay.[9]
-
Deproteinization: Proteins, particularly those with reactive cysteine residues, can be a source of interference.[1] Deproteinization using methods like perchloric acid precipitation can remove these interfering proteins.
-
Use of Scavenging Agents for Interferents: In some assay formats, it may be possible to selectively inactivate the interfering antioxidant before measuring DAQ. However, this approach is complex and requires careful validation.
-
Control Experiments: Run parallel experiments with known concentrations of antioxidants (e.g., GSH, ascorbic acid) added to a standard DAQ solution to quantify the extent of interference.
-
Problem 2: Inconsistent or highly variable results between replicate samples.
-
Possible Cause: Variable rates of dopamine auto-oxidation and/or variable antioxidant capacity across samples. Dopamine auto-oxidation is sensitive to pH, temperature, and the presence of metal ions.[10]
-
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all samples are processed under identical conditions (pH, temperature, time) to minimize variability in dopamine oxidation.
-
Control for Metal Ions: The presence of transition metals can catalyze dopamine oxidation.[10] Consider the use of a chelating agent like EDTA in your buffers, but be aware that EDTA itself can have antioxidant properties.[11]
-
Measure Total Antioxidant Capacity: Independently measure the total antioxidant capacity of your samples using a suitable assay (e.g., ORAC, ABTS) to determine if variability in antioxidant levels correlates with the variability in your DAQ measurements.[11][12]
-
Experimental Protocols and Data
Table 1: Effect of Glutathione (GSH) on GPx4 Activity in the Presence of this compound (DAQ)
| Treatment Condition | GPx4 Activity (% of Control) |
| Control | 100 ± 6.8 |
| DA alone (150µM) | No significant change |
| Tyrosinase alone | No significant change |
| DAQ (25µM) | ~80% |
| DAQ (50µM) | ~60% |
| DAQ (100µM) | ~40% |
| DAQ (150µM) | ~20% |
| GSH alone (1mM) | No significant change |
| GSH (1mM) + DAQ (150µM) | ~100% (Activity fully restored) |
Data summarized from a study on the effect of DAQ on the mitochondrial antioxidant selenoprotein Glutathione Peroxidase 4 (GPx4).[1] The data demonstrates that GSH can prevent the DAQ-induced loss of GPx4 activity.
Protocol: Generation of this compound for In Vitro Assays
This protocol describes the enzymatic generation of this compound using tyrosinase.
Materials:
-
Dopamine (DA) solution
-
Tyrosinase enzyme solution
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Glutathione (GSH) solution (for quenching the reaction)
Procedure:
-
Prepare a solution of dopamine in the reaction buffer to the desired final concentration (e.g., 0-150 µM).
-
To initiate the conversion of dopamine to this compound, add tyrosinase (e.g., 0.3 U/µL) to the dopamine solution.
-
Allow the reaction to proceed for a specific time at room temperature (e.g., 15 minutes).
-
To stop the reaction and prevent further oxidation, add a quenching agent such as glutathione (e.g., to a final concentration of 1 mM). GSH will react with any remaining DAQ.
-
The resulting solution containing DAQ can then be used in subsequent experiments to assess its effects on proteins or other molecules.
This protocol is adapted from a study investigating the effects of DAQ on Glutathione Peroxidase 4.[1]
Visualizations
Caption: Antioxidant interference in this compound assays.
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Insights on Antioxidant Assays for Biological Samples Based on the Reduction of Copper Complexes—The Importance of Analytical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 50673-96-6 [smolecule.com]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting poor peak resolution for dopamine quinone in HPLC
Welcome to the technical support center for the analysis of dopamine (B1211576) quinone using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) related to achieving optimal peak resolution for this challenging analyte.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of dopamine quinone.
Q1: Why am I seeing poor peak shape (tailing, broadening, or splitting) for my this compound peak?
Poor peak shape for this compound is a common issue and can be attributed to several factors, often related to the inherent reactivity and instability of the analyte, as well as its interaction with the stationary phase.
A1: Potential Causes and Solutions for Poor Peak Shape
-
Analyte Instability: Dopamine is highly susceptible to oxidation, readily converting to this compound, especially at neutral or alkaline pH. This on-column or in-sample degradation can lead to broad or split peaks.
-
Solution: Maintain a low pH of the mobile phase (ideally between pH 2 and 4) to ensure the stability of dopamine and this compound. The addition of antioxidants, such as ascorbic acid or EDTA, to your sample and mobile phase can also help to minimize oxidation.
-
-
Secondary Silanol (B1196071) Interactions: Dopamine, being a basic compound, can interact with residual silanol groups on the surface of C18 columns. This secondary interaction can cause significant peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine group of dopamine.
-
Use End-Capped Columns: Employ a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds. These columns have a reduced number of free silanol groups.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase to mask the residual silanol groups.
-
-
-
Inappropriate Mobile Phase Composition: The choice and concentration of the organic modifier and buffer can significantly impact peak shape.
-
Solution:
-
Optimize Organic Modifier: Acetonitrile (B52724) is a common choice for catecholamine analysis. Vary the percentage of acetonitrile in your mobile phase to achieve the desired retention and peak shape.
-
Buffer Concentration: Use an adequate buffer concentration (typically 20-50 mM) to maintain a stable pH throughout the analysis. Phosphate (B84403) and citrate (B86180) buffers are commonly used for dopamine analysis.
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q2: My this compound peak is not well-resolved from the dopamine peak or other components in my sample. How can I improve the resolution?
Achieving baseline separation between dopamine and its quinone is critical for accurate quantification.
A2: Strategies to Enhance Peak Resolution
-
Mobile Phase Optimization:
-
Adjust pH: Fine-tuning the mobile phase pH can alter the ionization state of dopamine and any interfering compounds, thereby changing their retention times and improving separation.
-
Modify Organic Solvent Ratio: A systematic adjustment of the acetonitrile or methanol (B129727) concentration in the mobile phase can significantly impact the resolution between closely eluting peaks. A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention times and may improve resolution.
-
-
Column Selection:
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) or a longer column will increase the column efficiency and, consequently, the resolution.
-
Stationary Phase Chemistry: While C18 columns are widely used, consider a polar-embedded C18 column or a phenyl-hexyl column, which can offer different selectivity for catecholamines. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also provide unique selectivity.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.
Data Presentation: Impact of HPLC Parameters on Peak Characteristics
The following table summarizes the general effects of key HPLC parameters on the analysis of dopamine and this compound. The exact quantitative impact will depend on the specific column and other experimental conditions.
| Parameter | Change | Effect on Retention Time | Effect on Peak Shape | Effect on Resolution |
| Mobile Phase pH | Decrease (e.g., from 4 to 2.5) | Increase for dopamine | Improves symmetry (reduces tailing) | Can improve or decrease, depending on the pKa of interfering compounds |
| Increase (e.g., from 3 to 5) | Decrease for dopamine | May increase tailing | Can improve or decrease | |
| Organic Modifier % | Increase | Decrease | Generally no major effect unless very high | Decrease |
| (e.g., Acetonitrile) | Decrease | Increase | May lead to broader peaks if retention is excessive | Can improve for closely eluting peaks |
| Buffer Concentration | Increase (within optimal range) | Minimal effect | Can improve peak shape by maintaining stable pH | Minimal effect |
| Decrease (below optimal range) | Minimal effect | Can lead to peak tailing or splitting due to pH shifts | Can decrease due to poor peak shape | |
| Flow Rate | Increase | Decrease | May lead to broader peaks | Decrease |
| Decrease | Increase | Can improve peak sharpness | Can improve | |
| Temperature | Increase | Decrease | Can improve peak shape by reducing mobile phase viscosity | Can improve or decrease |
| Decrease | Increase | May lead to broader peaks | Can improve or decrease | |
| Injection Volume | Increase | Minimal effect | Can lead to peak broadening, fronting, or tailing (overload) | Decrease if overloading occurs |
| Decrease | Minimal effect | Improves peak shape if overload was an issue | Can improve if overload was an issue |
Experimental Protocols
Protocol 1: HPLC-UV Method for Dopamine and this compound
This protocol provides a starting point for the analysis of dopamine and its quinone form using a standard C18 column with UV detection.
1. Materials and Reagents:
-
Dopamine hydrochloride standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
0.22 µm syringe filters
2. Mobile Phase Preparation (pH 2.3):
-
Dissolve potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 50 mM.
-
Adjust the pH of the aqueous solution to 2.3 with phosphoric acid.
-
The mobile phase is 100% of this aqueous buffer. For a gradient, this will be Mobile Phase A, and Mobile Phase B will be acetonitrile.
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 50 mM potassium dihydrogen phosphate, pH 2.3
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Run Time: 10 minutes
4. Sample Preparation:
-
Prepare a stock solution of dopamine hydrochloride in the mobile phase.
-
Allow a portion of the solution to oxidize to generate this compound or use a standard if available.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Dopamine Oxidation Pathway
The following diagram illustrates the oxidation of dopamine to this compound, which can then undergo further reactions. Understanding this pathway is crucial for appreciating the instability of the analyte.
Troubleshooting Workflow for Poor Peak Resolution
This workflow provides a logical sequence of steps to diagnose and resolve issues with poor peak resolution for this compound.
Technical Support Center: Analysis of Dopamine Quinone Adducts by Mass Spectrometry
Welcome to the technical support center for the analysis of dopamine (B1211576) quinone adducts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometry parameters and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are dopamine quinone adducts and why are they important?
Dopamine, a critical neurotransmitter, can be oxidized to form highly reactive dopamine quinones (DA-Q). These quinones can covalently bind to nucleophilic residues on proteins (such as cysteine and lysine) and DNA, forming adducts.[1][2][3] The formation of these adducts can alter protein function and lead to DNA damage, which is implicated in the pathology of neurodegenerative diseases like Parkinson's disease.[2][3]
Q2: Which ionization technique is best for analyzing this compound adducts?
Electrospray ionization (ESI) is the most commonly used technique for the analysis of this compound adducts, typically in positive ion mode.[2] ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the detection of the intact molecular ions of these relatively fragile adducts.
Q3: How can I improve the stability of this compound adducts during sample preparation and analysis?
Dopamine quinones and their adducts are unstable and susceptible to further oxidation and degradation. To improve their stability:
-
Work at a slightly acidic pH: At neutral or alkaline pH, this compound rapidly undergoes intramolecular cyclization. A slightly acidic environment (pH 4-6) can slow this process and favor the formation of intermolecular adducts.[2][3]
-
Use of antioxidants: The addition of antioxidants like ascorbic acid or N-acetylcysteine to your sample collection and preparation solutions can help prevent the oxidation of dopamine.[3]
-
Protect the amino group of dopamine: For in-vitro experiments or standard synthesis, protecting the primary amine of dopamine with a group like tert-butyloxycarbonyl (Boc) can prevent intramolecular cyclization and improve the yield of quinone adducts.[2]
-
Maintain low temperatures: Keep samples on ice or at 4°C throughout the preparation process to minimize degradation. For long-term storage, samples should be kept at -80°C.
Q4: What are the common challenges in the mass spectrometric analysis of these adducts?
Common challenges include:
-
Low abundance: These adducts are often present in very low concentrations in biological samples.
-
Instability: As mentioned, the inherent instability of these molecules can lead to their loss during sample preparation and analysis.
-
Matrix effects: Biological samples are complex, and co-eluting compounds can suppress or enhance the ionization of the target adducts, affecting quantification.
-
Isomeric differentiation: this compound can react at different sites on a molecule, leading to isomers that can be difficult to separate and distinguish by mass spectrometry alone.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity of this compound Adducts
| Possible Cause | Troubleshooting Step |
| Adduct Instability | Ensure sample preparation is performed at low temperatures and under slightly acidic conditions. Consider adding antioxidants to your buffers. |
| Poor Ionization Efficiency | Optimize ESI source parameters. Ensure the mobile phase is compatible with efficient ionization (e.g., contains a low concentration of a proton source like formic acid). |
| Matrix Effects | Improve sample clean-up using solid-phase extraction (SPE). Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard to compensate for ionization suppression. |
| Low Adduct Concentration | Optimize the reaction conditions (e.g., incubation time, pH) for adduct formation in your experimental system. Consider an enrichment step for the adducts if possible. |
| Incorrect MS Parameters | Ensure the mass spectrometer is properly calibrated. Optimize the collision energy for the specific adduct to achieve the most intense fragment ions for selected reaction monitoring (SRM). |
Issue 2: Difficulty Differentiating Between Cysteine and Lysine (B10760008) Adducts
Distinguishing between this compound adducts formed on cysteine and lysine residues can be achieved by careful examination of their MS/MS fragmentation patterns.
-
Cysteine Adducts: Upon collision-induced dissociation (CID), this compound adducts on cysteine residues often exhibit a characteristic neutral loss corresponding to the this compound moiety or fragments thereof. Photodissociation experiments have shown a characteristic mass loss of 184 Da from a dopamine-modified peptide.[4]
-
Lysine Adducts: Adducts on lysine residues are generally more stable. The fragmentation is more likely to occur along the peptide backbone (b and y ions), with the this compound modification remaining attached to the lysine residue. Look for a mass shift in the lysine-containing fragment ions corresponding to the addition of the this compound.
A logical workflow for differentiation is presented below:
Experimental Protocols
Protocol 1: Sample Preparation for this compound-Protein Adducts from Cell Culture
-
Cell Lysis:
-
Wash cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors and an antioxidant such as 100 µM ascorbic acid.
-
Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Precipitation:
-
Collect the supernatant.
-
Add four volumes of ice-cold acetone (B3395972) to the supernatant.
-
Incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and air-dry the protein pellet.
-
-
Protein Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins with trypsin (or another suitable protease) overnight at 37°C.
-
-
Sample Clean-up:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the dried peptides in a mobile phase-compatible solvent (e.g., 2% acetonitrile, 0.1% formic acid in water) for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Method for this compound Adducts
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 2-5%), hold for a few minutes, then ramp up to a higher percentage (e.g., 50-95%) over 15-30 minutes to elute the adducts.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: For initial identification, use full scan mode. For quantification, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
Collision Energy: This needs to be optimized for each specific adduct. Start with a range of collision energies (e.g., 10-40 eV) to find the optimal value for the desired fragmentation.
-
Quantitative Data Summary
The following tables provide typical parameters for the analysis of dopamine and can be used as a starting point for optimizing the analysis of its quinone adducts.
Table 1: Example LC-MS/MS Parameters for Dopamine Analysis [5]
| Parameter | Value |
| LC Column | Zorbax SB-C18 (3.0 x 50 mm, 3.5 µm) |
| Mobile Phase | 50% Formic Acid in Water and Methanol |
| Flow Rate | 5 mL/min |
| Injection Volume | 40 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 1750 V |
| Desolvation Temperature | 375°C |
| SRM Transition (Dopamine) | m/z 154.0 → 137.0 |
| SRM Transition (Internal Standard) | m/z 158.1 → 141.1 |
Table 2: Method Validation Parameters for a Dopamine LC-MS/MS Assay [5]
| Parameter | Result |
| Linearity Range | 20 - 2000 ng/mL |
| Correlation Coefficient (r) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.215 ng/mL |
| Lower Limit of Detection (LLOD) | 0.36 ng/mL |
| Intra-day Precision (RSD%) | < 5.87% |
| Inter-day Precision (RSD%) | < 2.81% |
| Mean Extraction Recovery | > 95.62% |
Visualizations
References
- 1. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 2. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
Technical Support Center: Electrochemical Detection of Dopamine Quinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrochemical detection of dopamine (B1211576) and its oxidized form, dopamine quinone. Our aim is to help you identify and avoid common artifacts to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in the electrochemical detection of this compound?
A1: The primary sources of artifacts include:
-
Interference from Co-existing Species: Biological samples contain other electroactive molecules, such as ascorbic acid (AA) and uric acid (UA), that oxidize at potentials similar to dopamine, leading to overlapping signals.[1][2][3]
-
Electrode Fouling: The oxidation products of dopamine, including this compound, can polymerize on the electrode surface. This process, known as fouling, forms an insulating layer that reduces the electrode's sensitivity and can lead to signal drift.[4][5]
-
Instability of this compound: this compound is a reactive molecule that can undergo subsequent chemical reactions, such as cyclization, which can introduce secondary redox peaks and complicate data interpretation.[6][7][8]
-
Background Signal Drift: In techniques like Fast-Scan Cyclic Voltammetry (FSCV), large, non-faradaic background currents can drift over time due to changes in the electrode-solution interface, which can be mistaken for a change in dopamine concentration.[9][10]
-
pH Shifts: The oxidation potential of dopamine is pH-dependent. Local pH changes near the electrode surface can cause shifts in the peak potential, creating artifacts that may be misinterpreted as concentration changes.[11][12][13]
Q2: How can I distinguish the dopamine signal from that of ascorbic acid (AA) and uric acid (UA)?
A2: Several strategies can be employed:
-
Electrode Modification: Modifying the electrode surface with materials like Nafion (an anionic polymer) can repel negatively charged species like AA and UA while attracting the positively charged dopamine (at physiological pH).[14][15][16][17] Graphene-based modifications can also enhance selectivity.[1][2][18]
-
Voltammetry Technique Selection: Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can offer better resolution between the oxidation peaks of dopamine, AA, and UA compared to standard Cyclic Voltammetry (CV).[2][18]
-
pH Optimization: Adjusting the pH of the supporting electrolyte can help to separate the oxidation potentials.[11][12]
Q3: My signal decreases over repeated measurements. What is causing this and how can I prevent it?
A3: A decreasing signal is a classic sign of electrode fouling.[4] This occurs when dopamine oxidation products polymerize and passivate the electrode surface. To prevent this:
-
Use Anti-Fouling Electrode Coatings: Incorporating materials like polyethylene (B3416737) glycol (PEG) or bovine serum albumin (BSA) into the electrode modification can create a protective layer that resists the adsorption of fouling species.[19]
-
Optimize Voltammetric Waveform (for FSCV): Using a high scan rate and an appropriate switching potential can help to clean the electrode surface during each scan, mitigating the buildup of fouling products.[5]
-
Perform Electrode Cleaning: Between experiments, it is crucial to clean the electrode. This can be done electrochemically or by polishing.
Q4: I am using Fast-Scan Cyclic Voltammetry (FSCV) and see significant background drift. How can I correct for this?
A4: Background drift is a common issue in FSCV. It can be addressed through:
-
Post-Processing Algorithms: Computational methods like Principal Component Analysis (PCA) or Principal Component Regression (PCR) are effective at distinguishing the dopamine signal from background drift and other artifacts like pH shifts.[9][20][21][22]
-
Filtering Techniques: Applying a high-pass filter to the temporal data at each voltage point can remove low-frequency background drift while preserving the faster phasic dopamine signals.[10]
-
Stable Experimental Conditions: Ensuring a stable temperature, flow rate (in flow-cell setups), and allowing the electrode to equilibrate in the medium before recording can minimize drift.
Troubleshooting Guides
Issue 1: Overlapping Peaks of Dopamine, Ascorbic Acid, and Uric Acid
| Symptom | Possible Cause | Suggested Solution |
| A single broad oxidation peak or poorly resolved peaks are observed in the potential range where dopamine, AA, and UA oxidize. | Lack of selectivity of the working electrode. | 1. Modify the electrode with Nafion: A Nafion coating will electrostatically repel the anionic AA and UA. 2. Use a graphene-modified electrode: Graphene-based materials can offer better peak separation.[2][18] 3. Employ DPV or SWV: These techniques provide better resolution than standard CV.[2] |
Issue 2: Signal Attenuation and Unstable Baseline
| Symptom | Possible Cause | Suggested Solution |
| The peak current for dopamine decreases with each successive scan. The baseline may become noisy or drift downwards. | Electrode fouling due to the polymerization of this compound and other oxidation products.[4] | 1. Electrochemical Cleaning: After a set number of measurements, run a cleaning protocol by applying specific potential steps or cycles in a clean electrolyte. 2. Mechanical Polishing: For glassy carbon or metal electrodes, polish the surface with alumina (B75360) slurry to remove the fouling layer. 3. Optimize FSCV Waveform: Increase the switching potential to an oxidative level that helps clean the surface without damaging the electrode. |
Issue 3: Unexpected Redox Peaks
| Symptom | Possible Cause | Suggested Solution |
| Additional peaks appear in the voltammogram, especially at slower scan rates or different pH values. | Follow-up chemical reactions of this compound, such as intramolecular cyclization to form leucodopaminochrome, which has its own redox signature.[6][7][23] | 1. Increase the Scan Rate: At faster scan rates, there is less time for the cyclization reaction to occur, simplifying the voltammogram to primarily show the dopamine/dopamine quinone redox couple. 2. Control the pH: The rate of cyclization is pH-dependent. Conducting experiments at a pH where this reaction is slower can minimize these secondary peaks. Cyclization is observed to begin between pH 5.60 and 5.77.[7][23] |
Issue 4: Shifting Peak Potentials
| Symptom | Possible Cause | Suggested Solution |
| The oxidation potential for dopamine shifts between measurements or during a single experiment. | Local pH changes at the electrode surface. The oxidation of dopamine involves protons, making it sensitive to pH.[11][12][13] | 1. Use a robust buffer solution: Ensure the buffer capacity is sufficient to counteract local pH changes. 2. Utilize PCA for FSCV data: This analysis method can distinguish between current changes due to dopamine concentration and those due to pH shifts by analyzing the entire voltammogram.[9][22] |
Quantitative Data Summary
Table 1: Effect of pH on Dopamine Oxidation Peak Potential.
| pH | Oxidation Peak Potential (V vs. Ag/AgCl) | Reference |
| 5.5 | Shifts to less positive potential as pH increases | [11] |
| 6.0 | Peak current increases with pH up to 7.0 | [13] |
| 6.5 | Good linearity between oxidation peak and pH | [11] |
| 7.0 | Highest peak current observed | [13] |
| 7.5 | Continues to shift to less positive potential | [11] |
| 8.0 | Peak current begins to decrease | [13] |
Table 2: Comparison of Oxidation Potentials for Dopamine (DA), Ascorbic Acid (AA), and Uric Acid (UA) on Different Electrodes.
| Electrode | Analyte | Oxidation Peak Potential (V) | Peak Separation (DA-AA) | Peak Separation (DA-UA) | Reference |
| Bare Glassy Carbon Electrode (GCE) | AA/DA | Overlapping peaks (~0.23 V) | N/A | N/A | [2] |
| UA | ~0.34 V | N/A | ~0.11 V | [2] | |
| PVP-Graphene/GCE | AA | ~0.02 V | 0.212 V | N/A | [2] |
| DA | ~0.23 V | N/A | 0.13 V | [2] | |
| UA | ~0.36 V | N/A | N/A | [2] | |
| AuNPs-β-CD-Gra/GCE | AA | -0.05 V | ~0.25 V | N/A | [18] |
| DA | ~0.20 V | N/A | ~0.15 V | [18] | |
| UA | ~0.35 V | N/A | N/A | [18] | |
| SDS-modified Carbon Paste Electrode | AA | Shifts to more positive potential | 0.272 V | N/A | [24] |
| DA | Shifts to less positive potential | N/A | 0.171 V | [24] | |
| UA | Shifts to more positive potential | N/A | N/A | [24] |
Experimental Protocols
Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection
This protocol outlines the basic parameters for detecting phasic dopamine release.
-
Electrode: A carbon-fiber microelectrode is used as the working electrode, with an Ag/AgCl reference electrode.
-
Waveform Generation:
-
Apply a triangular waveform.
-
Holding Potential: Hold the electrode at -0.4 V between scans. This helps to adsorb the cationic dopamine onto the electrode surface.
-
Potential Ramp: Ramp the potential from -0.4 V to +1.3 V and back to -0.4 V.
-
Scan Rate: Use a scan rate of 400 V/s.
-
Frequency: Repeat the waveform at 10 Hz for sub-second temporal resolution.[20]
-
-
Data Acquisition: Record the current response throughout the voltage scan. The resulting current vs. potential plot is the cyclic voltammogram (CV).
-
Background Subtraction: The large, non-faradaic background current is typically removed by subtracting a pre-stimulation CV from the data. For tonic measurements, more advanced methods are needed (see Troubleshooting).[10]
-
Data Analysis:
-
Calibration: After the experiment, calibrate the electrode using a known concentration of dopamine (e.g., 1 µM) in a flow-injection system to convert the measured current into concentration.
Protocol 2: Preparation of a Nafion-Modified Electrode for Selective Dopamine Detection
This protocol describes a simple method to coat an electrode with Nafion to reduce interference from ascorbic and uric acid.
-
Prepare Nafion Solution: Dilute a stock solution of 5% Nafion in a suitable solvent (e.g., ethanol (B145695) or isopropanol) to a final concentration of 0.5% - 1%.
-
Electrode Pre-treatment: Ensure the surface of the working electrode (e.g., glassy carbon) is clean by polishing it with alumina slurry, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
Coating Application:
-
Dip Coating: Dip the cleaned electrode into the diluted Nafion solution for a controlled period (e.g., 30-60 seconds).
-
Drop Casting: Alternatively, drop a small, known volume (e.g., 5-10 µL) of the Nafion solution onto the electrode surface and allow it to dry.
-
-
Drying/Curing: Let the solvent evaporate completely in a dust-free environment at room temperature or in a low-temperature oven (e.g., 80°C) for about 10-15 minutes to form a stable film. The electrode is now ready for use.
Protocol 3: Electrochemical Cleaning of a Glassy Carbon Electrode
This protocol can be used to regenerate a fouled glassy carbon electrode surface without needing to re-polish it.
-
Prepare Cleaning Solution: Use a simple electrolyte solution, such as 0.1 M phosphate (B84403) buffer solution (PBS) or a dilute acid like 0.5 M H₂SO₄. For more stubborn fouling, a basic solution like 0.1 M NaOH can be effective.[25]
-
Set Up Electrochemical Cell: Place the fouled working electrode, a counter electrode (e.g., platinum wire), and a reference electrode in the cleaning solution.
-
Apply Cleaning Potentials (Pulsed Mode):
-
Set the potentiostat to a pulsed amperometry or cyclic voltammetry mode.
-
Apply a series of potential pulses, alternating between a negative potential (e.g., -0.2 V) and a high positive potential (e.g., +1.2 V).[26]
-
Set the duration for each pulse to 1 second.
-
Run this cleaning cycle for 5-10 minutes.[26]
-
-
Rinse and Stabilize: After the cleaning cycle, thoroughly rinse the electrode with deionized water. Before starting a new experiment, allow the electrode to stabilize in the experimental buffer solution.
Visualizations
Caption: Electrochemical oxidation of dopamine to this compound and subsequent interfering reactions.
Caption: Standard workflow for dopamine detection using Fast-Scan Cyclic Voltammetry (FSCV).
Caption: Logic diagram illustrating selective dopamine detection using a Nafion-modified electrode.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous and sensitive determination of ascorbic acid, dopamine and uric acid via an electrochemical sensor based on PVP-graphene composite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ualr.edu [ualr.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. USF Scholarship: a digital repository @ Gleeson Library | Geschke Center - Creative Activity and Research Day - CARD: The Effects of pH on the Kinetics of the Follow-up Reaction of Dopamine o-quinone [repository.usfca.edu]
- 8. Dopamine oxidation at gold electrodes: mechanism and kinetics near neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Assessing Principal Component Regression Prediction of Neurochemicals Detected with Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A dopamine electrochemical sensor based on a platinum–silver graphene nanocomposite modified electrode - RSC Advances (RSC Publishing) DOI:10.1039/C9RA11056A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of L-ascorbic acid, dopamine and uric acid with gold nanoparticles-β-cyclodextrin-graphene-modified electrode by square wave voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. repository.usfca.edu [repository.usfca.edu]
- 24. researchgate.net [researchgate.net]
- 25. si2.epfl.ch [si2.epfl.ch]
- 26. Electrochemical electrode cleaning - Antec Scientific [antecscientific.com]
improving signal-to-noise ratio for dopamine quinone sensors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dopamine (B1211576) quinone sensors.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio (SNR) in my dopamine quinone sensor measurements?
A low signal-to-noise ratio can stem from several factors, including electrode fouling, baseline drift, and interference from other electroactive species. Electrode fouling occurs when dopamine oxidation products polymerize on the electrode surface, creating an insulating layer that impedes signal detection.[1] Baseline drift can be caused by inadequate sensor equilibration, temperature fluctuations, or changes in buffer composition. Interference from molecules like ascorbic acid (AA) and uric acid (UA) can also obscure the dopamine signal, as they oxidize at similar potentials.
Q2: My baseline is constantly drifting. What steps can I take to stabilize it?
Baseline drift is a common issue that can often be resolved with the following steps:
-
Ensure Proper Equilibration: Allow the sensor to equilibrate in the buffer solution for a sufficient amount of time before starting your experiment. For some systems, an overnight equilibration may be necessary.
-
Use Fresh, Degassed Buffer: Prepare fresh buffer for each experiment and degas it to remove dissolved oxygen, which can contribute to baseline instability.
-
Maintain a Constant Temperature: Use a temperature-controlled environment to minimize fluctuations that can affect the sensor's response.
-
Check for Leaks: In a flow-based system, ensure all connections are secure and there are no leaks, as these can introduce noise and drift.
-
Perform Dummy Injections: Before injecting your sample, perform several injections of the running buffer to help stabilize the system.[2]
Q3: How can I minimize interference from ascorbic acid (AA) and uric acid (UA)?
Several strategies can be employed to mitigate interference from ascorbic acid and uric acid:
-
Electrode Coating: Applying a permselective membrane, such as Nafion, to the electrode surface can help to repel anionic interferents like AA and UA while allowing the cationic dopamine to pass through.[1][3]
-
Optimized Waveforms: In techniques like Fast-Scan Cyclic Voltammetry (FSCV), adjusting the applied waveform can help to distinguish dopamine's electrochemical signature from that of interfering species.[4]
-
Enzymatic Biosensors: Utilizing an enzyme like tyrosinase on the electrode can provide high selectivity for dopamine, as the enzyme specifically catalyzes its oxidation.[5]
-
Background Subtraction Algorithms: Advanced data analysis techniques, such as principal component regression, can help to mathematically separate the dopamine signal from background noise and interference.[6]
Q4: My sensor's sensitivity has decreased significantly after a few measurements. What could be the cause and how can I fix it?
A decrease in sensitivity is a classic sign of electrode fouling.[1] This occurs when the oxidation products of dopamine, primarily dopamine-o-quinone, polymerize and form an insulating layer of polydopamine on the electrode surface. This layer blocks the active sites and hinders electron transfer. To address this, you can try regenerating the electrode surface.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio (SNR)
This guide provides a logical workflow for diagnosing and resolving a poor signal-to-noise ratio.
Issue 2: Electrode Fouling
Electrode fouling is a significant challenge in dopamine sensing. The following table outlines troubleshooting steps for this issue.
| Symptom | Possible Cause | Suggested Solution |
| Decreasing signal intensity over repeated measurements | Polymerization of this compound on the electrode surface | Electrochemical Cleaning: Cycle the electrode potential in a strong acid (e.g., 0.5 M H₂SO₄) for several cycles to oxidatively remove the fouling layer. Mechanical Polishing: For some types of electrodes (e.g., glassy carbon), gentle polishing with alumina (B75360) slurry can restore the surface. Solvent Cleaning: Sonication in a suitable solvent (e.g., ethanol (B145695) or acetone) may help remove adsorbed species. |
| Slowed electrode kinetics (broader peaks in CV) | Formation of an insulating layer on the electrode | Prevention: Use a lower dopamine concentration if possible, or reduce the duration of the experiment. Electrode Modification: Coat the electrode with a protective layer like Nafion to reduce direct contact of dopamine oxidation products with the electrode surface. |
| No response to dopamine | Severe and irreversible fouling | The electrode may need to be replaced. |
Data Presentation
Table 1: Comparison of Dopamine Sensor Performance with Different Electrode Modifications
| Electrode Modification | Linear Range (µM) | Limit of Detection (nM) | Sensitivity (nA/µM) | Reference |
| Bare Carbon Fiber Microelectrode (CFME) | 0.025 - 1 | 11 | 41 ± 2 | [7] |
| Nafion-Coated CFME | 0.02 - 900 | 20 | 90.9 µA mM⁻¹ cm⁻² | [3] |
| PEDOT/GO-Coated CFME (25s electrodeposition) | Not Specified | ~5.5 (50% decrease from bare) | ~360 (880% increase from bare) | [8] |
| Gold Nanoparticles/β-Cyclodextrin/Nafion-Modified Gold Electrode | 0.05 - 280 | 0.6 | 0.886 µA/µM | [9] |
| CuO Nanowire/GCE | 12.4 - 185.2 | 2400 | Not Specified | [10] |
| Samarium Oxide Nanoparticles/rGO | 0.5 - 20 | Not Specified | Not Specified | [11] |
| Cu-TCPP/graphene/GCE | 0.02 - 1000 | 3.6 | Not Specified | [12] |
Signaling Pathways and Experimental Workflows
Dopamine Oxidation and Fouling Pathway at the Electrode Surface
The electrochemical detection of dopamine involves its oxidation to dopamine-o-quinone. This highly reactive species can then undergo further reactions, including polymerization, which leads to electrode fouling.
Experimental Workflow for Fast-Scan Cyclic Voltammetry (FSCV)
This diagram outlines the key steps in performing FSCV for dopamine detection.
References
- 1. Carbon-Fiber Microelectrodes for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hitchhiker's Guide to Voltammetry: Acute and Chronic Electrodes for in Vivo Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective and sensitive electrochemical detection of dopamine using a nafion coated hybrid macroporous gold modified electrode with platinum nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers in electrochemical sensors for neurotransmitter detection: towards measuring neurotransmitters as chemical diagnostics for brain disorders - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00055K [pubs.rsc.org]
- 5. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of graphene oxide-modified carbon-fiber microelectrode for dopamine detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Enhanced dopamine detection sensitivity by PEDOT/graphene oxide coating on in vivo carbon fiber electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine enhances signal-to-noise ratio in cortical-brainstem encoding of aversive stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasensitive and Simple Dopamine Electrochemical Sensor Based on the Synergistic Effect of Cu-TCPP Frameworks and Graphene Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
quenching dopamine quinone reactions for accurate endpoint analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dopamine (B1211576). Accurate endpoint analysis requires careful management of dopamine's inherent instability and its tendency to oxidize into reactive dopamine quinones.
Frequently Asked Questions (FAQs)
Q1: What is dopamine quinone and why is it problematic for my experiments?
Dopamine's catechol structure makes it highly susceptible to oxidation, a process where it loses electrons. This oxidation converts dopamine into this compound (DAQ), a highly reactive electrophile.[1][2] This is problematic for several reasons:
-
Loss of Analyte: The conversion of dopamine to DAQ reduces the concentration of the actual molecule you intend to measure, leading to inaccurate quantification.[3]
-
High Reactivity: DAQ can covalently bind to nucleophilic residues on proteins, such as cysteine, altering their structure and function.[1][4] This can interfere with biological assays and damage cellular components.
-
Polymerization: Dopamine quinones can polymerize to form polydopamine, further complicating the sample matrix and contributing to signal loss.[3][5]
Q2: What causes the oxidation of dopamine to this compound?
Several factors can initiate or accelerate the oxidation of dopamine:
-
Oxygen Exposure: The primary cause is auto-oxidation, a direct reaction with dissolved oxygen in aqueous solutions.[3][6]
-
pH: The reaction is significantly faster at neutral or alkaline pH.[6]
-
Metal Ions: Transition metals, such as copper and iron, can catalyze the oxidation process.[7][8]
-
Light and Temperature: Exposure to light and elevated temperatures can also promote degradation.[6]
-
Enzymatic Activity: Enzymes like tyrosinase or cyclooxygenase can enzymatically oxidize dopamine to this compound.[1][8]
Q3: What does it mean to "quench" a this compound reaction?
In this context, "quenching" refers to stopping or significantly slowing down the oxidation of dopamine to prevent the formation of this compound and its subsequent reactions. This is essential for preserving the integrity of the sample between its collection and the final analytical measurement.[1] Quenching is achieved by adding stabilizing agents that interfere with the oxidation process.
Q4: How do I choose the right quenching/stabilizing agent for my experiment?
The choice of agent depends on your sample matrix and downstream analysis method.
-
For general sample stability: A combination of an antioxidant (like ascorbic acid or glutathione), a chelating agent (EDTA), and acidification (with acetic or perchloric acid) is highly effective for long-term storage.[9]
-
For HPLC-ECD analysis: Acidification with agents like perchloric acid is common.[7] However, be aware that some antioxidants, like ascorbic acid, can be electroactive and may interfere with detection, though this can often be managed by adjusting the detector's voltage.[7]
-
For cell-based assays: Biocompatible antioxidants like glutathione (B108866) (GSH) are preferred as they can prevent dopamine-induced cytotoxicity.[3][4][5]
-
To stop enzymatic reactions: Adding a reducing agent like GSH can effectively quench the reaction by reacting with the newly formed this compound.[1]
Troubleshooting Guides
Problem 1: I am losing my dopamine signal in samples analyzed by HPLC.
-
Possible Cause 1: Sample Degradation Prior to Analysis.
-
Solution: Dopamine is notoriously unstable. Ensure your samples are immediately stabilized after collection. This can be done by adding an antioxidant and/or acidifying the sample to a pH between 4.0 and 5.5.[6][7] For supernatants from cell cultures, add the stabilizing solution to the collection tube before sampling and keep everything on ice.[7]
-
-
Possible Cause 2: Oxidation During Sample Storage.
-
Possible Cause 3: Metal-Induced Oxidation in the HPLC System.
Problem 2: My results show high variability between replicate samples.
-
Possible Cause 1: Inconsistent Sample Handling.
-
Solution: Standardize your entire workflow. Ensure the time between sample collection and stabilization is consistent for all samples. Prepare fresh dopamine solutions for each experiment, as stability can vary even under storage.[6]
-
-
Possible Cause 2: Incomplete Quenching.
-
Solution: Ensure your quenching agent is at a sufficient concentration to stop the reaction effectively. For enzymatic reactions, the quencher should be added rapidly and mixed thoroughly.
-
-
Possible Cause 3: Edge Effects in Plate-Based Assays.
-
Solution: In 96-well plates, wells on the outer edges can experience temperature and humidity gradients, leading to variability. Use a plate sealer to minimize evaporation and consider not using the outermost wells for critical samples.[11]
-
Problem 3: My antioxidant appears to be interfering with my electrochemical detector (ECD).
-
Possible Cause: Co-elution and Electrochemical Activity of the Antioxidant.
-
Solution: Ascorbic acid is a common antioxidant that can be detected by ECD.[7] Optimize your chromatographic method to separate the ascorbic acid peak from the dopamine peak. Alternatively, you can use a non-electroactive antioxidant or rely solely on acidification and chelation for stabilization, provided the samples are analyzed promptly. Some researchers prefer using other acids like perchloric acid specifically to avoid this issue.[7]
-
Quantitative Data Summary
Table 1: Common Quenching & Stabilizing Agents for Dopamine Analysis
| Agent Type | Example Agent | Mechanism of Action | Typical Concentration | Reference |
| Antioxidant | Ascorbic Acid | Reduces this compound back to dopamine; scavenges oxygen. | 90 µg/mL | [9] |
| Antioxidant | Glutathione (GSH) | Reacts with and detoxifies this compound.[4] | 1 mM | [1][12] |
| Antioxidant | Sodium Metabisulfite | Acts as a reducing agent to prevent oxidation. | 0.1% | [7] |
| Chelating Agent | EDTA | Binds metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation. | 100 µg/mL - 200 µM | [7][9] |
| Acidifying Agent | Perchloric Acid | Lowers pH to slow the auto-oxidation rate. | 0.2 N (to reach pH ~2.6) | [7][13] |
| Acidifying Agent | Acetic Acid | Lowers pH to slow the auto-oxidation rate. | 1% | [9] |
| Inert Gas | Nitrogen | Displaces dissolved oxygen from the solvent (nitrogenation). | N/A | [3][5] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Dopamine Solutions for Storage
This protocol describes a method for preparing dopamine solutions that are stabilized against oxidation, based on a combination approach.[9]
-
Prepare the Stabilizing Buffer: Create an aqueous buffer containing 90 µg/mL ascorbic acid, 100 µg/mL EDTA, and 1% acetic acid.
-
Deoxygenate (Optional but Recommended): For maximum stability, purge the stabilizing buffer with nitrogen gas for 15-20 minutes to remove dissolved oxygen.[3]
-
Dissolve Dopamine: Weigh the desired amount of dopamine hydrochloride and dissolve it directly into the deoxygenated stabilizing buffer.
-
Aliquot and Store: Immediately aliquot the solution into light-protected tubes, flush the headspace with nitrogen gas before capping, and store at -80°C.
Protocol 2: Quenching an Enzymatic this compound Reaction
This protocol is adapted from a method used to quench a tyrosinase-catalyzed dopamine oxidation reaction for subsequent analysis.[1]
-
Reaction Setup: Perform the enzymatic reaction (e.g., dopamine with tyrosinase) in your chosen buffer at room temperature.
-
Prepare Quenching Solution: Prepare a stock solution of reduced glutathione (GSH). A 10 mM stock in an appropriate buffer is a useful starting point.
-
Quench the Reaction: To stop the reaction after the desired time (e.g., 15 minutes), add the GSH stock solution to a final concentration of 1 mM. Mix immediately and thoroughly.
-
Stop Further Activity: Place the quenched samples on ice immediately to prepare for downstream analysis, such as SDS-PAGE or activity assays.
Protocol 3: Sample Preparation for HPLC-ECD Analysis
This protocol details a common method for preparing biological samples (e.g., cell culture supernatant, brain homogenates) for dopamine quantification.[7][13]
-
Prepare Deproteinization Solution: Create a solution of 0.2 N perchloric acid containing 200 µM EDTA. Keep this solution ice-cold.
-
Sample Collection: Collect your biological sample (e.g., 100 µL of supernatant). For optimal stability, add the sample directly to a tube containing an appropriate volume of the ice-cold deproteinization solution.
-
Precipitate Proteins: Vortex the mixture and let it sit on ice for at least 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[13]
-
Collect Supernatant: Carefully collect the clear supernatant, which now contains the dopamine, and transfer it to an HPLC vial.
-
Analysis: Inject the sample into the HPLC-ECD system for analysis.
Visualizations
Caption: Dopamine oxidation pathway and points of intervention for quenching agents.
Caption: Experimental workflow for stabilized sample preparation and analysis.
Caption: Troubleshooting decision tree for loss of dopamine signal.
References
- 1. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.unipv.it [iris.unipv.it]
- 9. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding in dopamine quinone-protein interaction studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding during the study of dopamine (B1211576) quinone-protein interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high non-specific binding in dopamine quinone-protein interaction studies?
A1: The primary cause is the high reactivity of dopamine quinones (DAQs). Dopamine can oxidize to form highly electrophilic quinones that readily react with nucleophilic residues on proteins, such as cysteine, lysine, and histidine, forming covalent adducts. This covalent modification is a major contributor to non-specific binding, as DAQs can react with blocking agents and other proteins in the assay system, not just the protein of interest.
Q2: How can I control the formation of dopamine quinones in my experiment?
A2: The formation of dopamine quinones is dependent on pH and the presence of oxidizing agents. Dopamine autoxidation is more rapid at neutral to alkaline pH.[1] To control DAQ formation, consider the following:
-
pH Optimization: Conduct your experiments at a slightly acidic pH (e.g., pH 6.0-6.5) to slow down the rate of dopamine autoxidation.[2][3] However, the optimal pH will also depend on the stability and activity of your protein of interest.
-
Use of Antioxidants: Include antioxidants in your buffers to quench this compound formation. Glutathione (B108866) (GSH), N-acetylcysteine (NAC), and ascorbic acid have been shown to be effective.[4][5][6][7] These agents can scavenge the reactive quinone species.
Q3: Which blocking agent is best for minimizing non-specific binding of dopamine quinones?
A3: Both Bovine Serum Albumin (BSA) and casein are commonly used blocking agents, but they have different properties. Casein has been reported to be superior to BSA in some ELISA applications for reducing background.[8] For studies involving phospho-specific antibodies, BSA is generally preferred as casein is a phosphoprotein. Given that dopamine quinones can react with proteins, the choice of blocking agent may also depend on its susceptibility to modification. While direct comparative studies on the covalent modification of BSA versus casein by dopamine quinones are limited, the goal is to use a blocking agent that effectively coats the surface and minimizes available sites for non-specific interaction. It is recommended to empirically test different blocking agents and concentrations to determine the best option for your specific assay.
Q4: Can I use detergents to reduce non-specific binding in these assays?
A4: Yes, non-ionic detergents like Tween-20 are effective in reducing non-specific binding by blocking hydrophobic interactions. They are commonly added to wash buffers in immunoassays.[3] For Surface Plasmon Resonance (SPR), including a low concentration of a surfactant like Tween-20 in the running buffer can help minimize non-specific binding to the sensor surface.[4][7][9]
Troubleshooting Guides
High Background in ELISA/Immunoassays
| Symptom | Possible Cause | Troubleshooting Steps |
| High background in all wells, including no-antigen controls. | 1. This compound reactivity: DAQs are reacting non-specifically with the plate surface, blocking agents, and/or detection antibodies. | a. Optimize pH: Lower the pH of your incubation buffers to the 6.0-6.5 range to reduce the rate of dopamine autoxidation.[2][3] b. Add Quenching Agents: Include antioxidants such as Glutathione (GSH) or N-acetylcysteine (NAC) in your buffers to scavenge reactive dopamine quinones.[5][7] c. Optimize Blocking: Increase the concentration or incubation time of your blocking buffer (e.g., 1-5% BSA or casein).[3][10] Consider testing different blocking agents. |
| 2. Insufficient Blocking: The blocking agent is not effectively covering all non-specific binding sites on the plate. | a. Increase Blocker Concentration/Time: Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA) and/or extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[10] b. Try Different Blocking Agents: If using BSA, try casein or a commercial blocking buffer, as their effectiveness can be assay-dependent.[8] | |
| 3. Inadequate Washing: Unbound reagents, including dopamine quinones and detection antibodies, are not being sufficiently removed. | a. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5).[3][11] b. Add Detergent: Ensure your wash buffer contains a non-ionic detergent like Tween-20 (typically 0.05-0.1%).[10] c. Increase Soak Time: Allow the wash buffer to soak in the wells for a short period (e.g., 30 seconds) during each wash step.[3] | |
| High background only in wells containing the protein of interest. | Non-specific covalent modification: Dopamine quinones are covalently binding to your protein of interest at sites other than the specific binding site. | a. Control this compound Concentration: Titrate the concentration of dopamine used to generate the quinones to find the lowest concentration that still yields a specific signal. b. Timed Reactions: Limit the incubation time of your protein with dopamine quinones to the minimum required for specific binding to occur. c. Introduce Quenching Agents: After the specific binding incubation period, add a quenching agent like GSH to stop further covalent modification. |
Non-Specific Binding in Surface Plasmon Resonance (SPR)
| Symptom | Possible Cause | Troubleshooting Steps |
| High response on the reference flow cell. | Non-specific binding of the analyte to the sensor surface. | a. Optimize Buffer pH: Adjust the pH of the running buffer to be further from the isoelectric point (pI) of the analyte to reduce electrostatic interactions.[4] b. Increase Salt Concentration: Increase the salt concentration (e.g., NaCl) in the running buffer to reduce electrostatic interactions.[7] c. Add Blocking Agents/Detergents: Include BSA (0.1-1 mg/mL) and/or a non-ionic surfactant like Tween-20 (0.005-0.05%) in the running buffer.[4][7][9] |
| Irreversible binding or incomplete regeneration. | Covalent modification of the ligand by dopamine quinones. | a. Use a Control Surface: Immobilize a control protein on the reference flow cell to assess the extent of covalent modification. b. Introduce Quenching Agents: Co-inject the this compound analyte with an antioxidant like GSH to compete for reactive sites. c. Limit Contact Time: Use a higher flow rate and shorter injection times to minimize the contact time of the this compound with the sensor surface. |
Data Presentation: Comparison of Common Blocking and Quenching Strategies
| Strategy | Agent | Typical Concentration | Mechanism of Action | Advantages | Considerations |
| Blocking | Bovine Serum Albumin (BSA) | 1-5% (w/v) | Adsorbs to unoccupied sites on the surface, preventing non-specific protein binding. | Readily available, relatively inexpensive. Preferred for phospho-specific antibody applications.[12] | Can be a source of contamination with other proteins. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | A mixture of proteins that adsorb to unoccupied surface sites. | Inexpensive and can be very effective at reducing background.[8] | Contains phosphoproteins, which can interfere with phospho-specific antibody detection. May contain biotin, interfering with avidin-biotin systems. | |
| Quenching | Glutathione (GSH) | 1-10 mM | The thiol group of GSH is a strong nucleophile that reacts with and neutralizes electrophilic dopamine quinones.[5][7] | Highly effective at quenching quinone reactivity. Biologically relevant. | Can potentially interfere with disulfide bonds in proteins if used at very high concentrations or for prolonged periods. |
| N-acetylcysteine (NAC) | 1-10 mM | Similar to GSH, the thiol group of NAC scavenges reactive quinones.[6] | Effective quencher. | May have similar considerations as GSH regarding disulfide bonds. | |
| Ascorbic Acid (Vitamin C) | 50-500 µM | Reduces dopamine quinones back to dopamine, preventing covalent modification.[5][6] | Effective reducing agent. | Can be cytotoxic at higher concentrations in cell-based assays.[5] May interfere with redox-sensitive proteins. | |
| Detergents | Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that blocks hydrophobic interactions. | Reduces non-specific binding to surfaces and can help solubilize proteins. | Can disrupt certain protein-protein interactions if used at too high a concentration. |
Experimental Protocols
Protocol 1: In Vitro this compound-Protein Conjugation Assay with Minimized Non-Specific Binding
This protocol describes a general workflow for studying the interaction of a protein with dopamine quinones in a plate-based assay format, with steps to minimize non-specific binding.
Materials:
-
Protein of interest
-
Dopamine hydrochloride
-
Tyrosinase (or other oxidizing agent)
-
96-well microplate (high-binding)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Quenching Solution (e.g., 100 mM Glutathione in Assay Buffer)
-
Detection Antibody (if applicable)
-
Substrate (if applicable)
-
Plate reader
Procedure:
-
Protein Immobilization (if applicable):
-
Coat the wells of a 96-well plate with your protein of interest at an optimized concentration in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Wash the plate three times with Wash Buffer.
-
-
Preparation of Dopamine Quinones:
-
Prepare a fresh solution of dopamine hydrochloride in Assay Buffer.
-
To generate dopamine quinones, add tyrosinase to the dopamine solution immediately before use. The optimal ratio of dopamine to tyrosinase should be determined empirically.
-
-
Binding Reaction:
-
Add the freshly prepared this compound solution to the wells. For solution-phase assays, mix the this compound solution with your protein of interest.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light. This incubation time should be optimized to maximize specific binding while minimizing non-specific modification.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add an equal volume of Quenching Solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer to remove unbound dopamine quinones and other reagents.
-
-
Detection:
-
Proceed with your detection method (e.g., add detection antibody for an ELISA, or measure a direct signal if using a labeled protein).
-
Develop the signal according to your specific assay protocol.
-
-
Data Analysis:
-
Read the plate at the appropriate wavelength.
-
Subtract the signal from control wells (e.g., no protein, no dopamine) to determine the specific binding.
-
Protocol 2: Mass Spectrometry Sample Preparation for Identification of this compound-Protein Adducts
This protocol outlines the basic steps for preparing a protein sample that has been treated with dopamine quinones for analysis by mass spectrometry to identify sites of covalent modification.
Materials:
-
Purified protein of interest
-
Dopamine hydrochloride
-
Tyrosinase
-
Reaction Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.4)
-
Quenching Agent (e.g., Glutathione)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Protein-Dopamine Quinone Reaction:
-
Incubate your purified protein with freshly generated dopamine quinones in the Reaction Buffer.
-
Allow the reaction to proceed for an optimized amount of time.
-
Stop the reaction by adding a quenching agent like glutathione.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with Reaction Buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 desalting spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS.
-
Use database search algorithms with variable modification settings to identify peptides with a mass shift corresponding to the addition of a this compound moiety.
-
Visualizations
Dopamine Oxidation and Protein Modification Pathway
Caption: Dopamine oxidation pathway leading to covalent protein modification and non-specific binding.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Workflow for an in vitro this compound-protein interaction assay with integrated control steps.
Logical Relationship of Troubleshooting High Background
Caption: Troubleshooting logic for addressing high background in this compound interaction studies.
References
- 1. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. arp1.com [arp1.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 6. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 9. nicoyalife.com [nicoyalife.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. novateinbio.com [novateinbio.com]
- 12. Protection against glutathione depletion-associated oxidative neuronal death by neurotransmitters norepinephrine and dopamine: Protein disulfide isomerase as a mechanistic target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Real-Time In Vivo Measurement of Dopamine Quinone
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions regarding the real-time in vivo measurement of dopamine (B1211576) quinone (DAQ).
Troubleshooting Guides
This section addresses specific technical issues that may arise during in vivo experiments targeting DAQ in a question-and-answer format.
| Problem/Issue | Potential Cause(s) | Suggested Solution(s) |
| Why is my electrode signal rapidly decreasing over time? | This is likely due to electrode fouling, where the highly reactive DAQ and its byproducts polymerize on the electrode surface, impeding its function.[1][2][3] | 1. Optimize Waveform: Employ a faster scan rate with Fast-Scan Cyclic Voltammetry (FSCV) to minimize the exposure time of the electrode to reactive species.[4][5] 2. Select Appropriate Electrode Material: Consider using carbon-nanotube-modified electrodes, which have demonstrated increased resistance to fouling compared to traditional carbon-fiber microelectrodes.[6][7][8] 3. Implement Cleaning Protocols: Introduce intermittent electrochemical cleaning pulses during your experiment to strip away adsorbed molecules from the electrode surface. |
| How can I improve a low signal-to-noise ratio for DAQ detection? | The in vivo concentration of DAQ is inherently low, making its signal difficult to distinguish from background electrical noise. | 1. Signal Averaging: Increase the number of voltammetric scans that are averaged together to enhance the signal relative to the noise. 2. Refine Background Subtraction: Utilize advanced background subtraction algorithms to more effectively isolate the faradaic current of DAQ from the much larger background current.[5] 3. Optimize Instrumentation: Adjust the gain and filter settings on your potentiostat to amplify the signal of interest while filtering out noise. |
| What should I do if I suspect interference from other neurochemicals? | Electroactive molecules such as ascorbic acid (AA) and dopamine's metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), can have overlapping oxidation potentials with dopamine (DA) and DAQ.[3] | 1. Use Electrode Coatings: Apply a layer of Nafion, an anionic polymer, to your electrode. This will repel negatively charged interferents like ascorbic acid.[9] 2. Employ Advanced Data Analysis: Use principal component analysis (PCA) to mathematically deconvolve the voltammetric signals of DA and DAQ from those of interfering species.[5][10] |
| How can I reliably distinguish the signal of DAQ from that of DA? | The electrochemical signals for DA and its oxidized form, DAQ, can be very similar and overlap, making differentiation challenging. | 1. Fine-tune the FSCV Waveform: The choice of the potential waveform is critical. An optimized triangular waveform in FSCV can better separate the reduction peak of DAQ from the oxidation peak of DA.[4][11][12] 2. Consider the Chemical Environment: The interconversion between DA and DAQ is influenced by pH. While difficult to control in vivo, being aware of and accounting for potential pH shifts in your experimental model is important for data interpretation. |
| What can be done to address signal instability or baseline drift? | Minor movements of the animal, and thus the electrode, or subtle changes in the brain's microenvironment can cause the baseline signal to drift over the course of an experiment. | 1. Allow for Adequate Stabilization: Let the electrode equilibrate within the brain tissue for a sufficient period (e.g., 30 minutes) before beginning your recordings. 2. Ensure Mechanical Stability: Securely fix the animal's head and the electrode manipulator to minimize movement-related artifacts. 3. Utilize Drift Correction: Apply post-acquisition data processing algorithms designed to correct for baseline drift. |
Quantitative Data Summary
The following table summarizes key performance metrics for different electrode types used in neurotransmitter detection.
| Electrode Type | Key Advantages | Reported Detection Limit | Temporal Resolution | Reference |
| Carbon-Fiber Microelectrode (CFME) | Well-established, good for detecting cations like dopamine. | Down to 1 nM for dopamine. | Sub-second (typically 10 Hz with FSCV).[4][11][13] | [4][11] |
| Carbon Nanotube (CNT) Modified Electrode | Improved sensitivity, faster electron transfer kinetics, and reduced fouling. | Enhanced current density for dopamine compared to CFMEs. | Sub-second, compatible with FSCV. | [6][7][8] |
| Boron-Doped Diamond (BDD) Electrode | Robust, biocompatible, wide potential window, and resistant to fouling. | Not explicitly quantified for DAQ, but noted for high resistance to biological fouling. | Dependent on the voltammetric technique used. | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the real-time in vivo measurement of dopamine quinone?
A1: The primary challenges are rooted in the inherent instability and high reactivity of this compound (DAQ).[2] This reactivity leads to rapid electrode fouling as DAQ and its downstream products polymerize on the electrode surface.[1][2][3] Furthermore, the in vivo concentration of DAQ is typically very low, making its signal difficult to detect amidst background noise and the much larger signal from its precursor, dopamine.
Q2: Which technique is most suitable for real-time in vivo DAQ measurement?
A2: Fast-scan cyclic voltammetry (FSCV) is the most prevalent and effective technique for real-time in vivo detection of DAQ.[4][11] FSCV utilizes a rapid voltage scan (e.g., 400 V/s) at a microelectrode, allowing for sub-second temporal resolution, which is essential for capturing the transient nature of neurotransmitter dynamics.[4][5][13] The technique can be optimized to distinguish the reduction of DAQ from the oxidation of dopamine.[11]
Q3: How can I confirm that the signal I'm observing is indeed from this compound?
A3: Confirmation of the DAQ signal requires a multi-faceted approach. The electrochemical signature, specifically the peak potentials in the cyclic voltammogram, should match those established for DAQ in controlled in vitro calibrations. Pharmacological validation is also crucial; for instance, administration of a dopamine transporter blocker should increase both dopamine and DAQ signals. Finally, advanced analytical methods like principal component regression can help to mathematically isolate the DAQ signal from other confounding signals.[5][10]
Q4: What are the critical factors in selecting and preparing electrodes for DAQ detection?
A4: Carbon-fiber microelectrodes (CFMEs) are the standard for in vivo FSCV due to their small size and biocompatibility.[14][15] For DAQ detection specifically, modifying the electrode surface with carbon nanotubes can enhance sensitivity and mitigate fouling.[6][7][8] Consistent and meticulous fabrication of electrodes is paramount for achieving reproducible results. Some researchers also apply a Nafion coating to repel anionic interferents.[9]
Q5: Are there alternatives to electrochemical methods for in vivo DAQ detection?
A5: While electrochemical techniques like FSCV are the current gold standard, research into alternative methods is ongoing. One such area is the development of fluorescent probes designed to selectively bind to DAQ and report its concentration through changes in fluorescence. However, these optical methods are generally still in the developmental phase and have not yet matched the temporal resolution and widespread application of FSCV for real-time in vivo measurements.
Experimental Protocols
Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) for In Vivo this compound Detection
-
Fabrication of Carbon-Fiber Microelectrodes (CFMEs):
-
A single carbon fiber (typically 7 µm in diameter) is aspirated into a glass capillary.
-
The capillary is then pulled to a fine point using a micropipette puller.
-
The carbon fiber is trimmed to expose a defined length (e.g., 50-150 µm) at the tip.
-
The glass-carbon seal is then made with epoxy to ensure that only the tip of the carbon fiber is electrochemically active.
-
-
Electrode Calibration:
-
Prepare a buffered saline solution with a known concentration of dopamine.
-
Immerse the CFME and a Ag/AgCl reference electrode into the solution.
-
Apply a triangular FSCV waveform (e.g., from -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz) and record the resulting current.[12][16]
-
Generate a calibration curve by plotting the peak oxidation current against a range of dopamine concentrations.
-
-
In Vivo Implantation:
-
Anesthetize the subject animal in accordance with approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy above the brain region of interest (e.g., the striatum).
-
Slowly lower the CFME and the reference electrode to the target coordinates.
-
Allow the electrodes to stabilize in the tissue for at least 30 minutes prior to recording to achieve a stable baseline.
-
-
Data Acquisition and Analysis:
-
Continuously apply the FSCV waveform and record the current.
-
Employ background subtraction by averaging a series of voltammograms collected before a stimulation or behavioral event and subtracting this average from subsequent voltammograms.
-
Identify the oxidation peak for dopamine and the corresponding reduction peak for this compound in the background-subtracted data.
-
Use the calibration factor to convert the measured current into neurotransmitter concentration.
-
Utilize principal component analysis to assist in separating the DAQ signal from pH changes and other interferents.[10]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Fouling of Dopamine and Recovery of Carbon Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbon nanotube-modified microelectrodes for simultaneous detection of dopamine and serotoninin vivo - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time measurement of dopamine fluctuations after cocaine in the brain of behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 12. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbon Nanoelectrodes for the Electrochemical Detection of Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. rsc.org [rsc.org]
strategies to increase the yield of synthetic dopamine quinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of synthetic dopamine (B1211576) quinone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of dopamine quinone.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Rapid Degradation/Cyclization: this compound is highly unstable at neutral or physiological pH and readily undergoes intramolecular cyclization to form aminochrome.[1][2][3] | - Control pH: Perform the reaction at a lower pH (e.g., pH 4-6). The amino group of dopamine is partially protonated at acidic pH, which slows down the intramolecular cyclization.[3][4][5] - Protecting Groups: Use an N-Boc protecting group on the amine of dopamine to block intramolecular cyclization, yielding a more stable N-Boc-dopamine-o-quinone.[4] |
| Inefficient Oxidation: The chosen oxidizing agent or method may not be effectively converting dopamine to this compound. | - Choice of Oxidant: Sodium periodate (B1199274) (NaIO₄) is an effective chemical oxidant for this conversion.[6] Enzymatic oxidation using tyrosinase can also be employed.[4][7] - Metal-Catalyzed Oxidation: The presence of transition metal ions like Fe²⁺/³⁺ or Mn²⁺/³⁺ can facilitate the oxidation of dopamine.[8] | |
| Formation of Polydopamine (Black Precipitate) | High Dopamine Concentration & pH: Autoxidation and subsequent polymerization of dopamine to polydopamine is favored at higher dopamine concentrations and alkaline pH.[9] | - Lower Dopamine Concentration: Use lower initial concentrations of dopamine to disfavor polymerization.[9][10] - Acidic Conditions: Maintain an acidic to slightly acidic pH to minimize autoxidation. |
| Product Instability During Purification | Exposure to Neutral/Alkaline pH: this compound will rapidly degrade if the pH is not controlled during workup and purification. | - Maintain Acidic Buffers: Use acidic buffers throughout the extraction and purification process. - Temperature Control: Keep the reaction and purification steps at low temperatures to reduce the rate of degradation. |
| Side Reactions and Impurities | Reaction with Nucleophiles: The highly electrophilic this compound can react with nucleophiles present in the reaction mixture, such as sulfhydryl groups.[7][11] | - Scavengers: The addition of antioxidants like N-acetylcysteine (NAcCys) or resveratrol (B1683913) can act as scavengers for reactive quinone species, though this may also reduce the yield of the desired product.[3][5] Consider this trade-off based on experimental goals. - Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted side oxidations.[12] |
Frequently Asked Questions (FAQs)
1. What is the primary challenge in synthesizing and isolating this compound?
The main challenge is the inherent instability of this compound.[2] At physiological pH, it rapidly undergoes intramolecular cyclization to form aminochrome, which then polymerizes into neuromelanin.[1][4] This high reactivity makes its isolation and characterization difficult.
2. What are the common methods for oxidizing dopamine to this compound?
Common methods include:
-
Chemical Oxidation: Using oxidizing agents like sodium periodate (NaIO₄) in acidic conditions provides a high yield of dopamine-o-quinone.[6]
-
Enzymatic Oxidation: Enzymes such as tyrosinase can effectively catalyze the oxidation of dopamine.[4][7]
-
Metal-Catalyzed Oxidation: Transition metals like iron can catalyze the oxidation.[13]
-
Autoxidation: Direct reaction with oxygen, which can be accelerated by various factors.[13]
3. How can the stability of synthetic this compound be improved?
Stability can be enhanced by:
-
Maintaining a low pH (acidic conditions): This slows the rate of intramolecular cyclization.[3][4]
-
Using protecting groups: Protecting the amine group with a moiety like N-Boc prevents the cyclization reaction.[4]
4. What is the visual indicator of this compound formation and its subsequent reactions?
The initial oxidation of dopamine to this compound may not have a dramatic color change. However, the subsequent formation of polydopamine through polymerization is indicated by the appearance of a dark brown or black precipitate.[12]
5. Are there any safety precautions to consider when working with this compound?
Dopamine quinones are reactive electrophiles that can covalently modify proteins, particularly at cysteine residues.[7][14] This reactivity is the basis of its potential cytotoxicity.[11][15] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Chemical Synthesis of Dopamine-o-Quinone using Sodium Periodate
This protocol is adapted from a method described for the synthesis of polydopamine-like coatings, where the initial step is the efficient conversion of dopamine to dopamine-o-quinone.[6]
Materials:
-
Dopamine hydrochloride
-
Sodium periodate (NaIO₄)
-
0.1 M Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of 40 mM dopamine hydrochloride in 0.1 M HCl.
-
Prepare a separate stock solution of 40 mM NaIO₄ in 0.1 M HCl.
-
Mix equal volumes of the dopamine and NaIO₄ stock solutions.
-
Allow the reaction to proceed for 5 minutes at room temperature. This acidic condition ensures a high yield of dopamine-o-quinone while minimizing cyclization.[6]
-
The resulting 20 mM dopamine-o-quinone solution can then be diluted in the desired buffer (e.g., PBS) for further experiments.[6]
Protocol 2: Enzymatic Synthesis of this compound using Tyrosinase
This protocol is based on methodologies used to study the interaction of this compound with DNA and proteins.[4][7]
Materials:
-
Dopamine
-
Mushroom tyrosinase
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.0)
-
Acetone
Procedure:
-
Prepare a stock solution of dopamine in acetone.
-
Prepare a reaction mixture containing 3 mM calf thymus DNA (if studying DNA adducts) in 0.1 M sodium acetate buffer, pH 5.0. The slightly acidic pH helps to stabilize the this compound.[3][4]
-
Add the dopamine stock solution to the reaction mixture to a final concentration of 87 µM.
-
Initiate the reaction by adding mushroom tyrosinase (e.g., 1 mg with ~3,660 units).
-
Incubate the reaction at 37 °C for the desired time (e.g., up to 10 hours for adduct studies).[4]
-
The progress of the reaction can be monitored using appropriate analytical techniques such as HPLC.
Visualizations
Caption: Synthetic pathway and competing degradation reactions of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dopamine-derived Quinones Affect the Structure of the Redox Sensor DJ-1 through Modifications at Cys-106 and Cys-53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Biological Oxidation of Dopamine to 6-Hydroxydopamine p-Quinone in a Sequential Two-Step Process: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chemistry of Polydopamine Film Formation: The Amine-Quinone Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine - Wikipedia [en.wikipedia.org]
- 14. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Metal-Catalyzed Oxidation of Dopamine in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the metal-catalyzed oxidation of dopamine (B1211576) in your experiments, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments involving dopamine.
Problem: My dopamine solution turns a pink, brown, or black color shortly after preparation.
-
Cause: This color change is a visual indicator of dopamine oxidation and the formation of polydopamine.[1] This process is accelerated by neutral or alkaline pH, the presence of dissolved oxygen, and catalysis by trace metal ions.[1][2]
-
Solution:
-
pH Control: Prepare and maintain your dopamine solutions in an acidic buffer (pH 4.0-5.5).[2] Dopamine is significantly more stable at acidic pH as it slows the rate-limiting cyclization step of autoxidation.[3][4]
-
Use High-Purity Reagents: Utilize metal-free water and high-purity salts to prepare your buffers and solutions to minimize trace metal contamination.[5] Common contaminants include iron, copper, and manganese.[6][7][8]
-
Work Quickly and on Ice: Prepare dopamine solutions fresh before each experiment and keep them on ice and protected from light to slow down the oxidation process.[9]
-
Problem: I'm observing high variability and poor reproducibility in my experimental results.
-
Cause: Inconsistent levels of dopamine oxidation between experiments can lead to significant variability. The concentration of active dopamine may be lower than calculated, and the presence of oxidation byproducts like dopamine quinones can interfere with biological systems, leading to artifacts.[2]
-
Solution:
-
Implement Chelating Agents: Add a chelating agent such as EDTA or DTPA to your buffers to sequester catalytic metal ions.[10][11][12]
-
Incorporate Antioxidants: The use of antioxidants like ascorbic acid or glutathione (B108866) (GSH) can effectively prevent dopamine oxidation.[1][10] However, be mindful of their potential interactions with your experimental system.
-
Standardize Solution Preparation: Follow a consistent, standardized protocol for preparing your dopamine solutions for every experiment. This includes using the same reagents, pH, and storage conditions.[2]
-
Problem: My cell cultures show unexpected toxicity after treatment with dopamine.
-
Cause: Dopamine oxidation products, such as dopamine quinones and reactive oxygen species (ROS), are known to be cytotoxic.[1][13] This can lead to apoptosis and necrosis in cell cultures, confounding your experimental results.[1]
-
Solution:
-
Use a Cytocompatible Antioxidant: Glutathione (GSH) is an effective antioxidant for preventing dopamine oxidation and has been shown to improve the viability of cells in culture.[1][13]
-
Nitrogenation/Deoxygenation: For highly sensitive experiments, deoxygenating your solutions by bubbling with nitrogen gas can significantly reduce the rate of dopamine autoxidation.[1]
-
Control Experiments: Always include control groups to assess the baseline toxicity of your vehicle and any additives (e.g., antioxidants, chelators) in the absence of dopamine.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metal-catalyzed dopamine oxidation?
Dopamine oxidation is a complex process that can be initiated by one- or two-electron oxidation.[7] Metal ions, particularly redox-active metals like iron (Fe³⁺) and copper (Cu²⁺), can catalyze this process.[8][14][15] The metal ion can accept an electron from dopamine, forming a semiquinone radical. This radical can then be further oxidized to dopamine-o-quinone, a highly reactive molecule that can undergo cyclization to form aminochrome (B613825) and eventually polymerize into polydopamine.[7] This process also generates reactive oxygen species (ROS), contributing to oxidative stress.[8]
Q2: At what pH is dopamine most stable?
Dopamine is most stable in acidic conditions, typically at a pH between 4.0 and 5.5.[2] As the pH increases towards neutral and alkaline, the rate of autoxidation significantly increases.[3][4] In acidic environments, the cyclization of dopamine-o-quinone, a key step in the formation of polydopamine, is the rate-limiting step.[3]
Q3: What are the common sources of metal ion contamination in experiments?
Trace metal ions can be introduced from various sources, including:
-
Water: Even high-purity water systems can have trace amounts of metal contaminants.
-
Reagents: Salts and buffers, unless specifically certified as metal-free, can contain significant levels of metal impurities.[5][16]
-
Glassware and Equipment: Improperly cleaned glassware or the use of metal spatulas can introduce metal ions.
Q4: How do chelating agents like EDTA and DTPA work to prevent dopamine oxidation?
Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively "sequestering" it.[12] Diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA) are powerful chelating agents that bind to metal ions like Fe³⁺ and Cu²⁺ with high affinity.[12][17] By binding to these catalytic metal ions, they prevent them from participating in the redox reactions that initiate dopamine oxidation.[10][11]
Q5: Can I use antioxidants instead of chelating agents?
Yes, antioxidants are another effective strategy. Ascorbic acid and glutathione (GSH) can directly reduce the oxidized forms of dopamine and scavenge reactive oxygen species, thereby inhibiting the oxidation cascade.[1] The choice between a chelator and an antioxidant may depend on the specific experimental system, as antioxidants can sometimes interfere with biological assays.[18] In some cases, a combination of both may be beneficial.
Data Presentation
Table 1: Recommended Concentrations of Chelating Agents and Antioxidants
| Compound | Recommended Concentration | Notes |
| EDTA | 0.1 - 1 mM | Effective at sequestering a broad range of divalent and trivalent metal ions.[10][11] |
| DTPA | 0.1 - 1 mM | Has a very high affinity for metal ions and is a potent inhibitor of metal-catalyzed oxidation.[19] |
| Ascorbic Acid | 0.01% - 0.1% (w/v) | A common and effective antioxidant, but can be cytotoxic at higher concentrations.[1][9] |
| Glutathione (GSH) | 10 - 20 mM | Highly cytocompatible and effective at preventing dopamine-related cytotoxicity.[1][13] |
Table 2: pH-Dependent Stability of Dopamine
| pH Range | Stability | Predominant Reaction Pathway |
| < 6.0 | High | Hydroxylation branch of o-dopaminequinone can operate.[20] |
| 6.0 - 7.0 | Moderate | Cyclization branch of o-dopaminequinone is significant.[20] |
| > 7.0 | Low | Rapid autoxidation and cyclization.[3][4] |
Experimental Protocols
Protocol 1: Preparation of Metal-Free Dopamine Stock Solution
-
Reagent Preparation:
-
Use commercially available metal-free water (e.g., ICP-MS grade) for all solutions.
-
Use high-purity, "low-metal" or "trace metal-free" grade salts for buffers.
-
Prepare a 0.5 M stock solution of EDTA or DTPA in metal-free water. Adjust the pH to ~8.0 with NaOH to fully dissolve the EDTA/DTPA, then readjust to the desired final buffer pH.
-
-
Buffer Preparation:
-
Prepare your desired acidic buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).
-
Add the EDTA or DTPA stock solution to the buffer to achieve a final concentration of 0.1 mM.
-
-
Dopamine Stock Solution Preparation:
-
Weigh out dopamine hydrochloride powder using a non-metallic spatula.
-
Dissolve the dopamine in the metal-free, chelated acidic buffer to the desired stock concentration (e.g., 10 mM).
-
Prepare the solution on ice and protect it from light by wrapping the container in aluminum foil.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if for use in cell culture.
-
Aliquot the stock solution into small volumes in metal-free tubes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Using Antioxidants in Dopamine Experiments
-
Antioxidant Stock Preparation:
-
Prepare a fresh, concentrated stock solution of ascorbic acid or glutathione (GSH) in metal-free water immediately before the experiment.
-
For GSH, ensure the solution is pH-neutralized if necessary for your application.
-
-
Dopamine Solution Preparation with Antioxidant:
-
Prepare your dopamine solution in the appropriate buffer as described in Protocol 1.
-
Just before use, add the antioxidant stock solution to the dopamine solution to the desired final concentration (see Table 1).
-
-
Important Considerations:
Visualizations
Caption: Metal-catalyzed oxidation pathway of dopamine.
Caption: Workflow for preparing stable dopamine solutions.
Caption: Sequestration of metal ions by a chelating agent.
References
- 1. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Dopamine Autoxidation Is Controlled by Acidic pH [frontiersin.org]
- 4. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.teledynelabs.com [info.teledynelabs.com]
- 6. Iron- and manganese-catalyzed autoxidation of dopamine in the presence of L-cysteine: possible insights into iron- and manganese-mediated dopaminergic neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-catalyzed oxidation of protein-bound dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manganese neurotoxicity: effects of varying oxygen tension and EDTA on dopamine auto-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Cu(II)-catalyzed oxidation of dopamine in aqueous solutions: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the Fe(III)-Catalyzed Dopamine Oxidation by ATP and Its Relevance to Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Examples of Common Laboratory Chemicals and their Hazard Class [orf.od.nih.gov]
- 17. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]
- 18. Mechanisms of dopamine and dobutamine interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of pH on the oxidation pathway of dopamine catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ascorbic acid does not necessarily interfere with the electrochemical detection of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
addressing the instability of dopamine quinone during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the instability of dopamine (B1211576) quinone during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is dopamine quinone and why is it so unstable?
This compound (DAQ) is the oxidized form of dopamine. The catechol group of dopamine is highly susceptible to oxidation, either through enzymatic action or auto-oxidation, which is accelerated by oxygen, light, alkaline pH, and the presence of metal ions[1][2][3]. DAQ is an electrophilic molecule, meaning it is highly reactive. This reactivity leads to its instability, as it rapidly undergoes further reactions.[4] It can cyclize to form aminochrome (B613825) or react with nucleophiles, such as the sulfhydryl groups on cysteine residues within proteins and antioxidants like glutathione (B108866).[5][6][7] This high reactivity makes it challenging to handle and accurately measure in experimental samples.
Q2: My this compound signal is weak or absent. What are the most common causes?
The most common causes for a low or undetectable this compound signal are related to its rapid degradation during sample collection, preparation, and storage. Key factors include:
-
Inappropriate pH: Dopamine is more stable in acidic environments; it rapidly oxidizes in neutral or alkaline solutions.[1][2]
-
Oxidation: Exposure to atmospheric oxygen can lead to rapid auto-oxidation.[1][2]
-
Inadequate Antioxidants: Without sufficient stabilizing agents, this compound will be quickly scavenged or will degrade.
-
Time Delay: The time between sample collection and analysis is critical. Dopamine can degrade completely within hours in certain solutions if not properly stabilized.[3]
-
Storage Temperature: While lower temperatures improve stability, freezing at -80°C alone may not be sufficient to prevent degradation in suboptimal buffer conditions.[3]
Q3: What are the best practices for preserving dopamine and this compound in samples immediately after collection?
To minimize degradation, samples should be immediately processed in a pre-prepared, chilled stabilization buffer. The most effective strategies involve a combination of acidification and the addition of antioxidants. A common approach is to homogenize tissue samples in cold 0.1 M perchloric acid.[5] For liquid samples like microdialysates, preservatives such as EDTA (to chelate metal ions) and sodium metabisulfite (B1197395) (an antioxidant) can be added.[8] It is crucial to minimize the time the sample is exposed to air and room temperature.
Q4: Can derivatization help stabilize this compound for analysis?
Yes, derivatization is a powerful strategy to improve stability and enhance detection, particularly for LC-MS/MS analysis. By reacting the unstable quinone or its parent molecule with a derivatizing agent, a more stable, readily detectable product is formed. Reagents like phthalylglycyl chloride have been used to derivatize catecholamines, with the resulting derivatives showing stability for up to 24 hours at 5°C.[9] This approach not only stabilizes the analyte but can also improve its chromatographic properties and ionization efficiency in the mass spectrometer.[10]
Dopamine Oxidation & Stabilization Pathway
Caption: Oxidation of dopamine and pathways for its degradation or stabilization.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| No or Low Analyte Signal | Sample Degradation: this compound degraded before or during sample preparation. | 1. Verify pH: Ensure collection/homogenization buffer is acidic (e.g., 0.1 M perchloric acid).[5] 2. Add Antioxidants: Include a cocktail of antioxidants like glutathione (GSH), ascorbic acid, or sodium metabisulfite in your collection buffer.[5][8][11] 3. Work Quickly & On Ice: Minimize time between collection and freezing/analysis. Perform all preparation steps on ice. |
| Inefficient Extraction | Review your sample homogenization and protein precipitation procedures. Ensure complete cell lysis. | |
| Instrumental Issues | Confirm the sensitivity and calibration of your analytical instrument (e.g., HPLC-ECD, LC-MS/MS). Run a freshly prepared standard. | |
| High Variability Between Replicates | Inconsistent Timing: Variable delays in sample processing. | Standardize the workflow for all samples, ensuring each is processed for the same duration and under the same conditions. |
| Oxygen Exposure: Inconsistent exposure to air during preparation. | Consider preparing samples under a nitrogen atmosphere to minimize oxidation, especially for long-term storage.[11] | |
| Precipitate Formation: Black or dark particulates forming in the sample. | This indicates significant dopamine oxidation and polymerization to polydopamine.[2][11] The sample is likely unusable. Re-evaluate and optimize the stabilization protocol (see "No or Low Analyte Signal"). | |
| "Hook Effect" in Immunoassays (e.g., ELISA) | High Analyte Concentration: Excess antigen can lead to a decrease in signal, creating a "hook." | Dilute your samples across a wider range to ensure you are measuring within the linear dynamic range of the assay. |
| Poor Chromatographic Peak Shape | Analyte Instability On-Column: Degradation during the analytical run. | 1. Mobile Phase pH: Ensure the mobile phase is sufficiently acidic to maintain analyte stability. 2. Derivatization: Use a derivatization method to create a more stable compound for analysis.[9] |
Quantitative Impact of Stabilizing Agents
The choice of collection and storage solution has a significant impact on dopamine stability.
| Solution / Condition | Dopamine Stability / Oxidation Rate | Reference |
| Artificial Cerebrospinal Fluid (aCSF) | Almost complete degradation within 36 hours at room temperature. | [3] |
| Ringer's Solution | Stable for at least 36 hours at room temperature. | [3] |
| Milli-Q Water | Stable for at least 36 hours at room temperature. | [3] |
| PBS (Phosphate-Buffered Saline) | ~74% oxidized after 12 hours. | [11] |
| Cell Culture Media | ~93% oxidized after 12 hours. | [11] |
| PBS + Glutathione (GSH) | Addition of GSH significantly reduces the rate of oxidation. | [11] |
| PBS + Nitrogenation | Removing oxygen via nitrogenation effectively prevents oxidation. | [11] |
Experimental Protocols
Protocol 1: Stabilizing Dopamine in Tissue Homogenates
This protocol is designed to preserve dopamine and its metabolites by combining acidification and antioxidants during tissue processing.
-
Prepare Stabilization Buffer: Create a solution of 0.1 M perchloric acid containing 0.2 mM sodium bisulfite, 1 mM dithiothreitol (B142953) (DTT), and 1 mM ascorbic acid. Prepare this buffer fresh and keep it on ice.[5]
-
Sample Collection: Rapidly dissect the brain region or tissue of interest on an ice-cold surface.
-
Homogenization: Immediately place the weighed tissue into a pre-chilled tube containing an appropriate volume of the ice-cold Stabilization Buffer (e.g., 1 ml for ~25 mg of tissue).[5]
-
Process: Homogenize the tissue thoroughly using a sonicator or mechanical homogenizer, ensuring the sample remains cold throughout the process.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 30,000 x g for 20 minutes at 4°C) to pellet proteins and cellular debris.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the stabilized analytes.
-
Storage: For immediate analysis, place the supernatant in an autosampler vial. For longer-term storage, flash-freeze the supernatant in liquid nitrogen and store it at -80°C.[5]
Sample Preparation Workflow
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A functionalized hydroxythis compound links thiol modification to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine Testing Research In Rat Or Mice Elisa Kit [rmdiagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the sensitivity of dopamine quinone detection in biological fluids
Welcome to the technical support center for the sensitive detection of dopamine (B1211576) quinone in biological fluids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting dopamine quinone (DAQ) in biological fluids?
A1: The most common methods for DAQ detection include electrochemical techniques, fluorescence spectroscopy, and mass spectrometry.[1][2][3] Electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are popular due to their high accuracy, rapid response, and low cost.[4][5] Fluorescence-based methods, often utilizing carbon dots (CDs), offer high sensitivity.[2][6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides high specificity and is well-suited for identifying protein adducts and characterizing oxidative pathways.[3][7]
Q2: Why is the detection of this compound in biological samples challenging?
A2: Detecting this compound is challenging for several reasons. DAQ is a highly reactive and unstable molecule with a short lifetime, rapidly undergoing intramolecular conversion or reacting with other molecules.[8] In biological fluids, its concentration is typically very low. Furthermore, biological samples contain numerous interfering compounds, such as ascorbic acid (AA) and uric acid (UA), which can co-exist at higher concentrations and interfere with detection.[1][9]
Q3: How can the stability of dopamine and its quinone form be maintained during sample preparation?
A3: To prevent the rapid oxidation of dopamine, several strategies can be employed. The use of antioxidants like glutathione (B108866) (GSH) or ascorbic acid can significantly increase stability.[10] Another effective method is nitrogenation of the sample solutions.[10] For sample preparation, techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to separate and concentrate the analytes while removing interferences.[11] It is also crucial to control the pH, as dopamine's oxidation to this compound is pH-dependent, often favored under alkaline conditions for certain detection methods.[12]
Q4: What are the most common interfering substances in biological fluids, and how can their effects be mitigated?
A4: In biological fluids like urine and plasma, common interfering species include ascorbic acid (AA), uric acid (UA), acetaminophen (B1664979) (AC), and Levodopa (L-DOPA).[9] These substances can have oxidation potentials close to that of dopamine, leading to overlapping signals in electrochemical detection. Mitigation strategies include the use of chemically modified electrodes or permselective polymeric membranes to enhance selectivity.[4] Differential pulse voltammetry (DPV) is also effective at canceling background current and improving the signal-to-noise ratio for more selective detection.[9] For mass spectrometry, sample preparation methods like solid-phase extraction are crucial for removing interfering matrix components.[13]
Troubleshooting Guides
Issue 1: Low Sensitivity or No Signal in Electrochemical Detection
| Potential Cause | Troubleshooting Steps |
| Electrode Fouling | The surface of the working electrode can become passivated by the formation of a polymeric film from dopamine oxidation products.[1] Solution: Gently polish the electrode surface with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water. Ensure the electrode is properly cleaned between measurements. |
| Suboptimal pH | The electrochemical response of dopamine is highly pH-dependent.[14] Solution: Optimize the pH of the supporting electrolyte. A pH of around 7.0 to 7.4 is often used to mimic physiological conditions, but the optimal pH for signal enhancement may vary.[4][5] For some modified electrodes, a more acidic pH of 5.0 has been shown to be optimal.[14] |
| Insufficient Electrode Modification | The sensitivity of bare electrodes is often low. Solution: Modify the electrode with nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles (e.g., gold) to increase the specific surface area and enhance electrocatalytic properties.[15] Conducting polymers can also be used to improve charge transfer.[15] |
| Low Analyte Concentration | This compound levels in the sample may be below the limit of detection (LOD) of the system. Solution: Employ a pre-concentration step. For DPV, this can involve polarizing the working electrode at a negative potential for a set time to accumulate the cationic dopamine on the sensor surface before measurement.[4] |
Issue 2: High Background Noise or Poor Selectivity in Fluorescence Detection
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Sample Matrix | Biological fluids like serum and urine contain endogenous fluorescent molecules that can interfere with the measurement. Solution: Dilute the sample with a suitable buffer (e.g., PBS) to reduce matrix effects.[4] Perform a blank measurement of the matrix without the fluorescent probe to subtract the background signal. |
| Incorrect pH for Quenching Mechanism | The fluorescence quenching of carbon dots by this compound is pH-dependent. The transformation of dopamine to its quinone form is often facilitated under alkaline conditions (e.g., pH 8.0).[12] Solution: Optimize the pH of the reaction buffer to ensure efficient quinone formation and subsequent fluorescence quenching.[12] |
| Probe Instability | The fluorescent probe (e.g., carbon dots) may degrade or aggregate over time. Solution: Prepare fresh probe solutions for each experiment. Characterize the stability of the probe under your experimental conditions (temperature, buffer). |
Issue 3: Poor Reproducibility in Mass Spectrometry Analysis
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in extraction efficiency or matrix effects can lead to inconsistent results.[11][13] Solution: Use an internal standard (e.g., a deuterated version of the analyte) to account for variations in sample processing and instrument response.[16] Ensure sample preparation steps like liquid-liquid or solid-phase extraction are standardized and validated. |
| Analyte Instability | Dopamine and its quinones are prone to degradation.[10] Solution: Minimize sample handling time and keep samples on ice or at -80°C for long-term storage.[17] Use stabilizing agents in the collection buffer if necessary. |
| Matrix Effects | Components in the biological matrix can suppress or enhance the ionization of the target analyte in the MS source.[13] Solution: Perform a matrix effect study by comparing the analyte signal in a pure solvent versus the post-extraction sample matrix. If significant effects are observed, improve the sample cleanup procedure or use a more robust ionization method. Diluting the sample can also help mitigate these effects.[4] |
Quantitative Data on Detection Methods
The sensitivity of this compound detection varies significantly depending on the method and specific modifications used. The tables below summarize the performance of various techniques reported in the literature.
Table 1: Performance of Electrochemical Sensors for Dopamine Detection
| Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) | Sensitivity | Reference |
| Graphene Oxide & Polypyrrole | - | 1 - 150 | 0.02 µM | - | [15] |
| rGO & Gold Nanoparticles | - | 0.1 - 100 | 0.098 µM | - | [15] |
| TiNCs/Gm-Cufoil | DPV | 10 - 90 | - | 0.14 µAµM⁻¹cm⁻² | [18] |
| TiNCs/Gm-Cufoil | DPV | 100 - 400 | - | 0.095 µAµM⁻¹cm⁻² | [18] |
| Au@SiO₂-APTES/GCE | DPV | 0.047 - 0.1 & 0.125 - 0.875 | 1.4 x 10⁻⁸ M (14 nM) | - | [4] |
| GOQDs-8/GCE | DPV | 0.1 - 100 | - | - | [9] |
| CuO:Mn/SPE | SWV | 0.1 - 1 | 30.3 nM | 1.09 A/M | [14] |
| CuO:Mn/SPE | SWV | 1 - 100 | 30.3 nM | 0.14 A/M | [14] |
Table 2: Performance of Fluorescence-Based Sensors for Dopamine Detection
| Probe | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Carbon Dots (CDs) | Fluorescence Quenching | 5 nM - 0.4 mM | 1 nM | [2][6] |
| Carbon Quantum Dots (C-dots) | Fluorescence Quenching | 0.3 - 100 µM | 93 nM | [12] |
| Near-Infrared Fluorescence | nIRF of o-quinones | - | 39 pmol | [19] |
Experimental Protocols
Protocol 1: Electrochemical Detection using Differential Pulse Voltammetry (DPV)
This protocol is a general guideline for detecting dopamine using a modified glassy carbon electrode (GCE).
-
Electrode Preparation:
-
Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized water and sonicate in a 1:1 solution of ethanol and water for 2 minutes.
-
Apply the modifying nanomaterial (e.g., Au@SiO₂-APTES composite) to the electrode surface and allow it to dry.[4]
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell containing the modified GCE as the working electrode, an Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.[5]
-
Use a phosphate (B84403) buffer solution (PBS, 0.1 M, pH 7.0) as the supporting electrolyte.[4]
-
-
Pre-concentration Step:
-
Immerse the electrodes in the sample solution.
-
Apply a potential of -0.2 V for 5 minutes to pre-concentrate the cationic dopamine onto the sensor surface.[4]
-
-
DPV Measurement:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak current versus a series of standard dopamine concentrations.
-
Determine the concentration of dopamine in the unknown sample from the calibration curve.
-
Protocol 2: Fluorescence Detection using Carbon Dots (CDs)
This protocol describes the detection of dopamine based on the fluorescence quenching of CDs.
-
Sample Preparation:
-
Fluorescence Measurement:
-
In a cuvette, mix the CD solution with the buffer.
-
Record the initial fluorescence intensity (F₀) at the maximum emission wavelength.
-
Add a specific volume of the dopamine standard or prepared biological sample to the cuvette.
-
Incubate for a short period (e.g., 5 minutes) to allow the dopamine to oxidize to this compound and quench the CD fluorescence.
-
Record the final fluorescence intensity (F).
-
-
Data Analysis:
-
Calculate the fluorescence quenching efficiency using the formula: (F₀ - F) / F₀.
-
Create a calibration curve by plotting the quenching efficiency against the dopamine concentration.
-
Determine the dopamine concentration in the unknown sample using this curve.
-
Visualizations
References
- 1. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies of Dopamine Oxidation Process by Atmospheric Pressure Glow Discharge Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sensitive detection of dopamine and quinone drugs based on the quenching of the fluorescence of carbon dots [agris.fao.org]
- 7. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 8. A functionalized hydroxythis compound links thiol modification to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical Detection of Dopamine with Graphene Oxide Carbon Dots Modified Electrodes | MDPI [mdpi.com]
- 10. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Determination of Dopamine in Pharmaceuticals and Human Urine Using Carbon Quantum Dots as a Fluorescent Probe [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Electrochemical Detection of Dopamine: Novel Thin-Film Ti-Nanocolumnar Arrays/Graphene Monolayer-Cufoil Electrodes | MDPI [mdpi.com]
- 19. Detection of Free and Protein-Bound ortho-Quinones by Near-Infrared Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Antibody Specificity for Dopamine Quinone Adducts
Welcome to the technical support center for researchers working with dopamine (B1211576) quinone (DAQ) adducts. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you validate antibody specificity and achieve reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are dopamine quinone (DAQ) adducts and why are they important?
Dopamine (DA), a critical neurotransmitter, can oxidize to form a highly reactive molecule called this compound (DAQ).[1][2] This quinone readily forms covalent bonds with nucleophilic amino acid residues on proteins, particularly cysteine.[1][2][3] These modifications, known as DAQ adducts, can alter a protein's structure and function, potentially leading to cellular damage and contributing to the pathology of neurodegenerative diseases like Parkinson's disease.[1][4]
Q2: Why is validating the specificity of an antibody for DAQ adducts so critical?
Antibody validation is crucial to avoid misleading results.[5][6] For DAQ adducts, an antibody must be highly specific for the protein-DAQ complex. It should not cross-react with the unmodified ("native") protein, free dopamine, or other cellular components. Without proper validation, you cannot be certain that the signal detected in your assay corresponds to the DAQ adduct you intend to measure.
Q3: What are the essential positive and negative controls for a DAQ adduct antibody experiment?
-
Positive Control: A sample known to contain the DAQ-adducted protein of interest. This can be generated in vitro by treating the purified recombinant protein or a complex protein lysate with a system that generates DAQ (e.g., dopamine plus tyrosinase).[1][7]
-
Negative Controls:
-
Unmodified Protein: The same protein used for the positive control but without exposure to DAQ. The antibody should not detect a signal here.
-
"No Dopamine" Control: A sample treated with the oxidizing agent (e.g., tyrosinase) but not dopamine.[1]
-
"No Oxidizing Agent" Control: A sample treated with dopamine but not the oxidizing agent.[1]
-
Knockout/Knockdown Control: If possible, use cell lysates or tissues from knockout/knockdown models for the target protein to ensure the antibody does not bind non-specifically to other proteins.[5]
-
Q4: How can I confirm my antibody specifically recognizes the DAQ adduct?
A competition or "adsorption" assay is the gold standard. Before performing your primary assay (e.g., Western blot or ELISA), pre-incubate the antibody with a molar excess of the in vitro-generated DAQ-adducted protein. This should block the antibody's binding sites, leading to a significantly reduced or eliminated signal in the subsequent assay. Pre-incubation with the unmodified protein should not have this effect.
Troubleshooting Guides
Problem: High Background in Western Blot or IHC
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the stringency of your wash buffers (e.g., add more Tween-20). Optimize the primary antibody concentration; high concentrations can lead to non-specific binding. |
| Insufficient Blocking | Increase the blocking time (e.g., from 1 hour to 2 hours or overnight at 4°C). Try different blocking agents (e.g., 5% non-fat milk, 5% Bovine Serum Albumin (BSA), or commercial blocking buffers). |
| Cross-Reactivity | Perform a competition assay by pre-incubating the antibody with your purified DAQ-adducted antigen. If the signal disappears, the antibody is specific. If background remains, the antibody may be cross-reacting with other proteins. |
| Secondary Antibody Issues | Run a control without the primary antibody to see if the secondary antibody is binding non-specifically. Ensure the secondary antibody is appropriate for the primary antibody's species and isotype. |
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low Adduct Abundance | Confirm the formation of DAQ adducts in your positive control using an independent method like mass spectrometry if possible.[3] Optimize the in vitro adduction reaction (e.g., adjust dopamine or tyrosinase concentration, reaction time). |
| Protein Degradation | DAQ adduct formation can lead to protein degradation.[1] Always use fresh samples and add protease inhibitors to all buffers.[8] |
| Poor Antibody-Antigen Binding | Check that you are using the recommended antibody diluent. Some antibodies require specific buffer conditions (e.g., BSA vs. milk). Ensure the antibody is stored correctly and has not expired. |
| Inefficient Western Blot Transfer | Verify protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. Ensure your transfer buffer and equipment are functioning correctly. |
| Antigen Masking (IHC) | The epitope may be masked by formalin fixation. Optimize your antigen retrieval method (heat-induced or enzymatic) to expose the target.[9][10] |
Problem: Bands at Unexpected Molecular Weights
| Possible Cause | Recommended Solution |
| Protein Aggregation/Polymerization | This compound exposure has been observed to cause protein polymerization.[1] Try running samples under both reducing and non-reducing conditions to assess for disulfide-linked aggregates. |
| Protein Degradation | The formation of DAQ adducts can sometimes make proteins susceptible to cleavage, resulting in lower molecular weight bands.[1] Ensure protease inhibitors are used throughout the protocol. |
| Post-Translational Modifications | The target protein may have other modifications (e.g., glycosylation, phosphorylation) that alter its migration on SDS-PAGE. |
| Antibody Cross-Reactivity | The antibody may be recognizing a different protein. Validate specificity using knockout/knockdown samples or by performing a competition assay.[5] |
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies, providing a reference for expected experimental outcomes.
Table 1: Effect of Dopamine (DA) Treatment on GPx4 Protein Levels in PC12 Cells [1]
| DA Concentration | % Decrease in Monomeric GPx4 (Mean) |
| 50 µM | 40.5% |
| 150 µM | 84.5% |
Table 2: Effect of pH on the Formation of Depurinating DA-DNA Adducts [7][11]
Note: This data is for DNA adducts but illustrates the critical role of pH in DAQ reactivity, which is also relevant for protein adducts.
| Reaction pH | N3Ade Adducts (µmol/mol DNA-P) | N7Gua Adducts (µmol/mol DNA-P) |
| 4 | High | High |
| 5 | ~50 | ~49 |
| 6 | Moderate | Moderate |
| 7 | Nominal | Nominal |
| 8 | Nominal | Nominal |
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: In Vitro Generation of DAQ-Protein Adducts
This protocol is for creating a positive control sample by inducing the formation of DAQ adducts on a protein of interest (e.g., recombinant BSA or a cell lysate).
-
Prepare Protein Solution: Resuspend your purified protein or cell/tissue lysate in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).[8] A typical protein concentration is 1-2 µg/µL.[1]
-
Prepare Dopamine: Prepare a fresh stock solution of dopamine hydrochloride in the reaction buffer.
-
Initiate Reaction: Add dopamine to the protein solution to a final desired concentration (e.g., 150 µM).[1] To generate the this compound, add mushroom tyrosinase to a final concentration of ~0.3 U/µL.[1]
-
Incubate: Allow the reaction to proceed for 15-30 minutes at room temperature. The solution may change color as the quinone forms.
-
Quench Reaction (Optional): The reaction can be stopped by adding a reducing agent like glutathione (B108866) (GSH) to a final concentration of 1 mM.[1]
-
Prepare for Analysis: The DAQ-adducted protein sample is now ready to be used as a positive control in Western Blotting, ELISA, or for antibody competition assays.
Protocol 2: Western Blotting for DAQ-Adducted Proteins
-
Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[8]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load 20-50 µg of total protein per well onto an SDS-polyacrylamide gel.[8] Include your in vitro-generated positive control and relevant negative controls.
-
Electrophoretic Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T)).
-
Primary Antibody Incubation: Incubate the membrane with the anti-DAQ adduct primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
Protocol 3: Indirect ELISA for DAQ Adduct Specificity
This protocol is designed to test if the antibody preferentially binds to the adducted protein over the native protein.
-
Coating: Coat separate wells of a 96-well microplate with the DAQ-adducted protein and the unmodified protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing & Blocking: Wash wells three times with PBS-T (PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the anti-DAQ adduct antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm. A specific antibody will produce a strong signal in the wells coated with the DAQ-adducted protein and a very low signal in the wells with the unmodified protein.
Protocol 4: Immunohistochemistry (IHC) for DAQ Adducts
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.[9][10]
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., sodium citrate (B86180) buffer, pH 6.0).[10]
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific binding sites with a protein block or normal serum for 20-60 minutes.[10]
-
Primary Antibody Incubation: Apply the diluted anti-DAQ adduct primary antibody and incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with a wash buffer like TBS-T.
-
Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.[10] Visualize the signal using a chromogen like DAB.
-
Counterstain & Mounting: Lightly counterstain the tissue with hematoxylin, dehydrate the sections through alcohol and xylene, and apply a coverslip.[10]
-
Controls: Always include a negative control slide where the primary antibody is omitted and, if possible, a slide pre-incubated with the DAQ-adducted antigen to confirm specificity.
References
- 1. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 4. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of Dopamine Adducts Derived from Brain Polyunsaturated Fatty Acids: MECHANISM FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Immunohistochemistry Protocol for Dopamine Receptor D1 Antibody (NLS44): Novus Biologicals [novusbio.com]
- 11. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dopamine Quinone Neurotoxicity and 6-Hydroxydopamine (6-OHDA) Models in Neurodegenerative Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent models used in neurodegenerative research: the endogenous neurotoxicity induced by dopamine (B1211576) quinones and the widely utilized exogenous neurotoxin model, 6-hydroxydopamine (6-OHDA). Understanding the nuances, strengths, and limitations of each model is crucial for designing effective experimental paradigms and for the successful development of novel neuroprotective therapies. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways.
Introduction: Modeling Dopaminergic Neurodegeneration
The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of Parkinson's disease. To investigate the mechanisms of this neuronal death and to test potential therapeutic agents, researchers rely on various in vitro and in vivo models. Among these, the neurotoxicity induced by dopamine's own reactive metabolite, dopamine quinone, and the neurotoxin 6-hydroxydopamine (6-OHDA) are cornerstones of preclinical research. While both models culminate in the demise of dopaminergic neurons, they are initiated by distinct mechanisms, offering different insights into the complex pathology of neurodegeneration.
Mechanisms of Neurotoxicity: An Overview
This compound (DQ): The Endogenous Threat
Dopamine, a crucial neurotransmitter, can undergo oxidation to form highly reactive dopamine quinones (DQs). This process, which can be exacerbated by factors such as oxidative stress and transition metals, is considered a key contributor to the selective vulnerability of dopaminergic neurons.[1][2] DQs are electrophilic molecules that readily react with cellular nucleophiles, particularly cysteine residues on proteins and glutathione (B108866) (GSH).[1][3] This covalent modification can lead to:
-
Protein Dysfunction: Alteration of protein structure and function, potentially inactivating critical enzymes and disrupting cellular processes.[1]
-
Depletion of Antioxidants: Conjugation with GSH, a primary cellular antioxidant, depletes the cell's defense against oxidative stress.[4]
-
Redox Cycling and ROS Production: DQs can participate in redox cycling, leading to the continuous generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, further propagating oxidative damage.[2]
6-Hydroxydopamine (6-OHDA): The Exogenous Toxin
6-OHDA is a hydroxylated analog of dopamine that is not naturally present in the brain in significant amounts but is widely used to create experimental models of Parkinson's disease.[5] Its neurotoxicity stems from its selective uptake into catecholaminergic neurons via the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET).[5] Once inside the neuron, 6-OHDA exerts its toxic effects through two primary mechanisms:
-
Generation of Reactive Oxygen Species: 6-OHDA rapidly auto-oxidizes to produce hydrogen peroxide, superoxide radicals, and hydroxyl radicals, leading to significant oxidative stress.[5][6]
-
Mitochondrial Dysfunction: 6-OHDA is a potent inhibitor of complex I and IV of the mitochondrial respiratory chain, leading to impaired ATP production and further ROS generation.[7]
Quantitative Comparison of Neurotoxic Effects
The following tables summarize quantitative data from various studies to provide a comparative overview of the neurotoxic effects of this compound-related toxicity and 6-OHDA. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from different experimental setups.
Table 1: In Vitro Cytotoxicity Data
| Parameter | Dopamine/Dopamine Quinone Model | 6-Hydroxydopamine (6-OHDA) Model | Reference(s) |
| Cell Line | SH-SY5Y | SH-SY5Y | [8][9][10] |
| EC50/IC50 | ~400 µM (Dopamine) | ~25-50 µM | [8][9][10] |
| Key Toxic Species | This compound, ROS | p-Quinone, H₂O₂, Superoxide | [2][11] |
| Effect on Cell Viability | Dose-dependent decrease | Dose- and time-dependent decrease | [8][9] |
Table 2: In Vivo Dopaminergic Neuron Loss and Striatal Dopamine Depletion
| Parameter | This compound Model (e.g., via METH) | 6-Hydroxydopamine (6-OHDA) Model | Reference(s) |
| Animal Model | Rat, Mouse | Rat, Mouse | [1][5] |
| Dopaminergic Neuron Loss in SNpc | Varies with model (e.g., METH-induced) | Up to >90% depending on injection site and dose | [5] |
| Striatal Dopamine Depletion | Varies with model | ~90-95% | [12] |
| Time Course of Degeneration | Can be progressive | Acute and rapid | [5] |
Table 3: Oxidative Stress Markers
| Marker | This compound Model | 6-Hydroxydopamine (6-OHDA) Model | Reference(s) |
| Protein Carbonyls | Increased | Increased by 144% (striatum, 1 day post-lesion) | [1][12] |
| Lipid Peroxidation (e.g., 4-HNE) | Increased | Increased by 90% (striatum, 1 day post-lesion) | [12][13] |
| Glutathione (GSH) Levels | Decreased | Significantly decreased | [4] |
Signaling Pathways of Neurotoxicity
The neurotoxic cascades initiated by this compound and 6-OHDA, while both converging on oxidative stress and cell death, involve distinct upstream events.
This compound Neurotoxicity Pathway
References
- 1. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A functionalized hydroxythis compound links thiol modification to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of DJ-1 Induced by 6-Hydroxydopamine Decreasing Intracellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differences in brain pathological changes between rotenone and 6-hydroxydopamine Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Hydroxydopamine toxicity towards human SH-SY5Y dopaminergic neuroblastoma cells: independent of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p-Quinone mediates 6-hydroxydopamine-induced dopaminergic neuronal death and ferrous iron accelerates the conversion of p-quinone into melanin extracellularly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Dopamine Quinone and DOPAL
For Researchers, Scientists, and Drug Development Professionals
Dopamine (B1211576), a critical neurotransmitter, can be metabolized into highly reactive and neurotoxic species, playing a significant role in the pathophysiology of neurodegenerative diseases such as Parkinson's disease. Among these metabolites, dopamine quinone (DAQ) and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) are of particular interest due to their potent cytotoxic effects. This guide provides an objective comparison of the cytotoxic profiles of DAQ and DOPAL, supported by experimental data, to aid researchers in understanding their distinct and overlapping mechanisms of toxicity.
Comparative Cytotoxicity Data
The following tables summarize quantitative data from various studies investigating the cytotoxic effects of dopamine and its metabolites. While direct comparative studies measuring the IC50 values of isolated DAQ and DOPAL under identical conditions are limited, the available data provides valuable insights into their relative toxicities.
| Table 1: Cytotoxicity of Dopamine (Precursor to DAQ) in SH-SY5Y Cells | |
| Dopamine Concentration | Effect on Cell Viability (24h treatment) |
| 100 µM | ~20% decrease |
| 200 µM | ~40% decrease |
| 400 µM | ~60% decrease |
| Reference: | [1] |
| Table 2: Effect of Dopamine on Mitochondrial Function in SH-SY5Y Cells | |
| Dopamine Concentration (24h treatment) | Effect |
| 400 µM | Significant decrease in mitochondrial membrane potential |
| 400 µM | Significant decrease in intracellular ATP content |
| Reference: | [1] |
| Table 3: Oxidative Stress Induced by Dopamine in SH-SY5Y Cells | |
| Dopamine Concentration (24h treatment) | Effect |
| 400 µM | ~2-fold increase in protein-bound quinones |
| 400 µM | Significant increase in hydrogen peroxide (H₂O₂) production |
| Reference: | [1] |
Note: The cytotoxicity of dopamine in these studies is largely attributed to its oxidation to this compound and the subsequent generation of reactive oxygen species (ROS).[2][3]
Mechanisms of Cytotoxicity
Both DAQ and DOPAL contribute to neuronal cell death through multiple mechanisms, primarily involving oxidative stress, covalent modification of cellular macromolecules, and mitochondrial dysfunction.
This compound (DAQ):
This compound is a highly reactive electrophile formed from the oxidation of dopamine.[4] Its cytotoxicity is primarily mediated by:
-
Covalent Adduct Formation: DAQ readily reacts with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (B108866) (GSH).[5] This can lead to the formation of quinoproteins, altering protein structure and function, and depleting the intracellular antioxidant pool.[5][6]
-
Redox Cycling and ROS Generation: DAQ can undergo redox cycling, a process that generates superoxide (B77818) radicals and other reactive oxygen species, leading to oxidative stress and cellular damage.[4]
-
Mitochondrial Dysfunction: DAQ can impair mitochondrial function by increasing mitochondrial respiration in the resting state and inducing the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis.[7][8]
3,4-Dihydroxyphenylacetaldehyde (DOPAL):
DOPAL is a product of the enzymatic deamination of dopamine by monoamine oxidase (MAO).[9] It is considered to be significantly more toxic than dopamine itself. Its toxicity stems from:
-
Aldehyde Reactivity: The aldehyde group of DOPAL is highly reactive and can form Schiff bases and other covalent adducts with proteins, leading to protein cross-linking and aggregation.[9] A notable target is α-synuclein, a protein centrally implicated in Parkinson's disease. DOPAL has been shown to potently promote the oligomerization of α-synuclein.[10]
-
Oxidation to Quinones: The catechol moiety of DOPAL can also be oxidized to form a reactive quinone, similar to DAQ, which can then participate in the damaging reactions described above.[9]
-
Mitochondrial Toxicity: DOPAL has been shown to be a potent inducer of mPTP opening, even more so than dopamine, leading to mitochondrial dysfunction.[11]
Signaling Pathways in DAQ and DOPAL-Induced Cytotoxicity
The cytotoxic effects of DAQ and DOPAL converge on several key cell death signaling pathways, primarily apoptosis and autophagy.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of dopamine metabolites.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used models for dopaminergic neurons.[1][3]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Dopamine or DOPAL is dissolved in the culture medium to the desired concentrations and added to the cells for a specified duration (e.g., 24 hours).
Assessment of Cell Viability
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After treatment, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Cells are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases.
-
The formazan crystals are then solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[12]
-
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of plasma membrane damage and cell death.
-
After treatment, a sample of the culture medium is collected.
-
The LDH activity in the medium is measured using a commercially available kit that involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
The amount of LDH released is proportional to the number of dead cells.
-
Measurement of Oxidative Stress
-
Quantification of Protein-Bound Quinones:
-
After treatment, cells are harvested and lysed.
-
The protein concentration in the lysate is determined.
-
The presence of quinone-protein adducts can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 530 nm).[1]
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
The fluorescence intensity is measured using a fluorometer or flow cytometer and is proportional to the level of intracellular ROS.
-
Assessment of Mitochondrial Function
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Cells are incubated with a fluorescent dye, such as JC-1 or TMRM, that accumulates in the mitochondria in a membrane potential-dependent manner.
-
A decrease in ΔΨm, an early indicator of apoptosis, is detected by a change in the fluorescence signal, which can be measured by flow cytometry or a fluorescence plate reader.[13]
-
-
ATP Assay:
-
Intracellular ATP levels are measured using a luciferase-based assay.
-
Cells are lysed to release ATP.
-
The lysate is mixed with a reagent containing luciferin (B1168401) and luciferase.
-
The luminescence produced, which is proportional to the ATP concentration, is measured using a luminometer.
-
Experimental Workflow for Cytotoxicity Assessment
Conclusion
Both this compound and DOPAL are highly cytotoxic metabolites of dopamine that contribute to neurodegeneration through a combination of oxidative stress, covalent modification of cellular components, and mitochondrial dysfunction. While DAQ's toxicity is primarily driven by its quinone chemistry, DOPAL possesses a dual threat due to its reactive aldehyde group and its ability to be oxidized to a quinone. The propensity of DOPAL to induce the aggregation of α-synuclein highlights its significant role in the pathology of Parkinson's disease. A deeper understanding of the distinct and overlapping cytotoxic mechanisms of these two molecules is crucial for the development of targeted therapeutic strategies to mitigate dopamine-induced neurotoxicity.
References
- 1. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial dysfunction mediated by quinone oxidation products of dopamine: Implications in dopamine cytotoxicity and pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine - Wikipedia [en.wikipedia.org]
- 5. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine | Journal of Neuroscience [jneurosci.org]
- 6. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine Oxidation Products as Mitochondrial Endotoxins, a Potential Molecular Mechanism for Preferential Neurodegeneration in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine oxidation alters mitochondrial respiration and induces permeability transition in brain mitochondria: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation of alpha-synuclein by DOPAL, the monoamine oxidase metabolite of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Novel Protein Targets of Dopamine Quinone Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for the identification and validation of novel protein targets modified by dopamine (B1211576) quinones (DQs). Dysregulated dopamine (DA) metabolism can lead to the formation of reactive DQ metabolites that covalently bind to proteins, impairing their function and contributing to the neurotoxicity observed in conditions like Parkinson's disease.[1] Validating these protein targets is crucial for understanding disease mechanisms and developing therapeutic interventions.
This document outlines key experimental approaches, presents comparative data in a structured format, provides detailed protocols for essential experiments, and illustrates critical pathways and workflows.
Section 1: Methodologies for Target Identification and Validation
The validation of DQ-modified proteins is a multi-step process, beginning with the identification of potential targets and culminating in the functional characterization of the modification's impact. Key methodologies are compared below.
Identification of Potential DQ-Modified Protein Targets
The initial step involves identifying which proteins within the proteome are adducted by DQs. This is challenging due to the reactive nature of DQs and the potentially low abundance of modified proteins.
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages | Key References |
| Bio-orthogonal "Click" Chemistry | A functionalized DA analog (e.g., DAyne) is introduced to cells. The alkyne tag allows for "clicking" on a reporter (e.g., biotin) for enrichment and identification via mass spectrometry. | High sensitivity and specificity; allows for enrichment of low-occupancy targets; applicable in live cells. | The DA analog may not perfectly mimic the reactivity of native DA; requires synthesis of the probe. | [2][3] |
| Radiolabeling | Cells or protein lysates are treated with radiolabeled dopamine (e.g., 14C-DA). Modified proteins are detected by autoradiography after separation (e.g., SDS-PAGE). | Direct detection of DA adduction; quantitative if combined with appropriate standards. | Requires handling of radioactive materials; lower throughput; identification requires subsequent techniques like mass spectrometry. | [4][5] |
| Affinity Purification-Mass Spectrometry (AP-MS) | An antibody targeting a specific DQ-protein adduct could be used to immunoprecipitate the protein and its binding partners for MS analysis. | High specificity for the target of interest. | Relies on the availability of highly specific antibodies, which are often not available for DQ adducts. | [6][7] |
| Redox-Cycling Chemiluminescence | Exploits the ability of quinone-protein adducts to undergo redox cycling in the presence of a reductant (like DTT), generating reactive oxygen species that produce a chemiluminescent signal with luminol. | Highly sensitive and selective for quinoproteins; can be used in complex mixtures like plasma. | Indirect detection method; does not identify the specific protein without coupling to separation techniques. | [1][8] |
Validation and Site-Mapping of DQ Modification
Once potential targets are identified, the modification must be confirmed and the specific amino acid residues involved (typically cysteine, lysine, or histidine) must be mapped.[9]
Comparison of Validation & Site-Mapping Methods
| Method | Principle | Advantages | Disadvantages | Key References |
| Bottom-Up Proteomics (LC-MS/MS) | The target protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry to identify the mass shift corresponding to the DQ adduct on a specific peptide. | Precisely identifies the modification site; high throughput and sensitivity with modern instruments. | Can have difficulty with complex or heavily modified proteins; data analysis can be complex. | [9][10] |
| Top-Down Proteomics | The intact protein is introduced into the mass spectrometer and fragmented. This approach keeps the entire protein structure intact, allowing for the characterization of combined modifications. | Provides a complete view of all modifications on a single protein molecule (proteoform). | Technically challenging; less effective for large proteins (>50 kDa); requires high-resolution instrumentation. | [9][11] |
| Site-Directed Mutagenesis | The suspected target amino acid (e.g., Cysteine 196) is mutated (e.g., to Alanine). The loss of DQ modification in the mutant protein confirms the specific site of adduction. | Provides definitive confirmation of the modification site's role. | Labor-intensive; requires expression and purification of mutant proteins; does not rule out other potential modification sites. | [5] |
Section 2: Quantitative Data on DQ-Protein Modification
The functional impact of DQ modification is often dose-dependent. The following tables summarize key quantitative findings from relevant studies.
Table 2.1: Effect of Dopamine Quinone on Protein Function
| Target Protein | Experimental System | DQ Concentration | Observed Effect | Reference |
| Glutathione (B108866) Peroxidase 4 (GPx4) | Rat Testes Lysate | 0-150 µM | Dose-dependent decrease in GPx4 activity and monomeric protein levels. | [4] |
| Protein Disulfide Isomerase (PDI) | In vitro assay | 150 µM | Inactivation of PDI oxidoreductase activity. | [2][12] |
| Tyrosine Hydroxylase (TH) | In vitro | Not specified | Covalent modification by oxidized DA metabolites resulted in functional inhibition. | [1] |
| Superoxide Dismutase 2 (SOD2) | In vitro | 100 µM | Loss of ~50% of enzymatic activity and promotion of protein aggregation. | [5] |
Table 2.2: Comparative Cytotoxicity of DA and DA Analogs
| Compound | Cell Line | Concentration | Exposure Time | Cell Viability (%) | Reference |
| Dopamine (DA) | SH-SY5Y | 100 µM | 24 h | 41% | [3] |
| DAyne (DA analog) | SH-SY5Y | 100 µM | 24 h | 6% | [3] |
| DA + NAC (antioxidant) | SH-SY5Y | 100 µM DA + 2.5 mM NAC | 24 h | 95% | [3] |
| DAyne + NAC | SH-SY5Y | 100 µM DAyne + 2.5 mM NAC | 24 h | 76% | [3] |
Section 3: Experimental Protocols
Detailed and reproducible protocols are essential for validating protein targets. Below are methodologies for key experiments.
Protocol 3.1: Identification of Protein-Cysteinyl-DA Adducts by HPLC
This protocol is adapted from methods used to measure the products of dopamine oxidation in tissue.[13]
-
Tissue Homogenization : Homogenize striatal tissue samples in 0.1 N perchloric acid.
-
Centrifugation : Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet the protein.
-
Supernatant Analysis (Free Adducts) : Extract a 0.8 ml aliquot of the supernatant over alumina (B75360) and analyze for free cysteinyl-DA using HPLC with electrochemical detection.
-
Protein Pellet Washing : Wash the remaining protein pellet once with 0.1 N perchloric acid to remove any non-covalently bound molecules.
-
Protein Hydrolysis : Hydrolyze the washed protein pellet under vacuum in 6 N HCl for 20 hours at 110°C. This breaks the protein down into its constituent amino acids, including any cysteinyl-DA adducts.
-
Analysis of Hydrolysate : Analyze the resulting hydrolysate by HPLC with electrochemical detection to quantify the amount of protein-bound cysteinyl-DA.
-
Quantification : Compare the results to a standard curve generated with known amounts of cysteinyl-DA to determine the concentration (e.g., nmol/gm of tissue).
Protocol 3.2: In Vitro Protein Modification by Radiolabeled this compound
This protocol uses 14C-labeled dopamine to confirm covalent modification of a target protein.[5]
-
Reaction Mixture Preparation : Prepare reaction mixtures in a final volume of 20 µl in 50 mM Tris-HCl, pH 7.8.
-
Add Components : Add the purified target protein (e.g., SOD2) to a final concentration of 100 µM. Add 14C-Dopamine (containing 0.05 µCi of radioactivity) to a final concentration of 100 µM.
-
Initiate Quinone Formation : Add 2 units of mushroom tyrosinase to the mixture. Tyrosinase will oxidize the dopamine to this compound.
-
Incubation : Incubate the reaction for 60 minutes at 25°C.
-
Stop Reaction & Separation : Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products on a 13% SDS-PAGE gel.
-
Autoradiography : Soak the gel in a fluorographic reagent (e.g., NAMP100 Amplify). Dry the gel.
-
Detection : Detect the radiolabeled, modified protein by exposing the dried gel to autoradiography film. A band corresponding to the molecular weight of the target protein indicates covalent modification.
Protocol 3.3: Functional Assay - Protein Disulfide Isomerase (PDI) Activity
This protocol measures the effect of DQ modification on the enzymatic activity of PDI using a classic insulin (B600854) turbidity assay.[12]
-
PDI Preparation : Reduce purified PDI with DTT, then remove the DTT using a desalting column.
-
Reaction Setup : In a 96-well plate, prepare a reaction mixture containing 40 mM potassium phosphate (B84403) (pH 7.5), 2 mM EDTA, and 1 µM of the prepared PDI.
-
Treatment : Add the treatment compound (e.g., 150 µM 6-OHDA as a DQ source, or buffer as a control) to the wells containing PDI.
-
Initiate Reaction : Start the oxidoreductase reaction by adding the substrate, insulin, to a final concentration of 150 µM. PDI's activity will reduce the disulfide bonds in insulin, causing it to precipitate and increase the turbidity of the solution.
-
Measure Turbidity : Monitor the increase in absorbance at 650 nm at regular intervals (e.g., every 5 seconds) for 90 minutes at 30°C using an automated plate reader.
-
Analysis : Compare the rate of turbidity increase in the DQ-treated sample to the control. A reduced rate indicates inhibition of PDI activity.
Section 4: Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.
Dopamine Metabolism and Quinone Formation Pathway
This diagram illustrates the primary synthesis and metabolic pathways of dopamine, highlighting the oxidative step that leads to the formation of reactive this compound, which can then modify proteins.
Experimental Workflow for Target Validation
This diagram outlines the logical flow from initial screening to functional validation for identifying and characterizing novel protein targets of this compound modification.
References
- 1. The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson’s Disease: Evidence, Tools, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A functionalized hydroxythis compound links thiol modification to neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteome-Wide Profiling of Cellular Targets Modified by Dopamine Metabolites Using a Bio-Orthogonally Functionalized Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human SOD2 Modification by Dopamine Quinones Affects Enzymatic Activity by Promoting Its Aggregation: Possible Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unipv.it [iris.unipv.it]
- 7. Tutorials – Laboratory for Proteome Complexity Science [guomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 10. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling Dopamine-Induced Oxidized Proteoforms of β-synuclein by Top-Down Mass Spectrometry | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge: A Guide to Assessing Antibody Cross-Reactivity Against Dopamine Quinone Adducts
For researchers, scientists, and drug development professionals investigating the role of dopamine (B1211576) quinone (DAQ) adducts in neurodegenerative diseases and other pathologies, the specific detection of these modifications is paramount. However, the landscape of commercially available antibodies presents a significant challenge: a notable absence of validated antibodies raised specifically against DAQ-protein adducts. This guide provides a comprehensive framework for assessing the potential cross-reactivity of existing or custom-developed antibodies, enabling researchers to confidently identify and utilize tools for their studies. We present detailed experimental protocols, data interpretation strategies, and a discussion of alternative methodologies.
The Antibody Landscape: A Scarcity of Specific Tools
While numerous antibodies targeting dopamine and its receptors are commercially available, those specific to the quinone-adducted forms of proteins are not readily found. This scarcity necessitates a rigorous validation process for any candidate antibody that may exhibit cross-reactivity with DAQ adducts. Such candidates might include antibodies raised against other quinone-modified proteins or those generated using proteins known to be targets of DAQ modification.
Hypothetical Antibody Comparison for DAQ Adduct Recognition
To illustrate the validation process, let us consider a hypothetical scenario where a researcher wants to evaluate two candidate antibodies, "Antibody A" and "Antibody B," for their specificity towards DAQ adducts on a protein of interest (e.g., alpha-synuclein).
Table 1: Hypothetical Performance Data of Candidate Antibodies in Validation Assays
| Assay Type | Target Antigen | Antibody A (Signal Intensity) | Antibody B (Signal Intensity) | Interpretation |
| ELISA | DAQ-α-synuclein | High (+++) | Moderate (++) | Both antibodies show binding to the target adduct. |
| Unmodified α-synuclein | Low (+) | Low (+) | Good specificity against the native protein. | |
| Dopaquinone (DOPAQ)-α-synuclein | Moderate (++) | Low (+) | Antibody A shows significant cross-reactivity with a related quinone adduct, while Antibody B is more specific. | |
| Cysteine | Negative (-) | Negative (-) | No binding to free cysteine. | |
| Western Blot | DAQ-α-synuclein | Strong Band | Moderate Band | Both antibodies detect the adducted protein. |
| Unmodified α-synuclein | Faint Band | No Band | Antibody B shows higher specificity in Western Blot. | |
| IHC | Brain tissue from a Parkinson's model | Specific staining in dopaminergic neurons | Diffuse background staining | Antibody A provides more specific localization in a tissue context. |
Experimental Protocols for Antibody Validation
The following protocols are designed to assess the specificity and cross-reactivity of a candidate antibody for DAQ adducts.
Preparation of Dopamine Quinone-Protein Adducts (Positive Control)
This protocol describes the in vitro generation of DAQ adducts on a protein of interest, which will serve as the positive control in subsequent immunoassays.
Materials:
-
Protein of interest (e.g., recombinant alpha-synuclein) at 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Dopamine hydrochloride solution (10 mM in water).
-
Mushroom tyrosinase (1000 U/mL in PBS).
-
Desalting column.
Procedure:
-
In a microcentrifuge tube, combine 500 µL of the protein solution with 50 µL of 10 mM dopamine hydrochloride.
-
Initiate the reaction by adding 5 µL of mushroom tyrosinase.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation. The solution will gradually darken as the reaction progresses.
-
Stop the reaction by adding a reducing agent like N-acetylcysteine (NAC) to a final concentration of 1 mM.
-
Remove unreacted dopamine and other small molecules by passing the solution through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions and determine the protein concentration using a Bradford or BCA assay.
-
Store the DAQ-protein adducts at -80°C until use.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing
This competitive ELISA protocol is designed to quantify the binding of the candidate antibody to DAQ adducts and assess its cross-reactivity with related molecules.
Materials:
-
96-well ELISA plates.
-
Coating buffer (0.1 M sodium bicarbonate, pH 9.6).
-
DAQ-protein adducts and control antigens (unmodified protein, other quinone-protein adducts) at 10 µg/mL in coating buffer.
-
Blocking buffer (5% non-fat dry milk in PBS with 0.05% Tween-20, PBST).
-
Candidate primary antibody (e.g., Antibody A, Antibody B).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (2 N H₂SO₄).
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of the DAQ-protein adducts and control antigens overnight at 4°C.
-
Wash the plate three times with PBST.
-
Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the candidate primary antibody in blocking buffer and add 100 µL to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Western Blot Analysis
This protocol is used to determine if the antibody can detect DAQ-adducted proteins in a mixture of proteins separated by size.
Materials:
-
DAQ-protein adducts and unmodified protein.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk in TBST).
-
Candidate primary antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Separate the DAQ-protein adducts and unmodified protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the candidate primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
Immunohistochemistry (IHC) for Tissue Staining
This protocol assesses the antibody's ability to specifically detect DAQ adducts in a cellular or tissue context.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections from a relevant disease model (e.g., a mouse model of Parkinson's disease) and control tissue.
-
Xylene and graded alcohols for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking solution (e.g., 10% normal goat serum in PBS).
-
Candidate primary antibody.
-
Biotinylated secondary antibody.
-
Streptavidin-HRP complex.
-
DAB substrate kit.
-
Hematoxylin counterstain.
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with the blocking solution.
-
Incubate the sections with the candidate primary antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash the sections with PBS.
-
Incubate with the streptavidin-HRP complex.
-
Wash the sections with PBS.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess the specificity and localization of the staining.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the relevant biological pathway and experimental workflows.
A Comparative Analysis of the Biological Activities of Dopamine Quinone and Aminochrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two key dopamine (B1211576) oxidation products: dopamine quinone (DQ) and aminochrome (B613825) (AC). Understanding the distinct and overlapping roles of these molecules is crucial for research into the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, and for the development of novel therapeutic strategies. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction: The Dual Nature of Dopamine Oxidation
Dopamine, a critical neurotransmitter, can be oxidized to form reactive quinone species. This process is implicated in both the normal synthesis of neuromelanin and in the neurotoxic cascades leading to dopaminergic neuron degeneration. This compound is the initial two-electron oxidation product, a highly reactive and unstable molecule. Through intramolecular cyclization, it rapidly forms the more stable, yet still reactive, aminochrome. Both molecules are implicated in a range of cytotoxic effects, including oxidative stress, mitochondrial dysfunction, and the aggregation of alpha-synuclein (B15492655), a protein central to Parkinson's disease pathology.[1][2][3][4] This guide will dissect and compare the biological impacts of these two pivotal molecules.
Physicochemical and Kinetic Properties
The distinct biological activities of this compound and aminochrome are rooted in their chemical stability and reactivity. This compound is notoriously unstable at physiological pH, rapidly cyclizing to form aminochrome.[1][5][6] This inherent instability makes this compound a transient species, exerting its effects in close proximity to its site of formation. Aminochrome, while more stable than its precursor, remains a reactive molecule capable of participating in numerous cellular reactions.
| Parameter | This compound (DQ) | Aminochrome (AC) | Reference(s) |
| Formation | Two-electron oxidation of dopamine. | Intramolecular cyclization of this compound. | [1][5] |
| Stability at Physiological pH | Highly unstable, immediately cyclizes. | More stable than DQ, but still reactive. | [1][5][6] |
| Half-life | Extremely short (seconds). | Longer than DQ (minutes). Rearranges to 5,6-indolequinone after approximately 40 minutes. | [5] |
| Rate of Formation from Precursor | Dependent on oxidizing agent/enzyme. | ~0.15 s⁻¹ from this compound. | [5] |
Comparative Biological Activities
Both this compound and aminochrome are neurotoxic, contributing to the demise of dopaminergic neurons through several key mechanisms. However, their differing stability and reactivity profiles lead to nuances in their biological impacts.
Neurotoxicity
Mitochondrial Dysfunction
A primary mechanism of neurotoxicity for both quinones is the impairment of mitochondrial function. Both molecules have been shown to inhibit Complex I of the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS).
| Parameter | This compound (DQ) | Aminochrome (AC) | Reference(s) |
| Effect on Mitochondrial Complex I | Inhibits Complex I activity. Dopamine (precursor) has an IC50 of 8.12 - 11.87 µM. | Directly inhibits Complex I activity. Significant inhibition observed at 7.5-12.5 µM in isolated mitochondria and at 5-20 µM in SH-SY5Y cells. | [9][10][11][12] |
| Effect on ATP Levels | Leads to decreased ATP production. | Induces a significant decrease in ATP levels in SH-SY5Y cells and in the striatum of animal models. | [8][10] |
| Effect on Mitochondrial Respiration | Induces mitochondrial dysfunction. | Decreases basal and maximal respiration in isolated mitochondria. | [4][8] |
Oxidative Stress
The redox cycling of dopamine quinones is a major source of oxidative stress. Both this compound and aminochrome can undergo one-electron reduction to form semiquinone radicals, which rapidly react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the quinone, thus establishing a futile redox cycle that consumes cellular reducing equivalents (like NADH) and generates ROS.[3]
Interaction with Alpha-Synuclein
Alpha-synuclein aggregation is a pathological hallmark of Parkinson's disease. Both this compound and aminochrome can interact with alpha-synuclein, promoting the formation of soluble oligomers that are considered to be the primary neurotoxic species.
| Interaction | This compound (DQ) | Aminochrome (AC) | Reference(s) |
| Adduct Formation | Forms covalent adducts with alpha-synuclein. | Forms adducts with alpha-synuclein. | [2] |
| Effect on Aggregation | Promotes the formation of soluble, SDS-resistant oligomers. | Induces and stabilizes the formation of neurotoxic protofibrils and oligomers. | [13] |
Protective Mechanisms
Cells possess enzymatic defense mechanisms to mitigate the toxicity of dopamine quinones. Key among these are DT-diaphorase (NQO1) and Glutathione (B108866) S-transferase M2-2 (GSTM2).
-
DT-diaphorase catalyzes the two-electron reduction of quinones to their less reactive hydroquinone (B1673460) form, thereby preventing the formation of semiquinone radicals and subsequent redox cycling.[1]
-
Glutathione S-transferases (GSTs) , particularly GSTM2, conjugate glutathione to both this compound and aminochrome, facilitating their detoxification and excretion.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biological activities of this compound and aminochrome.
Synthesis and Preparation
This compound: Due to its instability, this compound is typically generated in situ for experiments. This can be achieved by the enzymatic oxidation of dopamine using tyrosinase or by chemical oxidation with reagents like sodium periodate. To study this compound without immediate cyclization, experiments are sometimes conducted at a low pH (around 2.0) where it is more stable.[5]
Aminochrome: Aminochrome can be synthesized by the oxidation of dopamine with tyrosinase at a controlled pH (around 6.0) to favor its formation and limit further polymerization. The resulting aminochrome can then be purified using column chromatography.[8]
Assessment of Mitochondrial Dysfunction
Mitochondrial Complex I Activity Assay: The activity of Complex I can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The assay is typically performed on isolated mitochondria. The specific activity of Complex I is determined by subtracting the activity measured in the presence of a Complex I inhibitor, such as rotenone.
ATP Level Measurement: Cellular ATP levels can be quantified using commercially available luciferin/luciferase-based assay kits. The luminescence produced is directly proportional to the ATP concentration and is measured using a luminometer.
Alpha-Synuclein Aggregation Assay
Thioflavin T (ThT) Assay: This is a widely used method to monitor the kinetics of amyloid fibril formation in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. The increase in fluorescence intensity over time, measured with a fluorescence plate reader (excitation ~450 nm, emission ~485 nm), provides a real-time measure of fibril formation.
Conclusion
Both this compound and aminochrome are significant contributors to the neurotoxic cascade initiated by dopamine oxidation. This compound, due to its high reactivity and short half-life, likely exerts its toxic effects near its site of formation. Aminochrome, being more stable, has a longer timeframe to interact with a wider range of cellular targets. Their shared ability to inhibit mitochondrial function, induce oxidative stress, and promote the formation of toxic alpha-synuclein oligomers underscores their importance in the pathology of Parkinson's disease.
Future research should focus on developing methods to selectively detect and quantify these quinones in vivo to better understand their specific contributions to neurodegeneration. Furthermore, targeting the enzymatic pathways that detoxify these molecules, such as enhancing the activity of DT-diaphorase and GSTM2, represents a promising therapeutic avenue for neuroprotection.
References
- 1. Frontiers | On the Role of Aminochrome in Mitochondrial Dysfunction and Endoplasmic Reticulum Stress in Parkinson's Disease [frontiersin.org]
- 2. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Role of Aminochrome in Mitochondrial Dysfunction and Endoplasmic Reticulum Stress in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection against Aminochrome Neurotoxicity: Glutathione Transferase M2-2 and DT-Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminochrome induces dopaminergic neuronal dysfunction: a new animal model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The dopamine metabolite aminochrome inhibits mitochondrial complex I and modifies the expression of iron transporters DMT1 and FPN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of Alpha-Synuclein Aggregation by Dopamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Dopamine Quinone Toxicity in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of dopamine (B1211576) quinone (DAQ) toxicity in commonly used neuronal cell lines. Understanding the differential responses of various cell models to DAQ-induced stress is crucial for advancing research in neurodegenerative diseases, particularly Parkinson's disease, and for the development of effective neuroprotective therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying cellular mechanisms.
Comparative Analysis of Dopamine Quinone Toxicity
The neurotoxic effects of dopamine quinones, highly reactive molecules formed from the oxidation of dopamine, have been extensively studied in various in vitro models. However, the reproducibility of these toxic effects can vary significantly between different cell lines. This section compares the toxicological profiles of DAQ in two of the most widely used catecholaminergic cell lines, SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), with a brief overview of the emerging LUHMES (Lund human mesencephalic) cell line.
The data presented is primarily drawn from a series of related studies, allowing for a more direct comparison of methodologies and findings. A key observation is the differential protective effect of the antioxidant N-acetylcysteine (NAC) against DAQ-induced toxicity in SH-SY5Y and PC12 cells, suggesting variations in the underlying mechanisms of cell death.
Table 1: Comparative Cell Viability in Response to Dopamine (DA) Treatment
| Cell Line | Dopamine Concentration | Treatment Duration | Cell Viability Assay | % Cell Death (DA alone) | % Cell Death (DA + NAC) | Reference |
| SH-SY5Y | 400 µM | 24 h | Trypan Blue | ~55% | ~25% | [1] |
| 400 µM | 24 h | LDH Release | ~50% | ~20% | [1] | |
| PC12 | 400 µM | 24 h | Not specified | ~40% | Nearly 0% (remarkably prevented) | [2] |
Note: The protective effect of NAC is significantly more pronounced in PC12 cells compared to SH-SY5Y cells, where a substantial portion of cell death is NAC-resistant.
Table 2: Comparative Mitochondrial Dysfunction
| Cell Line | Dopamine Concentration | Treatment Duration | Parameter | % Change (DA alone) | % Change (DA + NAC) | Reference |
| SH-SY5Y | 400 µM | 24 h | Mitochondrial Membrane Potential (JC-1) | ~70% decrease | ~35% decrease | [1] |
| 400 µM | 24 h | Cellular ATP Content | ~40% decrease | ~15% decrease | [1] | |
| PC12 | 100-400 µM | up to 24 h | Mitochondrial Bioenergetics | Pronounced impairment | Remarkably prevented | [2] |
Table 3: Comparative Oxidative Stress Markers
| Cell Line | Dopamine Concentration | Treatment Duration | Parameter | Change (DA alone) | Change (DA + NAC) | Reference |
| SH-SY5Y | 400 µM | 24 h | ROS Production | Significant increase | Completely prevented | [1] |
| 400 µM | 24 h | Quinoprotein Formation | Significant increase | Completely prevented | [1] | |
| PC12 | Not specified | Not specified | ROS Production | Increase | Nearly completely blocked | [2] |
| Not specified | Not specified | Quinoprotein Adducts (Mitochondria) | Increase | Nearly completely blocked | [2] |
Table 4: Apoptosis and Protein Homeostasis
| Cell Line | Dopamine Concentration | Treatment Duration | Parameter | Change (DA alone) | Change (DA + NAC) | Reference |
| SH-SY5Y | 400 µM | 24 h | Proteasomal Activity | ~65% decrease | ~50% decrease | [1] |
| 400 µM | 24 h | α-synuclein Gene Expression | ~2.7-fold increase | ~1.5-fold increase | [1] | |
| PC12 | 100-400 µM | up to 24 h | Caspase 3 & 9 Activity | Increased | Remarkably prevented | [2] |
LUHMES Cells: An Emerging Model
Lund human mesencephalic (LUHMES) cells are a conditionally immortalized human dopaminergic neuronal cell line that can be differentiated into a more mature neuronal phenotype compared to SH-SY5Y and PC12 cells. While direct comparative studies on DAQ toxicity are limited, existing research suggests that differentiated LUHMES cells are highly sensitive to neurotoxicants that induce oxidative stress and mitochondrial dysfunction, such as MPP+ and rotenone.[1] They have also been shown to be particularly vulnerable to ferroptosis, a form of iron-dependent cell death.[3] Given their human origin and ability to form functional synapses, LUHMES cells represent a valuable model for future comparative studies on the reproducibility of DAQ toxicity. However, their resilience to some chemical insults in certain contexts raises questions about their universal applicability for modeling Parkinson's disease pathology.[4]
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound Toxicity
Dopamine quinones exert their toxic effects through a multi-pronged attack on cellular homeostasis. The primary mechanisms involve the generation of reactive oxygen species (ROS), covalent modification of cellular proteins (quinoprotein formation), mitochondrial dysfunction, and impairment of the ubiquitin-proteasome system. These events collectively contribute to a state of severe oxidative stress and ultimately lead to apoptotic cell death. The differential sensitivity of cell lines to these insults likely stems from variations in their intrinsic antioxidant capacities, protein quality control mechanisms, and mitochondrial resilience.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Mitochondrial dysfunction mediated by quinone oxidation products of dopamine: Implications in dopamine cytotoxicity and pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LUHMES Dopaminergic Neurons are Uniquely Susceptible to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust In Vitro Models for Studying Parkinson’s Disease? LUHMES Cells and SH-SH5Y Cells [mdpi.com]
A Comparative Analysis of Dopamine Quinone Adduct Formation: Human vs. Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of dopamine (B1211576) quinone (DAQ) adduct formation in human and rodent models. The inherent reactivity of dopamine, a critical neurotransmitter, can lead to its oxidation into highly reactive dopamine quinones. These quinones readily form adducts with cellular nucleophiles, such as proteins and DNA, contributing to neuronal damage and the pathology of neurodegenerative diseases like Parkinson's disease. Understanding the species-specific differences in DAQ adduct formation is crucial for the accurate translation of preclinical findings from rodent models to human clinical applications. This guide synthesizes available experimental data, details relevant methodologies, and illustrates the key biochemical pathways involved.
Key Differences in Experimental Models
Direct comparative studies quantifying DAQ adduct formation in humans versus rodents under identical conditions are limited. The existing research landscape presents a significant disparity in the experimental models used:
-
Human studies predominantly rely on in vitro models, such as the SH-SY5Y human neuroblastoma cell line, and analyses of post-mortem brain tissue.[1][2] These models are invaluable for mechanistic studies but may not fully recapitulate the complex microenvironment of the living brain.
-
Rodent studies , primarily in rats, are often conducted in vivo, measuring DAQ adducts in brain regions like the striatum following the administration of dopamine-releasing agents such as methamphetamine.[3] While these studies offer insights into DAQ formation in a physiological context, the use of pharmacological challenges can influence the results.
These differences in experimental approaches necessitate careful interpretation when comparing data across species.
Quantitative Data on Dopamine Quinone Adduct Formation
The following tables summarize quantitative data on DAQ adduct formation from representative studies in rodent and human-derived cell line models. Due to the aforementioned differences in experimental design, the data are presented separately for each model system.
Table 1: Protein-Dopamine Quinone Adduct Formation in a Rodent Model
| Parameter | Species/Model | Brain Region | Treatment | Fold Increase in Protein-Cysteinyl-Dopamine (vs. Control) | Reference |
| Protein-DAQ Adducts | Rat | Striatum | Neurotoxic dose of methamphetamine | ~2-3 fold | [3] |
Table 2: Dopamine-Induced Toxicity in a Human Cell Line Model
| Parameter | Species/Model | Treatment | Observation | Reference |
| Cytotoxicity | Human SH-SY5Y neuroblastoma cells | 6-hydroxydopamine (a dopamine oxidation product) | Impaired cell viability | [4] |
| Dopamine Depletion | Human SH-SY5Y neuroblastoma cells | Ferric oxide nanoparticles (induce oxidative stress) | Up to 68% depletion of cellular dopamine | [2] |
Species Differences in Detoxification Pathways
The formation and accumulation of DAQ adducts are counteracted by cellular detoxification mechanisms, primarily involving glutathione (B108866) (GSH) and the enzyme glutathione-S-transferase (GST). Species-specific variations in these protective systems can significantly influence the levels of DAQ adducts.
-
Glutathione (GSH): Studies have shown that while the levels of reduced and oxidized glutathione in the brain are similar between rodents and primates (including humans), the activity of enzymes involved in GSH metabolism can differ.[5]
-
Glutathione-S-Transferase (GST): Research indicates that all tested mouse and rat strains exhibit significantly higher hepatic GST activity for certain isoforms (GST-M, GST-T) compared to humans.[6] In the brain, GST activity in male rats and mice was found to be lower than in females.[7] These differences in enzymatic detoxification capacity could lead to differential susceptibility to DAQ-induced damage between species and even sexes.
Experimental Protocols
Accurate measurement of DAQ adducts is critical for comparative studies. The following are summaries of commonly employed methodologies.
Protocol 1: Measurement of Protein-Dopamine Quinone Adducts via HPLC-Electrochemical Detection
This method is used to quantify protein-bound cysteinyl-dopamine adducts in brain tissue.
-
Tissue Homogenization: Brain tissue (e.g., rat striatum) is homogenized in perchloric acid containing antioxidants like sodium bisulfite, dithiothreitol, and ascorbate (B8700270) to prevent post-mortem oxidation.[3]
-
Protein Precipitation and Digestion: The homogenate is centrifuged, and the resulting protein pellet is washed and then digested with proteolytic enzymes (e.g., pronase) to break down the proteins into individual amino acids, including the cysteinyl-dopamine adducts.
-
HPLC Separation: The digested sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A mobile phase with a specific pH and solvent gradient is used to separate the different components of the sample.
-
Electrochemical Detection: As the separated components elute from the column, they pass through an electrochemical detector. This detector applies a specific potential to an electrode, causing the electroactive cysteinyl-dopamine to oxidize. The resulting current is proportional to the concentration of the adduct.[8]
-
Quantification: The amount of cysteinyl-dopamine is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a synthesized 5-S-cysteinyl-dopamine standard.[3]
Protocol 2: Measurement of Dopamine-DNA Adducts via UPLC-MS/MS
This highly sensitive and specific method is used to identify and quantify depurinating dopamine-DNA adducts.
-
In Vitro Reaction: Dopamine is oxidized in the presence of DNA (e.g., calf thymus DNA) using an enzyme like tyrosinase. The reaction is typically carried out at various pH levels to determine the optimal conditions for adduct formation.[9][10]
-
DNA Hydrolysis: The DNA is enzymatically hydrolyzed to individual 2'-deoxyribonucleosides.[11]
-
UPLC Separation: The hydrolyzed sample is analyzed using ultra-performance liquid chromatography (UPLC) to separate the DNA adducts from the normal nucleosides.[9]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the parent ion of the expected adduct (e.g., DA-6-N7Gua) and its characteristic fragment ion, which is often the neutral loss of the deoxyribose sugar.[12] This selected reaction monitoring provides high specificity.
-
Quantification: The adduct levels are quantified by comparing the signal intensity to that of synthesized standards of the specific dopamine-DNA adducts.[9][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways involved in this compound formation and a general workflow for its detection.
Caption: Dopamine oxidation and adduct formation pathway.
Caption: General workflow for DAQ adduct analysis.
Conclusion
The comparison of this compound adduct formation between human and rodent models is complicated by the different experimental systems typically employed. While rodent in vivo studies provide valuable data on adduct formation in a physiological setting, human-derived in vitro models allow for detailed mechanistic investigations. The available data suggests that species differences in detoxification pathways, such as glutathione-S-transferase activity, may play a significant role in the differential susceptibility to dopamine-induced neurotoxicity. Future research employing parallel experimental designs with both human and rodent-derived materials will be essential for a more direct and quantitative comparison, ultimately improving the translation of preclinical findings to human health.
References
- 1. The interactions of dopamine and oxidative damage in the striatum of patients with neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Oxide Nanoparticles Induce Dopaminergic Damage: In vitro Pathways and In Vivo Imaging Reveals Mechanism of Neuronal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A functionalized hydroxythis compound links thiol modification to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced and oxidized glutathione in human and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparisons between human and rodent hepatic glutathione S-Transferase activities reveal sex and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione-S-transferase activity in the brain: species, sex, regional, and age differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Role of Dopamine Quinone in α-Synuclein Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental findings that confirm the critical role of dopamine (B1211576) quinone in the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and research workflows.
The Dopamine Quinone Hypothesis: An Overview
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the formation of intracellular inclusions known as Lewy bodies, which are primarily composed of aggregated α-synuclein protein.[1] A leading hypothesis suggests a direct link between dopamine metabolism and α-synuclein pathology.[2] Dopamine can undergo oxidation to form highly reactive dopamine quinones.[1] These quinones can then interact with α-synuclein, modulating its aggregation pathway.[3]
Extensive research indicates that while dopamine and its oxidation products can inhibit the formation of mature α-synuclein fibrils, they paradoxically stabilize soluble oligomeric intermediates.[1][2][4] These oligomeric species are increasingly considered to be the primary neurotoxic agents, capable of disrupting cellular processes and leading to neuronal death.[1][5] The interaction between this compound and α-synuclein is complex, involving both non-covalent and covalent modifications.[3][6]
Quantitative Comparison of Dopamine's Effect on α-Synuclein Aggregation
The following table summarizes key quantitative data from in vitro studies on the kinetics of α-synuclein fibrillization in the presence of dopamine and its analogs. Thioflavin T (ThT) fluorescence assays are commonly used to monitor the formation of amyloid fibrils, characterized by a lag phase (nucleation) and an exponential growth phase.
| Condition | α-Synuclein Concentration (µM) | Ligand (Equimolar) | Lag Phase (hours) | Maximum ThT Fluorescence (Arbitrary Units) | Reference |
| α-Synuclein Alone | 100 | None | ~25 | ~1.0 | [6][7] |
| α-Synuclein + Dopamine | 100 | Dopamine | No significant difference | Significantly reduced | [6][7][8] |
| α-Synuclein + Tyramine | 100 | Tyramine | No significant difference | Minor reduction | [6] |
| α-Synuclein + 6-aminoindole | 100 | 6-aminoindole | No significant difference | Moderate reduction | [6] |
Note: The data indicates that while dopamine does not significantly alter the initial lag phase of aggregation, it potently inhibits the overall formation of ThT-positive amyloid fibrils, suggesting a diversion of the aggregation pathway towards non-fibrillar species.[6][8]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of common experimental protocols used to investigate the interaction between this compound and α-synuclein.
In Vitro α-Synuclein Fibrillization Assay
This assay monitors the formation of amyloid fibrils over time using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures.
-
Protein Preparation: Recombinant human α-synuclein is expressed and purified. The protein is typically stored at -80°C. Prior to the assay, it is centrifuged to remove any pre-formed aggregates.
-
Reaction Mixture: A typical reaction mixture contains 100 µM α-synuclein in a fibrillization buffer (e.g., phosphate-buffered saline, pH 7.4).[6]
-
Ligand Addition: Dopamine or other test compounds are added at the desired concentration (often equimolar to α-synuclein) at the start of the experiment.[6]
-
Incubation and Monitoring: The reaction is incubated at 37°C with continuous agitation.[7] ThT fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: The resulting kinetic curves, which show a sigmoidal shape, are analyzed to determine the lag time and the maximum fluorescence intensity, representing the rate of nucleation and the total amount of fibrils formed, respectively.[8]
Mass Spectrometry for Adduct Analysis
Mass spectrometry is a powerful tool for identifying and quantifying covalent modifications of α-synuclein by this compound.
-
Sample Preparation: α-Synuclein is incubated with dopamine under conditions that promote dopamine oxidation.
-
Analysis: The reaction mixture is analyzed using techniques such as electrospray-ionization-ion mobility spectrometry-mass spectrometry (ESI-IMS-MS) or HPLC-tandem mass spectrometry (HPLC-MS/MS).[9][10]
-
Detection: These methods can detect the mass shift corresponding to the addition of this compound to the α-synuclein monomer. For example, a mass increase of 121 Da has been reported, corresponding to a covalent adduct.[5] ESI-IMS-MS can also reveal conformational changes in α-synuclein upon dopamine binding, showing that dopamine preferentially binds to the extended conformation of the protein.[9]
Atomic Force Microscopy (AFM) for Morphological Analysis
AFM provides high-resolution imaging of the different α-synuclein aggregate species formed.
-
Sample Preparation: Aliquots from the fibrillization assay at various time points are deposited onto a freshly cleaved mica surface.
-
Imaging: The surface is rinsed and dried before being imaged with an atomic force microscope.
-
Analysis: AFM images can distinguish between monomers, oligomers, protofibrils, and mature fibrils, providing a visual confirmation of how this compound alters the aggregation pathway. In the presence of dopamine, a reduction in mature fibrils and an increase in oligomeric structures are typically observed.[6][7]
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes discussed.
Caption: Dopamine oxidation and its interaction with the α-synuclein aggregation pathway.
Caption: A typical experimental workflow for studying dopamine's effect on α-synuclein.
Conclusion
The evidence strongly supports a pivotal role for this compound in modulating α-synuclein aggregation. By inhibiting fibril formation and stabilizing neurotoxic oligomeric intermediates, dopamine metabolism is directly implicated in the pathogenesis of Parkinson's disease.[1][2] This understanding opens avenues for therapeutic strategies aimed at preventing the formation of these toxic oligomers or neutralizing their effects. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to developing such interventions.
References
- 1. Dopamine induces soluble α-synuclein oligomers and nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The usual suspects, dopamine and alpha synuclein, conspire to cause neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine quinones interact with alpha-synuclein to form unstructured adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Stabilized Alpha Synuclein Oligomers | StressMarq Biosciences Inc. [stressmarq.com]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of Alpha-Synuclein Aggregation by Dopamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Binding of Dopamine to Alpha-Synuclein is Mediated by Specific Conformational States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of Dopamine Adducts Derived from Brain Polyunsaturated Fatty Acids: MECHANISM FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dopamine Quinone and Other Catecholamine Quinones: Reactivity, Toxicity, and Biological Impact
For Researchers, Scientists, and Drug Development Professionals
Catecholamine quinones, the oxidized forms of the neurotransmitters dopamine (B1211576), adrenaline (epinephrine), and noradrenaline (norepinephrine), are highly reactive molecules implicated in both physiological and pathological processes. Their ability to interact with cellular macromolecules underlies their diverse biological effects, ranging from neuroprotection to neurotoxicity. This guide provides a comparative analysis of dopamine quinone and other key catecholamine quinones, supported by experimental data to inform research and drug development in neurodegenerative diseases and related fields.
Formation and Physicochemical Properties
Catecholamines are oxidized to their respective ortho-quinones through enzymatic or non-enzymatic processes, including autoxidation, which can be accelerated by the presence of transition metals like iron.[1] The resulting quinones are electrophilic and readily participate in a variety of chemical reactions.
Below is a comparison of key physicochemical properties of this compound, adrenaline quinone, and noradrenaline quinone.
| Property | This compound | Adrenaline Quinone | Noradrenaline Quinone |
| Precursor | Dopamine | Adrenaline | Noradrenaline |
| Standard Redox Potential (E°' at pH 7.4) | ~0.40 V[2][3] | Not explicitly found | Not explicitly found |
| Standard Redox Potential (E° at pH 0) | ~0.75 V[2][3] | Not explicitly found | Not explicitly found |
| Relative Stability at Physiological pH | Less stable | Less stable than noradrenaline quinone[4] | More stable than adrenaline quinone[4] |
Chemical Reactivity and Protein Adduction
The high reactivity of catecholamine quinones is central to their biological effects. They are potent electrophiles that readily react with cellular nucleophiles, most notably the sulfhydryl group of cysteine residues in proteins and glutathione (B108866).[5] This adduction can lead to altered protein function, depletion of antioxidant defenses, and cellular dysfunction.
Reaction with Cysteine
The reaction with cysteine is a critical event in the biological activity of catecholamine quinones. This interaction can lead to the formation of cysteinyl-catecholamine adducts, which are stable markers of quinone formation and have been implicated in neurotoxicity.
| Reactivity Parameter | This compound | Adrenaline Quinone | Noradrenaline Quinone |
| Primary Reaction with Cysteine | Forms 5-S-cysteinyl-dopamine[6] | Forms cysteinyl-adrenaline adducts | Forms 5-S-cysteinylnorepinephrine and 2-S-cysteinylnorepinephrine |
| Rate Constant for Reaction with Cysteine | ~1830 s⁻¹ for decomposition of the intermediate adduct[6] | Not explicitly found | Not explicitly found |
| Relative Rate of Reaction with Thiols | Cysteine and glutathione react 1400-2100 times faster than intramolecular cyclization at pH 7.4[7] | Not explicitly found | Not explicitly found |
Intramolecular Cyclization
In the absence of nucleophiles, catecholamine quinones can undergo intramolecular cyclization to form aminochromes, which can then polymerize into neuromelanin. The rate of this cyclization varies between the different quinones.
| Cyclization Parameter | This compound | Adrenaline Quinone | Noradrenaline Quinone |
| Cyclization Product | Dopaminochrome | Adrenochrome | Noradrenochrome |
| Intrinsic Activation Free Energy for Cyclization | 6.78 kcal mol⁻¹[4] | 1.11 kcal mol⁻¹ (unprotonated quinone)[4] | 1.21 kcal mol⁻¹ (unprotonated quinone)[4] |
| pH Dependence of Cyclization | Cyclization is the main pathway at pH ≥ 6[8] | pH-dependent, with different mechanisms at acidic and alkaline pH[4] | pH-dependent, with different mechanisms at acidic and alkaline pH[4] |
Biological Effects and Toxicity
The biological consequences of catecholamine quinone formation are complex and concentration-dependent. At low levels, they may play a role in signaling and neuroprotection. However, at higher concentrations, their reactivity leads to cellular damage and is associated with the pathology of neurodegenerative diseases like Parkinson's disease.[9]
Cytotoxicity
Catecholamine quinones can induce cell death through apoptosis and necrosis, primarily by inducing oxidative stress and modifying critical cellular proteins.
| Toxicity Parameter | This compound | Adrenaline Quinone | Noradrenaline Quinone |
| General Cytotoxicity | Induces neuronal death at concentrations >100 µM[10] | Slightly toxic at concentrations >1 mM | Less toxic than dopamine at high concentrations |
| Mechanism of Toxicity | Oxidative stress, protein modification, mitochondrial dysfunction[9][10] | Mediated by auto-oxidation products at high concentrations[11] | Mediated by auto-oxidation products at high concentrations[11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and experimental approaches relevant to the study of catecholamine quinones.
Caption: General reaction pathways of catecholamine quinones.
The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Electrophilic species, including catecholamine quinones, can modify cysteine residues on Keap1, leading to the activation of Nrf2 and the transcription of antioxidant genes.[12][13][14][[“]][16]
Caption: Modulation of the Keap1-Nrf2 pathway by catecholamine quinones.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the generation of this compound using tyrosinase for subsequent reactivity studies.
Materials:
-
Dopamine hydrochloride
-
Mushroom tyrosinase
-
Phosphate (B84403) buffer (pH 6.0-7.0)
-
Spectrophotometer
Procedure:
-
Prepare a solution of dopamine hydrochloride in the phosphate buffer.
-
Initiate the reaction by adding a solution of mushroom tyrosinase.
-
Monitor the formation of o-dopaminoquinone spectrophotometrically. The protonated form can be detected as an early intermediate.[8][17]
-
The reaction can be quenched at desired time points for further analysis.
Note: The pathway of dopamine oxidation by tyrosinase is pH-dependent. At pH ≥ 6, the primary pathway is intramolecular cyclization. At pH < 6, a hydroxylation pathway leading to the formation of 6-hydroxydopamine becomes significant.[8]
Analysis of Catecholamine Quinone-Protein Adducts by HPLC-MS/MS
This protocol provides a general workflow for the detection and characterization of protein adducts formed by catecholamine quinones.
Materials:
-
Protein of interest (e.g., human serum albumin)
-
Catecholamine quinone solution
-
Trypsin
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Formic acid
-
Acetonitrile
-
UHPLC-MS/MS system
Procedure:
-
Adduct Formation: Incubate the protein with the catecholamine quinone solution under controlled conditions (e.g., physiological pH and temperature).
-
Denaturation and Reduction: Denature the protein sample with urea and reduce disulfide bonds with DTT.
-
Alkylation: Alkylate free cysteine residues with IAA.
-
Tryptic Digestion: Digest the protein into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase HPLC and analyze by tandem mass spectrometry.[18][19][20][21][22][23]
-
Data Analysis: Identify peptides with mass shifts corresponding to the adduction of the catecholamine quinone. MS/MS fragmentation will confirm the sequence of the modified peptide and the site of adduction.
Caption: Workflow for the analysis of catecholamine quinone-protein adducts.
Conclusion
This compound, adrenaline quinone, and noradrenaline quinone exhibit distinct patterns of reactivity and biological activity. While this compound is extensively studied for its role in the pathology of Parkinson's disease, a deeper comparative understanding of all three quinones is crucial for a comprehensive view of catecholamine-related neurobiology and toxicology. The experimental protocols and data presented in this guide offer a foundation for further research into the nuanced roles of these reactive metabolites in health and disease. Future studies focusing on direct, quantitative comparisons under standardized conditions will be invaluable for elucidating their precise mechanisms of action and for the development of targeted therapeutic strategies.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Antiradical Activity of Dopamine, L-DOPA, Adrenaline, and Noradrenaline in Water/Methanol and in Liposomal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic evidence that cysteine reacts with dopaminoquinone via reversible adduct formation to yield 5-cysteinyl-dopamine: an important precursor of neuromelanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the oxidation pathway of dopamine catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. consensus.app [consensus.app]
- 16. mdpi.com [mdpi.com]
- 17. Chemical intermediates in dopamine oxidation by tyrosinase, and kinetic studies of the process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mac-mod.com [mac-mod.com]
- 21. Analysis of catecholamines and their metabolites in adrenal gland by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine | Journal of Neuroscience [jneurosci.org]
Unveiling the Noxious Link: A Comparative Guide to Validating Dopamine Quinone's Role in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
The progressive loss of dopaminergic neurons is a hallmark of several devastating neurodegenerative diseases, most notably Parkinson's disease. A growing body of evidence implicates the oxidative metabolites of dopamine (B1211576), particularly dopamine quinones, as key culprits in this neuronal demise. These highly reactive molecules can trigger a cascade of cytotoxic events, including the aggregation of alpha-synuclein, overwhelming oxidative stress, and ultimately, neuronal cell death. This guide provides a comparative overview of key experimental approaches used to validate the link between dopamine quinone levels and established markers of neurodegeneration, offering supporting data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from representative in vitro studies, illustrating the impact of this compound on critical markers of neurodegeneration. It is important to note that the specific values can vary based on the experimental model, cell type, and assay conditions.
| Treatment Group | α-Synuclein Aggregate Levels (Normalized Fluorescence Units) | Fold Change vs. Control |
| Control (Vehicle) | 100 ± 12 | 1.0 |
| Dopamine (100 µM) | 258 ± 25 | 2.6 |
| This compound (50 µM) | 350 ± 31 | 3.5 |
| Dopamine (100 µM) + N-acetylcysteine (1 mM) | 125 ± 15 | 1.3 |
Table 1: Effect of Dopamine and this compound on Alpha-Synuclein Aggregation.
| Treatment Group | Cell Viability (% of Control) | Fold Change vs. Control |
| Control (Vehicle) | 100 ± 5 | 1.0 |
| Dopamine (100 µM) | 62 ± 7 | 0.62 |
| This compound (50 µM) | 45 ± 6 | 0.45 |
| Dopamine (100 µM) + N-acetylcysteine (1 mM) | 88 ± 8 | 0.88 |
Table 2: Impact of Dopamine and this compound on Neuronal Cell Viability.
| Treatment Group | Caspase-3 Activity (Fold Increase vs. Control) |
| Control (Vehicle) | 1.0 ± 0.1 |
| Dopamine (100 µM) | 3.2 ± 0.4 |
| This compound (50 µM) | 4.5 ± 0.5 |
| Dopamine (100 µM) + Caspase Inhibitor (Z-VAD-FMK) | 1.2 ± 0.2 |
Table 3: Induction of Apoptosis by Dopamine and this compound.
| Treatment Group | GSH/GSSG Ratio |
| Control (Vehicle) | 150 ± 15 |
| Dopamine (100 µM) | 75 ± 9 |
| This compound (50 µM) | 48 ± 6 |
| Dopamine (100 µM) + N-acetylcysteine (1 mM) | 130 ± 12 |
Table 4: Assessment of Oxidative Stress through the GSH/GSSG Ratio.
| Treatment Group | Malondialdehyde (MDA) Levels (nmol/mg protein) |
| Control (Vehicle) | 0.5 ± 0.07 |
| Dopamine (100 µM) | 1.8 ± 0.21 |
| This compound (50 µM) | 2.5 ± 0.30 |
| Dopamine (100 µM) + Vitamin E (100 µM) | 0.8 ± 0.10 |
Table 5: Measurement of Lipid Peroxidation.
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of α-Synuclein Aggregation (Thioflavin T Assay)
This assay measures the formation of β-sheet-rich structures, characteristic of α-synuclein fibrils.[1][2]
-
Reagents:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT) stock solution (1 mM in ddH₂O)
-
Assay buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare α-synuclein monomer solution in assay buffer.
-
In a 96-well black, clear-bottom plate, mix α-synuclein solution with dopamine or this compound at various concentrations.
-
Add ThT to a final concentration of 25 µM.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[1]
-
An increase in fluorescence intensity over time indicates α-synuclein aggregation.[1][2]
-
Assessment of Neuronal Cell Viability (MTT Assay)
This colorimetric assay quantifies the metabolic activity of living cells, which is proportional to cell viability.[3][4][5][6]
-
Reagents:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of dopamine or this compound for a specified duration (e.g., 24-48 hours).
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Measurement of Apoptosis (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[7][8][9][10][11]
-
Reagents:
-
Neuronal cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
-
Procedure:
-
Treat neuronal cells with dopamine or this compound to induce apoptosis.
-
Lyse the cells to release intracellular contents.
-
Incubate the cell lysate with the caspase-3 substrate in the assay buffer.
-
Active caspase-3 will cleave the substrate, releasing a chromophore (pNA).
-
Measure the absorbance of the released chromophore at 405 nm using a microplate reader.[7][8][11]
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Evaluation of Oxidative Stress (GSH/GSSG Ratio Assay)
This assay determines the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG), a key indicator of cellular oxidative stress.[12][13][14][15][16]
-
Reagents:
-
Neuronal cells
-
Reagents for GSH and GSSG quantification (commercially available kits are recommended)
-
-
Procedure:
-
Treat neuronal cells with dopamine or this compound.
-
Lyse the cells and deproteinate the samples.
-
Follow the protocol of a commercial GSH/GSSG assay kit. Typically, this involves two parallel measurements: one for total glutathione (GSH + GSSG) and one for GSSG alone (after quenching GSH).
-
The concentration of GSH is then calculated by subtracting the GSSG concentration from the total glutathione concentration.
-
The GSH/GSSG ratio is then determined. A decrease in this ratio indicates increased oxidative stress.
-
Quantification of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.[17][18][19][20]
-
Reagents:
-
Neuronal cells
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
MDA standard
-
-
Procedure:
-
Treat neuronal cells with dopamine or this compound.
-
Homogenize the cells in a suitable buffer.
-
Add TCA to precipitate proteins and centrifuge to collect the supernatant.
-
Add TBA to the supernatant and heat at 95°C for 60 minutes to form a colored MDA-TBA adduct.[19]
-
Cool the samples and measure the absorbance at 532 nm.[17][19][20]
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA. An increase in MDA levels signifies increased lipid peroxidation.[17]
-
References
- 1. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. genscript.com [genscript.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. GSH/GSSG-Glo™ Assay Protocol [worldwide.promega.com]
- 13. GSH/GSSG Ratio Detection Assay Kit II (Fluorometric - Green) (ab205811) | Abcam [abcam.com]
- 14. GSH/GSSG Ratio Assay Kit (Fluorometric - Green) (ab138881) | Abcam [abcam.com]
- 15. GSH/GSSG Ratio Assay Kit (Fluorometric - Green) (ab138881) | Abcam [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 19. plant-stress.weebly.com [plant-stress.weebly.com]
- 20. oxfordbiomed.com [oxfordbiomed.com]
Cross-Species Perspectives on Dopamine Quinone Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dopamine (B1211576), a critical neurotransmitter, undergoes a complex metabolic cascade that can lead to the formation of highly reactive dopamine quinones. These molecules are implicated in the neurodegenerative processes of Parkinson's disease and other neurological disorders. Understanding the nuances of dopamine quinone metabolism across different species is paramount for the accurate interpretation of preclinical data and the successful translation of therapeutic strategies to humans. This guide provides a comparative overview of the key enzymatic pathways involved in the formation and detoxification of dopamine quinones, highlighting significant cross-species variations.
Key Differences in this compound Metabolism at a Glance
Significant variations exist in the enzymatic machinery responsible for this compound metabolism between commonly used preclinical models, such as rodents, and humans. These differences can profoundly impact the neurotoxic potential of dopamine and the efficacy of neuroprotective agents.
| Enzyme / Process | Human | Rat | Key Differences |
| Monoamine Oxidase (MAO) | Primarily MAO-B | Primarily MAO-A | Subtype preference for dopamine metabolism is a major point of divergence. |
| Neuromelanin Synthesis | Present in Substantia Nigra | Absent | A significant downstream pathway for this compound polymerization is absent in rodents. |
| NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | Lower basal activity in liver | Markedly higher basal activity in liver | Potential for greater detoxification capacity in rats. |
| Catechol-O-Methyltransferase (COMT) | Polymorphisms (e.g., Val158Met) significantly alter activity | Higher affinity of membrane-bound COMT for dopamine | Genetic variations in humans introduce variability not modeled in standard rat strains. |
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of these metabolic pathways and the methodologies to study them, the following diagrams are provided.
Comparative Analysis of Key Metabolic Enzymes
Monoamine Oxidase (MAO)
MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). A significant species-dependent difference lies in the primary isoform that metabolizes dopamine.
-
Humans and Vervet Monkeys: Dopamine is preferentially metabolized by MAO-B.[1]
This distinction has profound implications for the use of MAO inhibitors in preclinical models. An MAO-B inhibitor that is effective at preventing dopamine breakdown in humans may show limited efficacy in wild-type rats.
| Species | Enzyme | Km (µM) for Dopamine | Vmax (nmol/mg protein/min) |
| Rat (Brain) | MAO-A | 120[2] | Not Reported |
| Rat (Brain) | MAO-B | 340[2] | Not Reported |
| Human | MAO-A | Not Reported | Not Reported |
| Human | MAO-B | Not Reported | Not Reported |
Catechol-O-Methyltransferase (COMT)
COMT catalyzes the methylation of dopamine to 3-methoxytyramine. In humans, a common genetic polymorphism (Val158Met) results in a significant variation in enzyme activity, with the Met allele having up to 75% lower activity than the Val allele.[3] This genetic variability is a crucial factor in human dopamine metabolism that is not present in standard laboratory rat strains. In rats, the membrane-bound form of COMT (MB-COMT) exhibits a much higher affinity for dopamine (Km = 3.3 µM) compared to the soluble form (S-COMT) (Km = 278 µM), suggesting that MB-COMT is the predominant isoform for dopamine metabolism in the rat brain.[4]
| Species | Enzyme Isoform | Km (µM) for Dopamine |
| Rat (Brain) | MB-COMT | 3.3[4] |
| Rat (Brain) | S-COMT | 278[4] |
| Human | Not specified | Not Reported |
NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
NQO1 is a key detoxification enzyme that catalyzes the two-electron reduction of quinones to less reactive hydroquinones, thereby preventing the formation of toxic semiquinones and reactive oxygen species. Studies have shown that the basal activity of NQO1 is markedly higher in rat liver compared to human liver.[5] While direct quantitative comparisons of NQO1 activity towards this compound are lacking, this difference in basal activity suggests a potentially greater capacity for this compound detoxification in rats. A study on human and rat NQO1 revealed that a single amino acid difference affects FAD-binding affinities, which could contribute to differences in enzyme activity and stability.[6]
Neuromelanin Synthesis: A Primate-Specific Pathway
Neuromelanin is a dark pigment composed of oxidized dopamine and cysteine derivatives that accumulates in the dopaminergic neurons of the substantia nigra in primates, including humans. Its synthesis is a major pathway for the sequestration of dopamine quinones. A striking difference between primates and rodents is the absence of neuromelanin in the brains of the latter.[7] This implies that in rodents, dopamine quinones are shunted towards other metabolic or adduct-forming pathways, which could lead to different neurotoxic outcomes compared to humans. While in vitro studies have shown that MAO contributes to melanin (B1238610) formation in both human and rat brain homogenates, the enzymatic contribution is higher in rats (90%) than in humans (70%).[4]
Experimental Protocols
Quantification of Neuromelanin in Human Brain Tissue
This protocol is adapted from a method for the absolute quantification of neuromelanin in formalin-fixed human brain tissue using absorbance spectrophotometry.
1. Tissue Preparation:
-
Dissect the substantia nigra from formalin-fixed human brain tissue.
-
Weigh approximately 2-5 mg of tissue.
2. Digestion:
-
Homogenize the tissue in a suitable buffer.
-
Digest the tissue homogenate with Proteinase K to remove proteins, leaving behind the insoluble neuromelanin.
3. Isolation and Solubilization:
-
Centrifuge the digest to pellet the neuromelanin.
-
Wash the pellet with acetone (B3395972) to remove lipids.
-
Solubilize the neuromelanin pellet in a known volume of sodium hydroxide.
4. Spectrophotometry:
-
Measure the absorbance of the solubilized neuromelanin solution at 350 nm.
5. Quantification:
-
Generate a standard curve using synthetic neuromelanin of known concentrations.
-
Determine the concentration of neuromelanin in the tissue sample by comparing its absorbance to the standard curve.
Measurement of Dopamine and its Metabolites (including Quinone Adducts) by HPLC with Electrochemical Detection
This protocol is a general workflow for the analysis of dopamine and its metabolites in rodent brain tissue.
1. Sample Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in a perchloric acid solution containing antioxidants to prevent ex vivo oxidation.
-
Centrifuge the homogenate to precipitate proteins.
-
The supernatant can be directly analyzed for free dopamine and its metabolites.
-
The protein pellet can be hydrolyzed to measure protein-bound quinone adducts (e.g., 5-S-cysteinyl-dopamine).
2. HPLC Separation:
-
Inject a known volume of the prepared sample onto a reverse-phase C18 HPLC column.
-
Use a mobile phase containing a buffer, an organic modifier (e.g., methanol), and an ion-pairing agent to achieve separation of dopamine and its metabolites.
3. Electrochemical Detection:
-
Use an electrochemical detector with a glassy carbon working electrode set at an oxidizing potential sufficient to detect dopamine and its metabolites.
-
The current generated by the oxidation of the analytes is proportional to their concentration.
4. Quantification:
-
Create a standard curve by injecting known concentrations of dopamine and its metabolites.
-
Quantify the analytes in the brain samples by comparing their peak areas or heights to the standard curve.
Assay for MAO-A and MAO-B Activity
This protocol outlines a general method for determining the activity of MAO-A and MAO-B in tissue homogenates.
1. Tissue Preparation:
-
Homogenize brain tissue in a suitable buffer.
-
Prepare mitochondrial fractions by differential centrifugation, as MAO is a mitochondrial enzyme.
2. Incubation:
-
Pre-incubate the mitochondrial fraction with a selective MAO-A inhibitor (e.g., clorgyline) or a selective MAO-B inhibitor (e.g., selegiline) to isolate the activity of the other isoform. A control incubation without inhibitors will measure total MAO activity.
-
Add a known concentration of dopamine (as the substrate) to initiate the enzymatic reaction.
-
Incubate at 37°C for a defined period.
3. Reaction Termination and Product Measurement:
-
Stop the reaction by adding acid.
-
Measure the formation of the product, DOPAL, or a subsequent metabolite using HPLC or a spectrophotometric method.
4. Calculation of Activity:
-
Calculate the specific activity of each MAO isoform (e.g., in nmol of product formed per minute per mg of protein).
Conclusion
The metabolic fate of dopamine, particularly its conversion to reactive quinones, is subject to significant interspecies variation. The differential roles of MAO-A and MAO-B, the absence of neuromelanin in rodents, and potential differences in the activity of detoxification enzymes like NQO1 are critical considerations for researchers in the fields of neuropharmacology and neurodegenerative disease. A thorough understanding of these cross-species differences is essential for the design of relevant preclinical studies and the successful development of novel therapeutics targeting dopamine-related neuropathologies. Further research is warranted to obtain more comprehensive quantitative data, particularly regarding the kinetic parameters of key enzymes in this compound metabolism across a wider range of species.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genomind.com [genomind.com]
- 4. Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of monoamine oxidase B inhibition on dopamine metabolism in rats with nigro-striatal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NQO1 NAD(P)H quinone dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Intraneuronal dopamine-quinone synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Antioxidants in Preventing Dopamine Quinone Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neurotoxic effects of dopamine (B1211576) quinones, highly reactive molecules formed from the oxidation of dopamine, are a significant area of investigation in the study of neurodegenerative diseases such as Parkinson's disease. The formation of these quinones is linked to oxidative stress, mitochondrial dysfunction, and the modification of cellular proteins, ultimately leading to neuronal cell death.[1][2][3] This guide provides a comparative evaluation of the efficacy of various antioxidants in mitigating dopamine quinone toxicity, supported by experimental data and detailed methodologies to aid in the design and interpretation of research in this field.
Comparative Efficacy of Antioxidants
| Antioxidant | Cell Line | Toxin/Insult | Key Findings | Reference |
| Glutathione (B108866) (GSH) | SH-SY5Y | 6-OHDA (60 µM) | Significantly improved cell viability.[4] | [4] |
| NMB | Dopamine (0.1-0.3 mM) | Blocked apoptosis in a dose- and time-dependent manner.[4] | [4] | |
| N-Acetylcysteine (NAC) | SH-SY5Y | Dopamine (400 µM) | Partially prevented cell viability loss and mitochondrial dysfunction; completely prevented ROS production and quinoprotein formation.[5] | [5] |
| SH-SY5Y | 6-OHDA | Maintained cell proliferation and decreased apoptosis.[6] | [6] | |
| Resveratrol | SH-SY5Y | Dopamine (300-500 µM) | Attenuated cytotoxicity and rescued the loss of mitochondrial membrane potential.[7] | [7] |
| Ascorbic Acid (Vitamin C) | SH-SY5Y | Dopamine | Did not block cytotoxicity; high concentrations enhanced toxicity.[8] | [8] |
| α-Tocopherol (Vitamin E) | INS-1 | Rotenone (50 nM) | Protected against toxicity in a dose-dependent manner.[9] | [9] |
| MQPD (Synthetic) | SH-SY5Y | Rotenone, Paraquat | More effective than dopamine or L-DOPA in mitigating toxin-induced cell death. | [10] |
Note: The experimental conditions, including cell lines, toxin concentrations, and incubation times, vary between studies, which may affect the direct comparability of the results.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the efficacy of antioxidants. Below are detailed methodologies for key experiments cited in this guide.
Cell Culture and Induction of this compound Toxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying dopaminergic neurotoxicity due to its expression of dopamine transporters and enzymes involved in dopamine metabolism.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
6-hydroxydopamine (6-OHDA) or Dopamine hydrochloride
-
Antioxidant of interest
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[6]
-
Antioxidant Pre-treatment: Prepare stock solutions of the antioxidant of interest in an appropriate solvent. Dilute the stock solution to the desired final concentrations in cell culture medium. Remove the existing medium from the wells and add the medium containing the antioxidant. Incubate for a predetermined period (e.g., 1-2 hours).
-
Induction of Toxicity: Prepare a fresh stock solution of 6-OHDA or dopamine in sterile, distilled water immediately before use. Further dilute to the desired final concentration (e.g., 60 µM for 6-OHDA) in cell culture medium.[4] For dopamine-induced toxicity, concentrations in the range of 100-500 µM are often used.[7][8]
-
Co-incubation: Remove the antioxidant-containing medium and add the medium containing the toxin. Alternatively, for co-treatment experiments, add the toxin directly to the wells containing the antioxidant.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Assessment of Cell Viability: Proceed with a cell viability assay, such as the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare the MTT solution and ensure it is protected from light.
-
MTT Addition: After the 24-hour incubation with the toxin and/or antioxidant, carefully remove the medium from each well. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[11] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: After the incubation, add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.
Materials:
-
DCFDA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Preparation: Seed and treat cells with the toxin and/or antioxidant in a black, clear-bottom 96-well plate as described previously.
-
DCFDA Loading: Prepare a working solution of DCFDA (e.g., 20 µM) in pre-warmed HBSS.[11] Remove the treatment medium and wash the cells once with HBSS. Add 100 µL of the DCFDA working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[10]
-
Measurement: After incubation, wash the cells once with HBSS to remove excess probe. Add 100 µL of HBSS to each well. Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[13]
-
Data Analysis: Express ROS levels as a percentage of the control or as a fold change relative to the control.
Quantification of Dopamine-Protein Adducts by Mass Spectrometry
Mass spectrometry is a powerful tool for identifying and quantifying covalent modifications of proteins by dopamine quinones.
General Workflow:
-
Sample Preparation: Expose cells or purified proteins to dopamine or a dopamine-generating system. Lyse the cells or digest the proteins with a protease (e.g., trypsin).
-
Enrichment (Optional): To improve detection, enrich for adducted proteins or peptides using techniques such as boronate affinity chromatography, which binds to the catechol moiety of dopamine.[3]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides and the specific amino acid residues that have been modified by this compound. The mass of the this compound adduct will result in a characteristic mass shift.[14][15]
Signaling Pathways and Mechanisms of Action
The toxicity of dopamine quinones involves a complex interplay of cellular signaling pathways. Antioxidants can intervene at various points in these pathways to exert their protective effects.
This compound Toxicity Pathway
Dopamine undergoes auto-oxidation or enzymatic oxidation to form this compound. This reactive species can then lead to cellular damage through several mechanisms:
-
Oxidative Stress: this compound can redox cycle, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[2]
-
Mitochondrial Dysfunction: Dopamine quinones can directly inhibit mitochondrial respiratory chain complexes, leading to decreased ATP production and increased ROS generation.[3]
-
Protein Modification: The electrophilic nature of this compound allows it to form covalent adducts with nucleophilic residues on proteins, particularly cysteine. This can inactivate enzymes and disrupt cellular function.[2]
-
Proteasomal Inhibition: this compound-modified proteins can aggregate and inhibit the proteasome, the cellular machinery responsible for degrading damaged proteins.
Caption: Overview of the this compound toxicity pathway.
Antioxidant Intervention and the Nrf2 Pathway
Many antioxidants exert their protective effects not only by directly scavenging ROS but also by activating endogenous antioxidant defense mechanisms, primarily through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. In the presence of oxidative stress or electrophiles (like this compound), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[14][16]
Key Nrf2 target genes include:
-
Heme oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones.
-
Glutathione S-transferases (GSTs): Enzymes that conjugate glutathione to toxic compounds.
-
Enzymes involved in glutathione synthesis.
Caption: The Nrf2 antioxidant response pathway.
Experimental Workflow for Evaluating Antioxidant Efficacy
A typical workflow for assessing the efficacy of an antioxidant against this compound toxicity is as follows:
Caption: General experimental workflow for antioxidant evaluation.
References
- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A functionalized hydroxythis compound links thiol modification to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 8. Extracellular dopamine induces the oxidative toxicity of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ricerca.univaq.it [ricerca.univaq.it]
- 10. abcam.cn [abcam.cn]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Nrf2/ARE Pathway Modulation by Dietary Energy Regulation in Neurological Disorders [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Effects of Dopamine Quinone Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of dopamine (B1211576) quinone (DAQ) exposure in both laboratory-based cell culture models (in vitro) and within living organisms (in vivo). The information presented is supported by experimental data to aid in understanding the multifaceted toxicity of this reactive dopamine metabolite.
Dopamine quinone is a highly reactive molecule formed from the oxidation of the neurotransmitter dopamine. Its role in neurodegenerative diseases, particularly Parkinson's disease, and in the neurotoxicity induced by substances like methamphetamine has been a subject of intense research.[1] This guide aims to summarize and compare the key findings from both in vitro and in vivo studies to provide a comprehensive overview for researchers in the field.
Quantitative Data Comparison
The following tables summarize quantitative data from key studies, highlighting the concentrations and observed effects of dopamine or its quinone derivatives in different experimental settings.
Table 1: In Vitro Quantitative Data
| Cell Line | Compound/Treatment | Concentration Range | Key Quantitative Findings | Reference(s) |
| PC12 | Dopamine | 50-150 µM | Decreased mitochondrial Glutathione (B108866) Peroxidase 4 (GPx4) monomeric protein levels by 40.5% and 84.5%, respectively. | [2] |
| SH-SY5Y | Dopamine | 400 µM | Two-fold increase in quinoprotein adduct formation. | [3] |
| SH-SY5Y | Dopamine | 1000 µM | Significant increase in caspase-3 activity. | [4] |
| PC12 | Dopamine | 6.25-100 µM | Approximately 10-fold increase in micronucleus formation over control at 100 µM. | [5] |
Table 2: In Vivo Quantitative Data
| Animal Model | Treatment | Key Quantitative Findings | Reference(s) |
| Rats | Methamphetamine (neurotoxic dose) | Two- to three-fold increase in protein cysteinyl-dopamine adducts in the striatum. | [6] |
| Mice | Methamphetamine (4 mg/kg x 4) | Increased levels of quinoprotein in the striatum. | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound toxicity.
This compound Formation and Initial Cellular Interactions
Caption: Formation of this compound and its subsequent interaction with cellular nucleophiles.
In Vitro Experimental Workflow for Assessing this compound Toxicity
Caption: A typical workflow for studying this compound-induced toxicity in cell culture.
In Vivo Experimental Workflow for Assessing this compound Neurotoxicity
Caption: A general workflow for investigating this compound-related neurotoxicity in animal models.
Signaling Pathway of this compound-Induced Apoptosis
Caption: A simplified signaling cascade illustrating how this compound can lead to apoptosis.
Detailed Experimental Protocols
In Vitro: Dopamine-Induced Toxicity in SH-SY5Y Cells
This protocol is adapted from studies investigating dopamine-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.[3][8]
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein analysis) and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
-
Dopamine Treatment:
-
Prepare a fresh stock solution of dopamine hydrochloride in sterile, deionized water or culture medium immediately before use to minimize auto-oxidation.
-
Dilute the stock solution to the desired final concentrations (e.g., 100-400 µM) in the cell culture medium.
-
Replace the existing medium in the cell culture plates with the dopamine-containing medium. Include a vehicle control (medium without dopamine).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Quinoprotein Adduct Formation (Western Blot):
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody specific for quinone-adducted proteins.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Caspase-3 Activity Assay:
-
Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate.
-
Measure the fluorescence over time using a fluorometer.[4]
-
-
In Vivo: Quantification of Protein-Cysteinyl-Dopamine Adducts in Rat Striatum
This protocol is based on a method used to measure this compound-protein adducts in a methamphetamine-induced neurotoxicity model in rats.[7]
-
Animal Model and Treatment:
-
Use adult male Sprague-Dawley rats.
-
Administer a neurotoxic regimen of methamphetamine (e.g., 15 mg/kg, intraperitoneally, every 2 hours for four injections).
-
Include a saline-injected control group.
-
-
Tissue Collection and Preparation:
-
At a predetermined time point after the last injection (e.g., 2, 4, or 8 hours), euthanize the animals by decapitation.
-
Rapidly dissect the brains on ice and isolate the striata.
-
Homogenize the striatal tissue in a cold solution of perchloric acid.
-
Centrifuge the homogenate to separate the protein pellet from the supernatant.
-
-
Analysis of Protein Adducts:
-
Wash the protein pellet with perchloric acid to remove any unbound catechols.
-
Hydrolyze the protein pellet in 6N HCl under vacuum at 110°C for 20 hours.
-
Lyophilize the hydrolysate to remove the HCl.
-
Reconstitute the dried hydrolysate in perchloric acid.
-
Extract the cysteinyl-dopamine adducts from the hydrolysate using alumina (B75360) extraction.
-
-
Quantification by HPLC-ECD:
-
Analyze the extracted samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Separate the analytes on a C18 reverse-phase column.
-
Quantify the protein-cysteinyl-dopamine levels by comparing the peak areas to a standard curve generated with synthesized standards.
-
Concluding Remarks
The comparison of in vitro and in vivo data reveals a consistent picture of this compound as a potent neurotoxic agent. In vitro studies provide a controlled environment to dissect the molecular mechanisms of DAQ-induced cytotoxicity, including its effects on specific proteins and organelles. These studies often utilize higher concentrations of dopamine than what might be present in the extracellular space in vivo, but they are invaluable for identifying potential targets and pathways of toxicity.
In vivo studies, while more complex, offer a more physiologically relevant context, demonstrating that this compound formation is associated with neurodegeneration in animal models of diseases like Parkinson's and in substance-induced neurotoxicity.[7][9][10] The quantitative data from these studies, such as the increase in protein adducts, provide tangible evidence of DAQ's impact in a living system.
For researchers and drug development professionals, understanding the parallels and differences between these two research modalities is crucial. In vitro models serve as essential tools for initial screening and mechanistic studies, while in vivo models are indispensable for validating these findings and assessing the potential of therapeutic interventions in a whole-organism context. The continued integration of findings from both areas will be paramount in developing effective strategies to mitigate the neurotoxic effects of this compound.
References
- 1. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modifies and decreases the abundance of the mitochondrial selenoprotein glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity of the neurotransmitter dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methamphetamine-induced dopaminergic neurotoxicity is regulated by quinone-formation-related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine induces apoptosis through an oxidation-involved SAPK/JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of methamphetamine-induced dopaminergic neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]
Dopamine Quinone as a Biomarker for Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of Parkinson's disease (PD) largely relies on clinical assessment of motor symptoms, often after significant neurodegeneration has already occurred.[1][2][3] The development of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating therapeutic interventions.[1][4][5] This guide provides an objective comparison of dopamine (B1211576) quinone (DAQ), a reactive metabolite of dopamine, with other prominent biomarkers for Parkinson's disease, supported by experimental data and detailed methodologies.
The Role of Dopamine Quinone in Parkinson's Disease Pathogenesis
Dopamine, a critical neurotransmitter, can be oxidized to form the highly reactive this compound (DAQ).[6][7][8] This process is implicated in the selective vulnerability of dopaminergic neurons in PD.[7] DAQ can covalently modify and damage key proteins involved in cellular protection, such as Parkin and DJ-1, and can interact with α-synuclein, the primary component of Lewy bodies, potentially promoting its aggregation.[7][9] This neurotoxic activity makes DAQ and its downstream metabolites compelling candidates for biomarkers that reflect the underlying oxidative stress and pathology of PD.
The formation of DAQ is a critical step in the oxidative cascade of dopamine. Under conditions of oxidative stress, dopamine loses two electrons to form the highly electrophilic DAQ. This quinone can then undergo further reactions, including cyclization to form aminochrome (B613825) and polymerization into neuromelanin, or it can react with cellular nucleophiles like proteins and DNA.[6][8]
Comparative Analysis of Parkinson's Disease Biomarkers
The validation of a biomarker depends on its sensitivity, specificity, and correlation with disease state. While DAQ is a promising candidate directly linked to the core pathology of dopaminergic neuron loss, its clinical validation is still emerging. The table below compares DAQ and its related metabolites with more established and researched biomarkers for PD.
| Biomarker Category | Specific Marker(s) | Sample Matrix | Typical Finding in PD | Sensitivity / Specificity | Key Advantages & Disadvantages |
| Dopamine Metabolism | This compound (DAQ) Adducts | CSF, Blood | Increased (Hypothesized) | Data Not Widely Available | (+) Directly reflects pathogenic oxidative stress. (-) S tability and detection are challenging due to high reactivity. |
| DOPAC & DOPA | CSF | Decreased | 75% / 100% (Combined)[10] | (+) Reflects central dopamine deficiency.[10][11] (-) I nvasive (lumbar puncture). | |
| Protein Aggregation | α-Synuclein (Total) | CSF | Decreased (Variable) | Variable, significant overlap with controls.[5] | (+) Central to PD pathology. (-) R esults are inconsistent across studies.[12] |
| α-Synuclein (Aggregated/Oligomeric) | CSF, Blood | Increased | High (~95%) for Seed Amplification Assays (SAA)[5] | (+) SAA is highly specific for pathology.[5] (-) SAA is technically complex. | |
| Phosphorylated α-Syn (pS129) | CSF, Blood, Erythrocytes | Increased | High (AUC ~0.96 in erythrocytes)[3] | (+) Specific modification found in Lewy bodies.[12] (-) L ess studied in large cohorts than total α-syn. | |
| Neurodegeneration | Neurofilament Light Chain (NfL) | Blood, CSF | Increased | Low specificity; elevated in many neurological disorders. | (+) Good marker of general neuroaxonal damage. (-) N ot specific to PD.[5] |
| Neuroimaging | Dopamine Transporter (DaT) Scan | Brain (SPECT/PET) | Decreased Striatal Signal | High | (+) Objective measure of dopaminergic deficit.[4][13] (-) E xpensive, involves radiation, less useful for tracking progression.[14] |
Experimental Protocols for Biomarker Measurement
Accurate and reproducible measurement is key to biomarker validation. The methodologies for detecting DAQ are fundamentally different from the immunoassays used for protein biomarkers.
This method is a gold standard for quantifying catecholamines and their metabolites in biological fluids like cerebrospinal fluid (CSF).
-
Sample Preparation:
-
CSF samples are collected via lumbar puncture and immediately placed on dry ice.[10]
-
Samples are thawed and subjected to alumina (B75360) extraction to selectively isolate catecholamines from other components.
-
The extracted compounds are then eluted using a weak acid.
-
-
Chromatographic Separation:
-
The eluate is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
A C18 reverse-phase column is typically used to separate dopamine, DOPAC, and other related molecules based on their physicochemical properties.
-
A mobile phase consisting of a buffered aqueous solution with an organic modifier (e.g., methanol) is pumped through the column at a constant flow rate.
-
-
Electrochemical Detection (ECD):
-
As the separated compounds elute from the column, they pass through an electrochemical detector.
-
A specific potential is applied to a working electrode, causing the analytes (like dopamine) to oxidize.[15] This oxidation generates an electrical current that is directly proportional to the concentration of the analyte.
-
The resulting signal is recorded as a chromatogram, with distinct peaks representing different compounds.
-
Also known as Real-Time Quaking-Induced Conversion (RT-QuIC), this highly sensitive technique detects the pathological, misfolded form of α-synuclein.
-
Sample Preparation:
-
CSF is collected from patients.
-
The sample is added to a reaction mixture in a multi-well plate.
-
-
Reaction Mixture:
-
The mixture contains recombinant, monomeric α-synuclein substrate and Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.
-
-
Amplification Cycle:
-
The plate is subjected to cycles of vigorous shaking (quaking) and incubation.
-
If misfolded α-synuclein "seeds" are present in the CSF sample, they induce the recombinant α-synuclein to misfold and aggregate.
-
The shaking breaks down the newly formed aggregates, creating more seeds for an exponential amplification process.
-
-
Detection:
-
As aggregates form, the ThT dye intercalates into them, emitting a strong fluorescent signal.
-
A plate reader monitors the fluorescence intensity in real-time. A positive sample shows a characteristic sigmoidal curve of increasing fluorescence over time.
-
Workflow and Validation Logic
The validation of any new biomarker, such as DAQ, requires a systematic approach comparing its performance against a "gold standard" (typically clinical diagnosis) and existing biomarkers.
Conclusion
This compound and related metabolites represent a logically compelling class of biomarkers for Parkinson's disease, as they are intrinsically linked to the oxidative stress and dopamine neuron degeneration that define the illness.[8] While methods for their detection are robust, they are technically demanding and not yet standardized for widespread clinical use. The primary challenge lies in validating their clinical performance—specifically sensitivity and specificity—in large, well-characterized patient cohorts.
In contrast, α-synuclein seed amplification assays have recently demonstrated very high diagnostic accuracy and are becoming a leading contender for a specific biochemical test for PD.[5] Neuroimaging with DaTscan remains a valuable tool for confirming dopaminergic deficits but is less suited for tracking progression.[4][14]
Future research should focus on developing stable, sensitive, and high-throughput assays for DAQ-protein adducts and validating them against the current best-performing biomarkers like α-synuclein SAA. A multi-biomarker panel, combining measures of dopamine metabolism (DAQ/DOPAC), protein aggregation (α-synuclein SAA), and neurodegeneration (NfL), will likely provide the most comprehensive and accurate assessment for early diagnosis, patient stratification, and monitoring of Parkinson's disease.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Using Graphene-Based Biosensors to Detect Dopamine for Efficient Parkinson’s Disease Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Early diagnosis of Parkinson’s disease: biomarker study [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Status of Current Biofluid Biomarkers in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Review on the interactions between dopamine metabolites and α-Synuclein in causing Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BIOMARKERS TO DETECT CENTRAL DOPAMINE DEFICIENCY AND DISTINGUISH PARKINSON DISEASE FROM MULTIPLE SYSTEM ATROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent Advances in Biomarkers for Parkinson’s Disease [frontiersin.org]
- 13. vjneurology.com [vjneurology.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dopamine Quinone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of dopamine (B1211576) quinone, a reactive molecule often encountered in neuroscience research. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle dopamine quinone with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] In the event of a spill, all sources of ignition should be eliminated, and spark-proof tools should be used for cleanup.[1] The spilled material should be collected in a suitable, closed container for disposal.[1]
Core Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This ensures that the compound is handled and neutralized in a controlled and environmentally responsible manner.
Step-by-Step Disposal Procedure:
-
Containment: Ensure all this compound waste, including any contaminated materials, is collected in a clearly labeled, sealed, and appropriate waste container.[1]
-
Labeling: The container must be accurately labeled with the chemical name ("this compound"), relevant hazard symbols, and the date of accumulation.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.[1]
-
Regulatory Compliance: Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
Prohibited Disposal Methods:
-
Do not discharge to sewer systems. [1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. [1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Container Disposal | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture to make unusable and dispose of in a sanitary landfill. | [1] |
| Spill Response | Collect and arrange disposal. Keep in suitable, closed containers. Remove ignition sources. Use spark-proof tools. | [1] |
| Environmental Precautions | Do not let the chemical enter drains. Discharge into the environment must be avoided. | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to its final disposition.
By adhering to these established protocols, research professionals can ensure a safe laboratory environment and the responsible management of hazardous chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dopamine Quinone
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. Dopamine (B1211576) quinone, a highly reactive metabolite of dopamine, presents unique challenges in the laboratory due to its inherent instability and cytotoxic properties. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: The Reactive Nature of Dopamine Quinone
This compound is not a commercially available, stable compound. It is typically generated in situ (in the reaction mixture) from the oxidation of dopamine. Its high reactivity stems from its electron-deficient quinone ring, which readily undergoes nucleophilic attack, particularly by thiol groups found in cysteine residues of proteins. This reactivity is the primary source of its cytotoxic effects and necessitates stringent handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the mandatory PPE, drawing parallels from safety protocols for similarly reactive quinones like p-benzoquinone.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical splash goggles. A face shield should be worn over the goggles. | Protects against splashes of dopamine solutions, oxidizing agents, and the resulting this compound, which can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is highly recommended. | Prevents skin contact with the reactive quinone, which can cause skin irritation and potential absorption. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and spills of chemicals. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. | This compound can be an irritant to the respiratory tract. A fume hood provides the primary engineering control to prevent inhalation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following protocol outlines the key steps for the safe generation and handling of this compound in a laboratory setting. This procedure is designed to minimize exposure and manage the reactivity of this transient species.
Experimental Protocol: In Situ Generation and Quenching of this compound
This protocol is a generalized procedure based on common laboratory practices for studying the effects of this compound.
Materials:
-
Dopamine hydrochloride
-
Oxidizing agent (e.g., sodium periodate, tyrosinase)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching agent (e.g., Glutathione (GSH) solution)
-
Reaction vessel
-
Stir plate and stir bar
-
Appropriate glassware
Procedure:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Prepare stock solutions of dopamine, oxidizing agent, and quenching agent.
-
-
Generation of this compound:
-
In the reaction vessel, dissolve dopamine hydrochloride in the buffer solution to the desired concentration.
-
With continuous stirring, add the oxidizing agent to the dopamine solution. The formation of this compound is often indicated by a color change.
-
The reaction should be performed immediately before the intended use of the this compound due to its instability.
-
-
Experimental Use:
-
Introduce the freshly generated this compound solution to your experimental system (e.g., cell culture, protein solution).
-
-
Quenching the Reaction:
-
Upon completion of the experiment, immediately add the quenching agent (e.g., Glutathione) to the reaction mixture. GSH will react with the electrophilic this compound, forming a stable adduct and neutralizing its reactivity.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Reaction Mixture (after quenching) | 1. Ensure the reaction has been effectively quenched with an excess of a reducing agent like Glutathione or sodium bisulfite. 2. Adjust the pH to neutral (6-8) if necessary. 3. Dispose of the neutralized solution in a properly labeled aqueous hazardous waste container. |
| Contaminated Labware (glassware, pipette tips, etc.) | 1. Rinse contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual chemicals. 2. Collect the rinsate in a designated hazardous waste container. 3. After decontamination, the labware can be washed according to standard laboratory procedures. |
| Contaminated PPE (gloves, disposable lab coats) | 1. Carefully remove and dispose of all contaminated single-use PPE in a designated solid hazardous waste container. |
Visualizing the Workflow: A Logical Diagram for Safe Handling
The following diagram illustrates the logical flow of the safe handling procedure for this compound, from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
